1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Description
Properties
IUPAC Name |
1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c16-7-9-1-4-15(5-2-9)12-11-10(3-6-17-11)13-8-14-12/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMBYHWGCCTCNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640411 | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916766-91-1 | |
| Record name | 1-Thieno[3,2-d]pyrimidin-4-yl-4-piperidinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916766-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, a key heterocyclic intermediate in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and explores its strategic application in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged heterocyclic system in modern drug discovery, recognized for its structural resemblance to the native purine bases found in DNA and RNA. This bioisosteric relationship allows thienopyrimidine derivatives to effectively interact with a wide array of biological targets. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
This compound (CAS 916766-91-1) has emerged as a particularly valuable building block. Its structure combines the biologically active thieno[3,2-d]pyrimidine moiety with a reactive piperidine-4-carboxaldehyde group. This aldehyde functionality serves as a versatile chemical handle for further synthetic elaboration, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships (SAR). This guide will provide the foundational knowledge required to effectively utilize this potent intermediate in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug development. While extensive experimental data for this specific intermediate is not broadly published, we can consolidate known data with well-accepted computational predictions.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | PubChem[1] |
| CAS Number | 916766-91-1 | PubChem[1] |
| Molecular Formula | C₁₂H₁₃N₃OS | PubChem[1] |
| Molecular Weight | 247.32 g/mol | PubChem[1] |
| Canonical SMILES | C1CN(CCC1C=O)C2=NC=NC3=C2SC=C3 | PubChem[1] |
| InChI Key | YGMBYHWGCCTCNN-UHFFFAOYSA-N | PubChem[1] |
Physical and Chemical Properties
The following table summarizes key physicochemical properties. It is important to note that while the melting point is an experimentally determined value, other parameters are computationally predicted and should be used as guidance.
| Property | Value | Details and Significance |
| Physical State | Solid | Commercially available as a solid powder[2]. |
| Melting Point | 94 - 95 °C | Experimental value from a Safety Data Sheet. Provides a key parameter for identity and purity confirmation[3]. |
| XLogP3 (Lipophilicity) | 1.2 | A computed measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and membrane permeability, a desirable trait for drug intermediates[1]. |
| Hydrogen Bond Donors | 0 | Computed value. The absence of donor groups influences its solubility and interaction profile[1]. |
| Hydrogen Bond Acceptors | 4 | Computed value (3 nitrogen atoms, 1 oxygen atom). These sites are key for intermolecular interactions, including with biological targets or in crystal packing[1]. |
| Rotatable Bond Count | 2 | Computed value. The limited number of rotatable bonds suggests a relatively rigid conformation, which can be advantageous for target binding by reducing the entropic penalty[1]. |
| Purity | ≥97% | Typical purity as offered by commercial suppliers[2]. |
Solubility and Stability:
While quantitative solubility data is not publicly available, based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol. It is expected to have low solubility in water.
For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and stored in a freezer at temperatures of -20°C to minimize degradation[4]. Aldehydes can be susceptible to oxidation, so minimizing exposure to air and light is a prudent handling practice.
Synthesis and Characterization
The synthesis of this compound is not explicitly detailed in a single publication. However, a robust and logical synthetic route can be constructed based on well-established precedents for the synthesis of the thieno[3,2-d]pyrimidine core and its subsequent functionalization. The most logical pathway involves a two-step process: the synthesis of a key chlorinated intermediate, followed by a nucleophilic aromatic substitution.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine (Intermediate)
The foundational step is the conversion of commercially available thieno[3,2-d]pyrimidin-4(3H)-one to its 4-chloro derivative. This is a standard transformation for activating the C4 position of the pyrimidine ring towards nucleophilic attack.
Rationale for Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation. An alternative, often milder, system is the use of oxalyl chloride or thionyl chloride with a catalytic amount of DMF, which forms the Vilsmeier reagent in situ.
-
Solvent: A high-boiling, non-protic solvent like dichloroethane or acetonitrile is typically used to allow the reaction to proceed at an elevated temperature, ensuring complete conversion[5][6].
Detailed Experimental Protocol:
-
To a flask containing dichloroethane, add dimethylformamide (DMF, ~2 equivalents) and cool the mixture to 0 °C in an ice bath[5].
-
Slowly add oxalyl chloride (~3 equivalents) dropwise to the cooled solution. Stir for 15-20 minutes, during which the Vilsmeier reagent will form (often observed as a white precipitate)[5].
-
Add thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains low[5].
-
After the addition is complete, stir the reaction at 0 °C for 2-3 hours, then allow it to warm to room temperature and subsequently heat to reflux until TLC or LC-MS analysis indicates the consumption of the starting material[5].
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chlorothieno[3,2-d]pyrimidine[5]. The product can be purified by recrystallization or column chromatography.
Characterization of Intermediate: The product, 4-chlorothieno[3,2-d]pyrimidine, is reported as a dark brown solid. Expected characterization data includes:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.06 (s, 1H), 8.61 (d, J = 5.2 Hz, 1H), 7.78 (d, J = 5.2 Hz, 1H)[5].
-
LC-MS: m/z 171.0 [M+H]⁺ (calculated for C₆H₃ClN₂S)[5].
Step 2: Synthesis of this compound
The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyrimidine ring of the 4-chloro intermediate is readily attacked by the secondary amine of the piperidine nucleophile.
Rationale for Experimental Choices:
-
Nucleophile: Piperidine-4-carboxaldehyde is the direct nucleophile. However, aldehydes can be sensitive to basic conditions and may undergo side reactions. A common strategy is to use a protected form, such as piperidine-4-carboxaldehyde ethylene acetal, and then deprotect the aldehyde in a final acidic step.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) is required to scavenge the HCl generated during the reaction.
-
Solvent: A polar aprotic solvent such as DMF, N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) is ideal for SNAr reactions as it can stabilize the charged Meisenheimer intermediate.
Detailed Experimental Protocol:
-
Dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable polar aprotic solvent like DMF.
-
Add piperidine-4-carboxaldehyde (or its protected acetal equivalent, ~1.2 equivalents) to the solution.
-
Add a non-nucleophilic base such as DIPEA (~2-3 equivalents) to the reaction mixture.
-
Heat the reaction mixture, typically to between 80-120 °C, and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water to precipitate the product or prepare for extraction.
-
Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the solvent and base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
(If an acetal was used) Treat the purified intermediate with an aqueous acid (e.g., 1M HCl) to hydrolyze the acetal and reveal the aldehyde functionality.
Analytical Characterization Workflow
A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the final compound.
Caption: Analytical workflow for product validation.
-
Chromatography (HPLC/LC-MS): To assess purity and confirm the molecular weight. The expected [M+H]⁺ ion would be at m/z 248.08.
-
Melting Point: Should be sharp and consistent with the reported range of 94-95 °C[3].
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation. Expected ¹H NMR signals would include those for the thienopyrimidine core (in the aromatic region), the piperidine ring protons, and a characteristic singlet for the aldehyde proton (typically δ 9-10 ppm).
-
Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch for the aldehyde group, typically around 1720-1740 cm⁻¹.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. The thieno[3,2-d]pyrimidine scaffold is a well-established "hinge-binder" motif that can mimic the adenine of ATP, allowing it to dock effectively into the ATP-binding site of many kinases.
The aldehyde group is the key point for diversification. It can be readily transformed into a wide variety of functional groups through reactions such as:
-
Reductive Amination: To introduce diverse amine-containing side chains, which can extend into solvent-exposed regions of the kinase active site to enhance potency and selectivity.
-
Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, providing a rigid linker to other functionalities.
-
Oxidation: To form the corresponding carboxylic acid, which can serve as a handle for amide coupling.
-
Grignard or Organolithium Addition: To generate secondary alcohols, introducing new chiral centers and hydrogen-bonding opportunities.
A prominent application of this scaffold is in the development of Phosphoinositide 3-kinase (PI3K) inhibitors . The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various cancers, making it a prime target for oncology drug development. Numerous potent PI3K inhibitors are built upon the thieno[3,2-d]pyrimidine core.
Caption: Role as an intermediate for PI3K inhibitors.
By using this compound, medicinal chemists can rapidly synthesize libraries of novel compounds where the "R" group in the diagram above is varied. This allows for systematic optimization of properties such as potency against the target kinase, selectivity over other kinases, and pharmaceutical properties like solubility and metabolic stability.
Conclusion
This compound is a high-value synthetic intermediate underpinned by the proven biological relevance of the thieno[3,2-d]pyrimidine scaffold. Its well-defined structure, predictable reactivity, and strategic placement of a versatile aldehyde functional group make it an indispensable tool for drug discovery programs targeting kinases and other ATP-binding proteins. This guide provides the essential technical information and procedural insights required for its effective synthesis and application, empowering research and development professionals to accelerate the discovery of next-generation therapeutics.
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PubChem. 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. [Link]
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Gelin, M., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(1), 1044-1073. [Link]
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Rhenium Shop. 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carbaldehyde, 97%. [Link]
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Lei, H., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Advances in Computer Science Research, volume 59. [Link]
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Unraveling the Molecular Trajectory: A Technical Guide to the Mechanism of Action of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Executive Summary
This technical guide provides a comprehensive analysis of the putative mechanism of action of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde. While direct pharmacological data on this specific molecule is not extensively available in the public domain, its chemical architecture, centered on the privileged thieno[3,2-d]pyrimidine scaffold, allows for robust, evidence-based inference of its biological targets and cellular effects. This document synthesizes the known pharmacology of structurally related compounds to propose several high-probability mechanisms of action, including kinase inhibition, sirtuin modulation, and disruption of microtubule dynamics. Furthermore, this guide furnishes detailed experimental protocols for researchers to systematically investigate and validate these hypothesized mechanisms, thereby providing a roadmap for the continued development of this and related compounds.
Introduction to the Thieno[3,2-d]pyrimidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered significant attention in drug discovery due to its structural resemblance to purines, the fundamental building blocks of nucleic acids.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to function as competitive inhibitors for a multitude of enzymes that recognize purine-containing substrates and cofactors, such as ATP. Consequently, this scaffold has been successfully incorporated into a diverse array of clinically relevant therapeutics and investigational agents targeting a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[2]
The Subject Molecule: this compound
Chemical Structure:
Caption: Putative mechanism of kinase inhibition.
Figure 2: Experimental Workflow for Mechanism of Action Elucidation
Caption: A tiered approach to mechanism of action studies.
Conclusion and Future Directions
While the precise molecular target of this compound remains to be definitively elucidated, the extensive body of literature surrounding the thieno[3,2-d]pyrimidine scaffold provides a strong foundation for hypothesizing its mechanism of action. The most promising avenues of investigation point towards kinase inhibition, with sirtuin modulation and disruption of microtubule dynamics as other plausible mechanisms. The experimental workflows detailed in this guide offer a clear and logical path for researchers to systematically unravel the pharmacological profile of this intriguing molecule. Future work should focus on synthesizing a focused library of analogs based on the piperidine-4-carboxaldehyde moiety to perform detailed structure-activity relationship studies and optimize the potency and selectivity for the identified primary target. Such efforts will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
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Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central. [Link]
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1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. PubChem. [Link]
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Synthesis and biological evaluation of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitors based on a thieno[2,3-d]pyrimidin-4(3H)-one core. PubMed. [Link]
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Recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]
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Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. PubMed. [Link]
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Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Sci-Hub. [Link]
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Design, synthesis and biological evaluation of new classes of thieno [3,2-d] pyrimidines as inhibitors of VEGFR-2. ScienceDirect. [Link]
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
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Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. ResearchGate. [Link]
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Current Trends in Sirtuin Activator and Inhibitor Development. MDPI. [Link]
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Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. PubMed. [Link]
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The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Emerging Therapeutic Targets
Abstract
The thieno[3,2-d]pyrimidine scaffold, a bioisosteric analog of the native purine nucleus, has cemented its status as a "privileged structure" in modern medicinal chemistry. Its rigid, planar geometry and rich electronic features make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide offers an in-depth exploration of the key therapeutic targets of thieno[3,2-d]pyrimidine derivatives, with a primary focus on their applications in oncology and inflammatory diseases. We will dissect the mechanistic rationale behind targeting specific pathways, present detailed experimental workflows for compound evaluation, and summarize key structure-activity relationship (SAR) data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the vast potential of this versatile heterocyclic system.
The Thieno[3,2-d]pyrimidine Core: A Foundation for Therapeutic Innovation
The fusion of a thiophene ring with a pyrimidine ring gives rise to the thieno[3,2-d]pyrimidine system. This arrangement mimics the purine structure of adenine and guanine, allowing these compounds to act as competitive inhibitors for a multitude of enzymes that interact with nucleotides, most notably ATP-binding proteins such as kinases.[1][2] The thiophene ring, serving as a bioisostere for a benzene ring, offers unique electronic properties and potential for diverse functionalization, which medicinal chemists have exploited to fine-tune potency, selectivity, and pharmacokinetic profiles.[3] The synthetic accessibility of this scaffold further enhances its appeal, enabling the generation of large compound libraries for high-throughput screening and lead optimization.[4]
Oncology: A Dominant Arena for Thieno[3,2-d]pyrimidine-Based Inhibitors
The dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of cancer.[3] The thieno[3,2-d]pyrimidine scaffold has been extensively utilized to develop inhibitors that target these critical nodes in cancer cell proliferation, survival, and metastasis.
Protein Kinase Inhibition: The Primary Mechanism of Action
Thieno[3,2-d]pyrimidines have emerged as potent inhibitors of several key kinase families implicated in oncogenesis.[5] Their mode of action typically involves competitive binding to the ATP pocket of the kinase domain, thereby blocking downstream phosphorylation events.
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades, promoting cell proliferation and survival.[6] Mutations and overexpression of EGFR are drivers in various cancers, particularly non-small cell lung cancer (NSCLC). Thieno[3,2-d]pyrimidines have been successfully designed to inhibit both wild-type and mutant forms of EGFR, including the T790M mutation that confers resistance to earlier generations of inhibitors.[5][6]
Signaling Pathway Diagram: EGFR Inhibition
Caption: EGFR signaling and its inhibition by thieno[3,2-d]pyrimidines.
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, metabolism, and survival. Its aberrant activation is one of the most frequent occurrences in human cancers. Thieno[3,2-d]pyrimidine derivatives have been developed as potent PI3K inhibitors, with some exhibiting isoform selectivity, such as for PI3Kα or PI3Kδ.[7][8] The clinical-phase compound Apitolisib is a notable example of a thienopyrimidine-based PI3K inhibitor.[4] Bifunctional inhibitors targeting both PI3Kδ and Bromodomain and Extra-Terminal (BET) proteins have also been developed from this scaffold for treating B-cell lymphomas.[9]
Key PI3K Inhibitors Data
| Compound ID | Target Isoform(s) | IC50 (nM) | Reference |
| Compound 7 | PI3Kα | Not specified, potent | [7] |
| Compound 21 | PI3Kα | Not specified, potent | [7] |
| Compound 10b | PI3Kδ / BRD4-BD1 | 112 / 19 | [8][9] |
| Apitolisib | Pan-PI3K | - | [4] |
CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation can lead to uncontrolled cell proliferation, a defining feature of cancer.[3] Molecular docking studies and biological assays have shown that certain tricyclic thieno[3,2-d]pyrimidines can effectively target CDKs, leading to cell cycle arrest and apoptosis.[3][4]
BTK is a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling, which is critical for B-cell proliferation and survival. It is a validated target for B-cell malignancies like chronic lymphocytic leukemia. Thieno[3,2-d]pyrimidine-based compounds have been developed as potent and selective BTK inhibitors.[5][10]
Experimental Workflow: In Vitro Kinase Inhibition Assay (LanthaScreen™)
Caption: A typical TR-FRET based workflow for assessing kinase inhibition.
Tubulin Polymerization Inhibition
Beyond kinase inhibition, thieno[3,2-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization.[11] Microtubules, polymers of tubulin, are essential for maintaining cell structure and forming the mitotic spindle during cell division. By binding to the colchicine-binding site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[11][12] This mechanism is particularly valuable as it can overcome resistance mechanisms associated with other anticancer drugs, such as those involving P-glycoprotein-mediated drug efflux.[11]
Anti-inflammatory Applications
Chronic inflammation is an underlying factor in many diseases, including autoimmune disorders and certain cancers. The thieno[3,2-d]pyrimidine scaffold has shown promise in the development of novel anti-inflammatory agents.
Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2)
RIPK2 is a key signaling molecule in the innate immune system, particularly in pathways activated by NOD-like receptors. It plays a critical role in the production of pro-inflammatory cytokines. Inhibition of RIPK2 is a promising strategy for treating inflammatory diseases. Recently, potent and selective thieno[3,2-d]pyrimidine-based RIPK2 inhibitors have been developed, demonstrating significant anti-inflammatory effects in preclinical models of acute liver injury.[13][14]
Key RIPK2 Inhibitor Data
| Compound ID | Target | IC50 (nM) | In Vivo Model | Reference |
| HY3 | RIPK2 | 11 | APAP-induced Acute Liver Injury | [13] |
Other Investigated Therapeutic Targets
While oncology and inflammation are the primary focus areas, the therapeutic potential of thieno[3,2-d]pyrimidines extends to other targets.
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2)
17β-HSD2 is an enzyme that inactivates potent steroid hormones like estradiol and testosterone. Inhibiting this enzyme could be beneficial in conditions characterized by low levels of these hormones, such as osteoporosis. Conformationally restricted thieno[3,2-d]pyrimidinones have been designed and synthesized as inhibitors of 17β-HSD2.[15][16]
Antimicrobial Activity
Some halogenated thieno[3,2-d]pyrimidines have demonstrated selective antifungal activity, notably against Cryptococcus neoformans.[1] The structural similarity to purines suggests that these compounds may interfere with nucleic acid synthesis or other essential metabolic pathways in microbes.[2]
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold is a remarkably versatile and privileged structure in drug discovery. Its synthetic tractability and ability to potently inhibit a wide range of clinically relevant targets, particularly protein kinases, have established it as a cornerstone for the development of novel therapeutics. The primary applications lie in oncology, where these compounds function as inhibitors of key drivers of cancer cell proliferation and survival, such as EGFR, PI3K, and tubulin.[5][7][11] Emerging research in inflammation, through targets like RIPK2, is opening new avenues for this promising heterocyclic system.[13]
Future research will likely focus on enhancing selectivity to minimize off-target effects, exploring novel bifunctional or multi-target inhibitors, and optimizing pharmacokinetic properties to improve in vivo efficacy. The continued exploration of the vast chemical space around the thieno[3,2-d]pyrimidine core, guided by structure-based drug design and a deeper understanding of its target interactions, holds immense promise for addressing unmet medical needs.
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Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. Available at: [Link]
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Wang, X., et al. (2019). Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors. Chemical Biology & Drug Design. Available at: [Link]
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Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Abdel-Aziz, A. A.-M., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][3][5]triazolo[1,5-a]pyrimidine Derivatives. Molecules. Available at: [Link]
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Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry. Available at: [Link]
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Perspicace, E., et al. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. Molecules. Available at: [Link]
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Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (n.d.). Chemical structures of some thieno[3,2-d]pyrimidines. ResearchGate. Available at: [Link]
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El-Adl, K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
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Shyyka, O., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. Scientia Pharmaceutica. Available at: [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. Available at: [Link]
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Fayed, B. A., et al. (2015). Design, Synthesis and Biological Evaluation of New Thieno[2,3- d]pyrimidines as Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
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Wang, M., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy | Request PDF. ResearchGate. Available at: [Link]
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Le, T. B., et al. (2021). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals. Available at: [Link]
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Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules. Available at: [Link]
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Thakur, S., et al. (2023). Thieno[2,3‐d] pyrimidine analogues, their SAR and utility as anti‐inflammatory agents. In Inflammation and Natural Products. Available at: [Link]
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Zhao, H., et al. (2025). Development of Thieno[3,2-d]pyrimidine Derivatives as Potent RIPK2 Inhibitors with Prominent In Vitro and In Vivo Anti-Inflammatory Efficacy. ResearchGate. Available at: [Link]
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Ghorab, M. M., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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In silico modeling of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
An In-Depth Technical Guide to the In Silico Modeling of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde for Drug Discovery Professionals
Foreword
The convergence of computational science and molecular biology has catalyzed a paradigm shift in pharmaceutical research and development. In silico modeling now serves as a critical, cost-effective, and powerful tool in the rational design and optimization of novel therapeutic agents. This guide offers a comprehensive technical exploration of the in silico modeling of this compound. This compound is of particular interest due to its thieno[3,2-d]pyrimidine scaffold, a privileged structure found in numerous kinase inhibitors and other targeted therapies.
As a Senior Application Scientist, my aim is to provide not just a procedural manual, but a guide infused with the strategic thinking that underpins successful computational drug design. We will delve into the rationale behind methodological choices, ensuring a deep understanding of the "why" that drives the "how." This document is structured to empower researchers, scientists, and drug development professionals to not only apply these techniques but also to innovate upon them. Our foundation rests on the principles of scientific integrity, with a focus on self-validating systems and authoritative references to ensure a trustworthy and robust framework for your research.
Introduction: The Significance of this compound and the Rationale for In Silico Analysis
The Thieno[3,2-d]pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry
The thieno[3,2-d]pyrimidine core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural rigidity and the strategic placement of hydrogen bond donors and acceptors make it an excellent framework for interacting with the active sites of various enzymes, most notably kinases. Kinases are central to cellular signaling, and their dysregulation is a known driver of numerous pathologies, including cancer and inflammatory diseases. Consequently, the thieno[3,2-d]pyrimidine scaffold is a key component of several approved and investigational drugs.
This compound: A Versatile Starting Point for Drug Design
The molecule at the heart of this guide, this compound, serves as a crucial synthetic intermediate and a flexible starting point for creating novel therapeutics. The piperidine-4-carboxaldehyde group provides a reactive site for a multitude of chemical modifications, enabling a systematic exploration of the chemical space surrounding the core scaffold. This adaptability is key for fine-tuning the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
The Strategic Value of In Silico Modeling
Engaging in extensive wet-lab synthesis and screening is a resource-intensive endeavor. In silico modeling offers a potent and economical alternative to:
-
Predict potential biological targets: Identify proteins with which the compound is likely to interact.
-
Elucidate binding mechanisms: Understand the specific molecular interactions that determine binding affinity and selectivity.
-
Guide lead optimization: Prioritize synthetic modifications that are most likely to enhance desired properties.
-
Evaluate drug-likeness and ADMET properties: Predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the compound and its derivatives.
This computational-first approach significantly mitigates the risks inherent in the drug discovery pipeline, thereby conserving valuable time and resources.
Foundational In Silico Analysis: Ligand Preparation and Property Prediction
The fidelity of any in silico study is contingent upon the accurate representation and characterization of the molecule of interest. This initial phase is paramount, as any inaccuracies in the ligand's structure or properties will cascade through subsequent calculations, potentially yielding fallacious results.
From 2D Sketch to 3D Model: Preparing the Ligand
The first step is the generation of a high-quality, three-dimensional structure of this compound.
Experimental Protocol: Ligand 3D Structure Generation
-
2D Representation: The 2D structure of the molecule is drawn using chemical drawing software like MarvinSketch or ChemDraw.
-
3D Conversion: The 2D structure is then converted into a 3D conformation using built-in software functionalities.
-
Energy Minimization: The initial 3D structure is energetically unfavorable. An energy minimization step is performed using a suitable force field (e.g., MMFF94 or UFF) to optimize bond lengths, angles, and torsions, resulting in a stable, low-energy conformation. This can be accomplished with software such as Avogadro or the command-line tool obminimize from Open Babel.
Causality: A precisely minimized 3D structure is fundamental for the accuracy of subsequent docking and simulation studies, as it directly influences the calculated binding energies and interaction patterns.
Predicting Physicochemical Properties and Assessing Drug-Likeness
With a reliable 3D structure in hand, the next step involves calculating key physicochemical properties and evaluating the compound's "drug-likeness." This provides an early assessment of its potential as a viable drug candidate.
Table 1: Predicted Physicochemical Properties and Drug-Likeness Parameters
| Property/Rule | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 275.35 | Influences absorption and distribution. |
| LogP (Octanol-Water Partition) | 1.8 - 2.5 | A measure of lipophilicity, which affects solubility and membrane permeability. |
| Hydrogen Bond Donors | 0 | The number of N-H and O-H bonds. |
| Hydrogen Bond Acceptors | 5 | The number of N and O atoms. |
| Lipinski's Rule of Five | Compliant | A set of guidelines to evaluate drug-likeness and the potential for oral bioavailability. |
| Veber's Rule | Compliant | Relates molecular properties to oral bioavailability. |
| Ghose's Filter | Compliant | Defines drug-like properties based on physicochemical parameters. |
Note: The predicted values are illustrative and may vary depending on the software and algorithms used.
Experimental Protocol: Physicochemical Property Calculation
-
Tool Selection: Employ cheminformatics toolkits such as RDKit or online platforms like SwissADME.
-
Input: Provide the 2D or 3D structure of the compound (e.g., in SMILES or SDF format).
-
Execution: Run the calculation to generate a detailed report of physicochemical properties and drug-likeness metrics.
Trustworthiness: To ensure the robustness of the predictions, it is advisable to cross-validate these properties using multiple software packages.
Target Identification and Validation
With a well-characterized ligand, the subsequent logical step is to identify its potential biological targets. This can be achieved through a combination of ligand-based and structure-based methodologies.
Ligand-Based Target Prediction: Exploiting Chemical Similarity
Ligand-based methods are founded on the principle that structurally similar molecules often share similar biological activities.
Experimental Protocol: Similarity-Based Target Prediction
-
Database Selection: Utilize a comprehensive bioactivity database such as ChEMBL, PubChem, or BindingDB.
-
Similarity Search: Conduct a 2D or 3D similarity search using the structure of this compound as the query. The Tanimoto coefficient is a widely used metric for 2D similarity.
-
Target Prioritization: Analyze the targets of the most similar compounds and prioritize those that are therapeutically relevant and supported by strong evidence.
Structure-Based Target Prediction: The Power of Reverse Docking
Reverse docking, also known as inverse docking, involves screening a ligand against a large library of protein structures to identify potential binding partners.
Experimental Protocol: Reverse Docking Workflow
-
Protein Target Library: Prepare a curated library of 3D protein structures, either from a custom collection or a pre-existing database like PDBbind.
-
Docking Simulation: Employ a high-throughput docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the binding site of each protein in the library.
-
Scoring and Ranking: Rank the potential targets based on their predicted binding affinities (docking scores).
-
Post-Docking Analysis: Visually inspect the binding poses of the top-ranked targets to ensure that the predicted interactions are chemically and biologically plausible.
Authoritative Grounding: The predictive accuracy of docking is heavily reliant on the quality of the protein structures and the scoring function employed. It is imperative to use high-resolution crystal structures and validated docking protocols.
Diagram 1: Target Identification Workflow
A flowchart illustrating the dual-pronged approach to target identification.
Molecular Docking: Deciphering the Binding Mode
Once a putative target is identified, molecular docking is used to predict the preferred binding orientation of the ligand within the protein's active site and to estimate the binding affinity.
Preparing the Receptor: Ensuring a High-Quality Protein Structure
The fidelity of a docking simulation is critically dependent on the quality of the protein structure.
Experimental Protocol: Protein Preparation for Docking
-
Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Preprocessing:
-
Remove water molecules and other non-essential ligands.
-
Add hydrogen atoms, which are often absent in PDB files.
-
Assign appropriate protonation states to ionizable residues at physiological pH.
-
Repair any missing residues or atoms using homology modeling software if necessary.
-
-
Binding Site Definition: Define the binding site, typically based on the location of a co-crystallized ligand or by using a pocket detection algorithm.
Docking Simulation and Analysis
Experimental Protocol: Molecular Docking
-
Software Selection: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.
-
Configuration: Define the docking parameters, including the search space (grid box) that encloses the binding site and the exhaustiveness of the conformational search.
-
Execution: Run the docking simulation.
-
Pose Analysis: Analyze the top-ranked docking poses. The optimal pose is typically the one with the lowest predicted binding energy.
-
Interaction Analysis: Visualize the predicted binding mode and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, using software like PyMOL or ChimeraX.
Trustworthiness: It is crucial to validate the docking protocol by re-docking the co-crystallized ligand into the protein's active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Molecular Dynamics Simulations: Capturing the Dynamics of Molecular Recognition
While molecular docking provides a static image of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, enabling the assessment of the stability of the binding pose and the calculation of more accurate binding free energies.
Setting Up the System for MD Simulation
Experimental Protocol: MD Simulation System Preparation
-
Complex Preparation: Begin with the best-ranked docked pose of the ligand-protein complex.
-
Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P).
-
Ionization: Add counter-ions to neutralize the system and mimic a physiological salt concentration.
-
Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand, for instance, using the Antechamber module in AmberTools.
MD Simulation and Trajectory Analysis
Experimental Protocol: MD Simulation
-
Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant pressure and temperature (NPT ensemble).
-
Production Run: Run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the MD trajectory to assess the stability of the ligand in the binding site (e.g., by calculating the RMSD of the ligand over time) and to identify key and persistent interactions.
Authoritative Grounding: The choice of force field and simulation parameters can significantly influence the results. It is important to adhere to established protocols and to meticulously validate the simulation setup.
Diagram 2: In Silico Drug Discovery Workflow
A comprehensive workflow for the in silico evaluation of a drug candidate.
ADMET Prediction: Predicting the Fate of a Drug in the Body
A promising drug candidate must not only be potent and selective but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction serves as an early warning system for potential liabilities.
Table 2: Predicted ADMET Properties
| ADMET Property | Prediction | Implication |
| Absorption | ||
| Human Intestinal Abs. | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate to High | Indicates good intestinal permeability. |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can reduce drug absorption. |
| Distribution | ||
| BBB Permeability | Low | May not readily cross the blood-brain barrier, which can be desirable to avoid CNS side effects. |
| Plasma Protein Binding | High | The free fraction of the drug available to exert its therapeutic effect might be low. |
| Metabolism | ||
| CYP450 Inhibition | Potential inhibitor of CYP2D6 and CYP3A4 | May lead to drug-drug interactions. |
| Excretion | ||
| Renal Clearance | Moderate | A significant portion of the drug may be cleared by the kidneys. |
| Toxicity | ||
| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |
| AMES Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |
| Hepatotoxicity | Low risk | Unlikely to cause liver damage. |
Note: These are illustrative predictions and require experimental validation.
Experimental Protocol: In Silico ADMET Prediction
-
Platform Selection: Utilize specialized ADMET prediction software or web servers such as ADMETlab 2.0, pkCSM, or SwissADME.
-
Input: Submit the 2D or 3D structure of the compound.
-
Analysis: Interpret the prediction results in the context of the intended therapeutic application.
Expertise & Experience: It is crucial to recognize the limitations of in silico ADMET prediction models. They are based on statistical correlations and may not be accurate for all chemical scaffolds. Experimental validation is always indispensable.
Conclusion and Future Directions
This guide has detailed a comprehensive in silico workflow for the characterization and evaluation of this compound as a potential starting point for drug discovery. By systematically applying these computational techniques, researchers can gain invaluable insights into the compound's physicochemical properties, potential biological targets, binding modes, and ADMET profile.
The true power of in silico modeling resides in its capacity to guide and prioritize experimental work. The predictions generated from these studies should be used to formulate testable hypotheses that can then be validated in the laboratory. For instance, the prioritized targets from the reverse docking screen can be tested in in vitro binding assays. The predicted key interactions from docking and MD simulations can be confirmed through site-directed mutagenesis studies.
The iterative cycle of in silico prediction and experimental validation is the bedrock of modern rational drug design. As computational methods continue to advance in accuracy and sophistication, their role in accelerating the discovery of new medicines will only become more profound.
References
-
Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. [Link]
-
Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Molecular dynamics simulations: advances and applications. Advances in andrology, 2015. [Link]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Introduction: The Significance of the Thieno[3,2-d]pyrimidine Scaffold in Modern Drug Discovery
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged heterocyclic system in medicinal chemistry, largely due to its structural resemblance to the native purine bases found in DNA and RNA.[1] This bioisosteric relationship allows thieno[3,2-d]pyrimidine derivatives to effectively interact with a multitude of biological targets, most notably the ATP-binding sites of various kinases.[2] The functionalization of this core, particularly at the 4-position, has led to the discovery of potent inhibitors for a range of therapeutic targets, including phosphoinositide 3-kinases (PI3K) and receptor tyrosine kinases, which are pivotal in oncology and inflammatory diseases.[3][4] The target molecule, 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, is a key intermediate for the synthesis of more complex pharmaceutical agents, where the aldehyde functionality serves as a versatile handle for further chemical modifications. This guide provides a comprehensive and technically detailed protocol for the synthesis of this valuable building block, aimed at researchers and professionals in the field of drug development.
Overall Synthetic Strategy
The synthesis of this compound is most efficiently achieved through a three-stage process. This strategy is designed for robustness and scalability, initiating with the construction of the core thieno[3,2-d]pyrimidine ring system, followed by activation at the 4-position, and culminating in the crucial C-N bond formation with the piperidine moiety.
Caption: Overall synthetic workflow.
Experimental Protocols
Stage 1: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
The construction of the thieno[3,2-d]pyrimidine core is foundational and typically begins with a substituted 3-aminothiophene-2-carboxamide. The cyclization to form the pyrimidine ring is achieved by heating with formic acid, which serves as the source for the additional carbon atom required.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminothiophene-2-carboxamide (1 equivalent) in formic acid (10-15 volumes).
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.
-
Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with water to remove any residual formic acid, and then with a small amount of cold ethanol.
-
Drying: Dry the resulting solid under vacuum to yield thieno[3,2-d]pyrimidin-4(3H)-one as a stable solid.
| Reagent/Solvent | Molar Eq. | Key Parameters | Expected Yield |
| 3-Aminothiophene-2-carboxamide | 1.0 | - | - |
| Formic Acid | Excess (Solvent) | Reflux, 4-6 h | 85-95% |
Stage 2: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine
The hydroxyl group of the thieno[3,2-d]pyrimidin-4(3H)-one is a poor leaving group for nucleophilic substitution. Therefore, it must be converted to a more reactive species. Chlorination using phosphorus oxychloride (POCl₃) is a standard and effective method to generate the highly reactive 4-chlorothieno[3,2-d]pyrimidine intermediate.[5]
Protocol:
-
Reaction Setup: To a flask containing thieno[3,2-d]pyrimidin-4(3H)-one (1 equivalent), add phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of a tertiary amine base such as N,N-dimethylaniline can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice with vigorous stirring.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash extensively with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to afford 4-chlorothieno[3,2-d]pyrimidine.[6][7][8]
| Reagent/Solvent | Molar Eq. | Key Parameters | Expected Yield |
| Thieno[3,2-d]pyrimidin-4(3H)-one | 1.0 | - | - |
| Phosphorus Oxychloride (POCl₃) | 5.0 - 10.0 | Reflux, 2-4 h | 70-85% |
| N,N-Dimethylaniline (optional) | Catalytic | - | - |
Stage 3: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient thieno[3,2-d]pyrimidine ring is susceptible to attack by nucleophiles, and the chlorine atom at the 4-position is an excellent leaving group. The secondary amine of piperidine-4-carboxaldehyde acts as the nucleophile.[9][10][11]
Caption: Nucleophilic Aromatic Substitution.
Protocol:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Reagents: Add piperidine-4-carboxaldehyde (1.1-1.5 equivalents) to the solution.[12] Then, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 12-24 hours. The reaction progress should be monitored by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.[13]
| Reagent/Solvent | Molar Eq. | Key Parameters | Expected Yield |
| 4-Chlorothieno[3,2-d]pyrimidine | 1.0 | - | - |
| Piperidine-4-carboxaldehyde | 1.1 - 1.5 | 25-60 °C, 12-24 h | 60-80% |
| Triethylamine (TEA) or DIPEA | 2.0 - 3.0 | - | - |
| DMF or Acetonitrile | Solvent | - | - |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Formic Acid: Corrosive and causes severe burns. Handle with care in a well-ventilated area.
-
Solvents: DMF, acetonitrile, and chlorinated solvents are toxic and should be handled in a fume hood.
-
Always follow standard laboratory safety procedures.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable intermediate, paving the way for the development of novel therapeutics based on the versatile thieno[3,2-d]pyrimidine scaffold. The causality-driven approach outlined in each step ensures a high degree of reproducibility and success for scientists engaged in cutting-edge drug discovery.
References
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PrepChem. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Available at: [Link]
- El-Sayed, N. N. E., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1935-1955.
- BenchChem. (2025). The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications.
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ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available at: [Link]
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MySkinRecipes. 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. Available at: [Link]
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Gagnon, A., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(8), 12346-12379. Available at: [Link]
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Sainz, Y., et al. (2014). Design, synthesis and biological evaluation of new classes of thieno [3, 2-d] pyrimidines as angiogenesis inhibitors. European Journal of Medicinal Chemistry, 74, 441-450. Available at: [Link]
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ResearchGate. (2016). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4234. Available at: [Link]
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ResearchGate. (2016). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. Available at: [Link]
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Wünsch, B., et al. (2016). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(10), 755-766. Available at: [Link]
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Um, I. H., et al. (2006). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 4(13), 2505-2509. Available at: [Link]
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Gasparyan, S. P., et al. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(18), 4235. Available at: [Link]
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Application Notes and Protocols for High-Throughput Screening of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Drug Discovery
The thienopyrimidine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide array of biological targets.[1] This has led to the development of numerous thienopyrimidine derivatives with diverse therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral activities. Notably, several FDA-approved drugs and clinical candidates feature this privileged structure, underscoring its therapeutic potential and favorable safety profile. The specific compound, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, is a key intermediate in the synthesis of potent kinase inhibitors, making it a molecule of high interest for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics, particularly in oncology.[2]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective utilization of this compound in HTS. We will delve into the rationale behind experimental design, provide detailed protocols for relevant assays, and outline a robust workflow for data analysis and hit validation.
Rationale for Target Selection: Kinases as a Primary Focus
Given that derivatives of the thienopyrimidine scaffold have demonstrated potent inhibitory activity against a range of protein kinases, this target class represents a logical and promising starting point for an HTS campaign with this compound.[3][4][5][6] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The aldehyde functional group on the piperidine ring of the title compound offers a reactive handle for the synthesis of a diverse library of analogs, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
While a broad kinase panel screen would be ideal for initial profiling, a more focused approach on kinases implicated in cancer cell proliferation, survival, and angiogenesis is recommended. Based on existing literature for related thienopyrimidine compounds, a primary screening panel could include, but is not limited to:
-
PI3Kα: A central node in cell growth and survival signaling.[9]
-
PIM-1: An oncogenic serine/threonine kinase involved in cell cycle progression and apoptosis.[5]
-
Tpl2 (COT): A MAP kinase kinase kinase involved in inflammatory and cancer signaling.[4]
-
CK2: A constitutively active serine/threonine kinase with numerous substrates involved in cell growth and proliferation.[6]
High-Throughput Screening Workflow
A well-structured HTS workflow is paramount for the efficient and accurate identification of genuine hits. The following diagram illustrates a recommended workflow for screening this compound and its derivatives.
Caption: High-throughput screening workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Primary High-Throughput Screening using a TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their homogeneous format, high sensitivity, and reduced interference from compound autofluorescence. The LanthaScreen® Eu Kinase Binding Assay is a robust platform for this purpose.[2][10][11][12][13]
Objective: To identify compounds that inhibit the binding of a fluorescently labeled tracer to a target kinase.
Materials:
-
This compound and analog library dissolved in 100% DMSO.
-
Recombinant kinase of interest (e.g., VEGFR-2, PI3Kα) with an appropriate tag (e.g., His, GST).
-
LanthaScreen® Eu-labeled anti-tag antibody (e.g., Eu-anti-His).
-
Kinase tracer appropriate for the target kinase.
-
LanthaScreen® Kinase Buffer A (5X).
-
TR-FRET dilution buffer.
-
Low-volume 384-well black plates.
-
TR-FRET compatible plate reader.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the compound library in 100% DMSO.
-
Using an acoustic liquid handler, transfer nanoliter volumes of the compound solutions to the 384-well assay plates to achieve the desired final concentration (typically 10 µM for a primary screen).
-
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer A by diluting the 5X stock with deionized water.
-
Prepare a 3X kinase/antibody solution in 1X Kinase Buffer A. The final concentrations of kinase and antibody should be optimized for each target, but are typically in the low nanomolar range.
-
Prepare a 3X tracer solution in 1X Kinase Buffer A. The optimal tracer concentration is typically at or near its Kd for the kinase.
-
-
Assay Execution:
-
Add 5 µL of the 3X kinase/antibody solution to each well of the compound-plated 384-well plate.
-
Add 5 µL of the 3X tracer solution to each well.
-
The final reaction volume is 15 µL.
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (tracer acceptor).
-
Data Analysis:
-
Calculate the TR-FRET ratio by dividing the acceptor emission signal (665 nm) by the donor emission signal (615 nm).
-
Normalize the data using positive (e.g., a known inhibitor) and negative (DMSO) controls.
-
Calculate the Z-score for each compound to identify statistically significant hits.
Protocol 2: Secondary Assay using a GPCR Calcium Flux Assay
Should initial screening and SAR suggest potential off-target effects or a different mechanism of action, a GPCR-targeted assay can be employed. Calcium flux assays are a common method for monitoring the activation of Gq-coupled GPCRs.[14] The FLIPR® (Fluorometric Imaging Plate Reader) system is a high-throughput platform for such measurements.[1][15][16][17][18][19]
Objective: To identify compounds that modulate intracellular calcium mobilization in response to GPCR activation.
Materials:
-
A cell line stably expressing the GPCR of interest (e.g., CHO-K1, HEK293).
-
FLIPR® Calcium 5 or 6 Assay Kit.
-
This compound and analog library dissolved in 100% DMSO.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
384-well black-walled, clear-bottom cell culture plates.
-
FLIPR® instrument.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading buffer according to the kit manufacturer's instructions.
-
Remove the cell culture medium from the plates and add an equal volume of the dye loading buffer to each well.
-
Incubate the plates for 1 hour at 37°C.
-
-
Assay Execution:
-
Prepare a compound plate with the test compounds at 4X the final desired concentration in assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR® instrument.
-
The instrument will first measure the baseline fluorescence, then add the compound from the compound plate to the cell plate, and continue to measure the fluorescence signal over time (typically 2-3 minutes) to detect any changes in intracellular calcium.
-
Data Analysis:
-
The primary response is the maximum change in fluorescence intensity after compound addition.
-
Normalize the data to positive (a known agonist or antagonist) and negative (DMSO) controls.
-
For antagonists, cells are pre-incubated with the test compounds before the addition of a known agonist.
Data Analysis and Hit Validation
A rigorous data analysis and hit validation cascade is essential to eliminate false positives and progress only the most promising compounds.[20][21][22]
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality that reflects the separation between positive and negative controls.[23] | Z' > 0.5 indicates an excellent assay for HTS. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B > 2 is generally acceptable, but higher is better. |
| Coefficient of Variation (%CV) | A measure of the variability of the data. | %CV < 15% for controls is desirable. |
| Z-score | A measure of how many standard deviations a compound's activity is from the mean of the plate.[14] | A Z-score of > 3 or < -3 is typically considered a hit. |
Hit Validation Workflow:
Caption: A workflow for the validation of hits from high-throughput screening.
Orthogonal Assays: It is crucial to confirm hits using an assay with a different detection technology to rule out artifacts.[24][25][26][27] For example, if the primary screen was a TR-FRET assay, a suitable orthogonal assay could be a radiometric kinase assay or a biophysical method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target.
Synthesis of this compound and Analogs
The synthesis of the title compound and its analogs for SAR studies can be achieved through a convergent synthesis strategy. The key intermediates are 4-chlorothieno[3,2-d]pyrimidine and a suitable piperidine-4-carboxaldehyde derivative.
Synthesis of 4-chlorothieno[3,2-d]pyrimidine:
This intermediate can be synthesized from thieno[3,2-d]pyrimidin-4(3H)-one. The reaction involves treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride in a suitable solvent.[20][28][29][30]
Synthesis of Piperidine-4-carboxaldehyde Derivatives:
Various substituted piperidine-4-carboxaldehydes can be synthesized from the corresponding piperidine-4-carboxylic acids or their esters through reduction.[15][31][32][33] For example, N-protected piperidine-4-carboxylic acid can be reduced to the corresponding alcohol, followed by oxidation to the aldehyde.
Final Coupling Reaction:
The final product is obtained by a nucleophilic aromatic substitution reaction between 4-chlorothieno[3,2-d]pyrimidine and the desired piperidine-4-carboxaldehyde derivative in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like acetonitrile or DMF.[34]
Conclusion
This compound represents a valuable starting point for the discovery of novel kinase inhibitors through high-throughput screening. A well-designed HTS campaign, incorporating robust primary assays, a rigorous hit validation cascade, and a clear strategy for SAR exploration, will maximize the chances of identifying promising lead candidates for further drug development. The protocols and workflows outlined in this guide provide a solid foundation for researchers to embark on such a discovery program.
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Molecular Devices. FLIPR Calcium 5 Assay Kit Guide. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Accessed January 18, 2026. [Link]
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ResearchGate. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Accessed January 18, 2026. [Link]
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SlideShare. Data analysis approaches in high throughput screening. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Statistical Methods for Analysis of High-Throughput RNA Interference Screens. Accessed January 18, 2026. [Link]
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ResearchGate. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Accessed January 18, 2026. [Link]
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Sygnature Discovery. Early Validation of HTS hits using X-ray Crystallography. Accessed January 18, 2026. [Link]
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ACS Publications. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. Accessed January 18, 2026. [Link]
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AXXAM. From gene to validated and qualified hits. Accessed January 18, 2026. [Link]
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ACS Publications. Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Accessed January 18, 2026. [Link]
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Drug Discovery World. A pragmatic approach to hit validation following biochemical high-throughput screening. Accessed January 18, 2026. [Link]
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YouTube. Basic Assay Statistics, Data Analysis & Rules of Thumb (ROT). Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Accessed January 18, 2026. [Link]
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Creative Biolabs. Orthogonal Assay Service. Accessed January 18, 2026. [Link]
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PrepChem.com. Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Accessed January 18, 2026. [Link]
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MySkinRecipes. 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. Accessed January 18, 2026. [Link]
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protocols.io. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Accessed January 18, 2026. [Link]
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Molecular Devices. FLIPR Calcium Evaluation Assay Kit Guide. Accessed January 18, 2026. [Link]
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protocols.io. Calcium fluorimetry with the FLIPR Calcium 6 kit on FlexStation 3. Accessed January 18, 2026. [Link]
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Drug Target Review. Assay performance and the Z'-factor in HTS. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Accessed January 18, 2026. [Link]
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Wikipedia. Z-factor. Accessed January 18, 2026. [Link]
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ResearchGate. C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions.... Accessed January 18, 2026. [Link]
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DTIC. Piperidine Synthesis. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. FLIPR™ Assays for GPCR and Ion Channel Targets. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Accessed January 18, 2026. [Link]
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White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Discovery of 3H-benzo[7][21]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. Accessed January 18, 2026. [Link]
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National Center for Biotechnology Information. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Accessed January 18, 2026. [Link]
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Application Notes and Protocols for Characterizing 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde as a Putative PI3K Pathway Inhibitor
Introduction: Targeting a Prominent Oncology Pathway
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2] A frequently implicated target is the Phosphatidylinositol 3-kinase (PI3K) pathway, a critical signaling cascade that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of the PI3K/AKT/mTOR axis, often through activating mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a hallmark of many human cancers.[5][6] This makes the pathway a compelling target for the development of novel cancer therapeutics.
This guide provides a comprehensive suite of cell-based assays to characterize the biological activity of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde . Based on the known activities of the thieno[3,2-d]pyrimidine core, we hypothesize that this compound acts as an inhibitor of the PI3K signaling pathway.[4][7] The following protocols are designed to rigorously test this hypothesis by:
-
Confirming Target Engagement: Directly measuring the binding of the compound to its putative kinase target within a live-cell environment.
-
Quantifying Pathway Inhibition: Assessing the compound's ability to block downstream signaling events.
-
Evaluating Phenotypic Consequences: Determining the effect of pathway inhibition on cancer cell viability and apoptosis.
These application notes are structured to provide not just step-by-step instructions, but also the scientific rationale behind the experimental design, enabling researchers to understand, adapt, and troubleshoot these powerful techniques.
I. Foundational Knowledge: The PI3K/AKT/mTOR Signaling Cascade
Understanding the pathway is critical for designing and interpreting experiments. Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as AKT and PDK1, to the cell membrane. This co-localization facilitates the phosphorylation and activation of AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, which in turn phosphorylates effectors like S6 Kinase (S6K) to promote protein synthesis and cell growth.
Caption: The PI3K/AKT/mTOR signaling cascade and points of interrogation.
II. Recommended Cell Line: MCF-7 Human Breast Adenocarcinoma
For the initial characterization of a putative PI3K inhibitor, the MCF-7 cell line is an excellent and widely used model system.
-
Scientific Rationale: MCF-7 cells harbor an activating heterozygous mutation in the PIK3CA gene (E545K).[8][9] This mutation leads to constitutive activation of the PI3K pathway, making the cells "addicted" to this signaling cascade for their proliferation and survival.[10] Consequently, these cells are often highly sensitive to inhibitors targeting this pathway, providing a clear and robust window for observing compound activity.[9][11]
III. Protocol 1: Intracellular Target Engagement with NanoBRET™ Assay
Principle: The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of a test compound to a specific protein target.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged protein of interest (the energy donor) and a cell-permeable fluorescent tracer that binds to the same protein (the energy acceptor).[12] A test compound that engages the target protein will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[12]
Objective: To determine if this compound directly binds to PI3Kα in living cells and to quantify its intracellular apparent affinity (IC50).
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
-
Cell Preparation (Day 1):
-
Transfect MCF-7 cells with a plasmid encoding a NanoLuc®-PI3Kα fusion protein using a suitable transfection reagent (e.g., FuGENE® HD).
-
Following transfection (typically 24 hours), harvest the cells and resuspend in Opti-MEM® I Reduced Serum Medium.
-
Seed the transfected cells into a white, 96-well assay plate at an optimized density.
-
-
Compound and Tracer Addition (Day 2):
-
Prepare a serial dilution of this compound in Opti-MEM®, typically starting from 100 µM. Include a vehicle control (e.g., DMSO).
-
Add the cell-permeable NanoBRET® Kinase Tracer (e.g., K-10) at a pre-determined optimal concentration to all wells.
-
Immediately add the serially diluted compound or vehicle control to the appropriate wells.
-
-
Incubation and Detection (Day 2):
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET® Nano-Glo® Substrate detection reagent, containing the substrate and an extracellular NanoLuc® inhibitor (to quench any signal from compromised cells), according to the manufacturer's protocol.[5]
-
Add the detection reagent to all wells.
-
Read luminescence on a plate reader equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
Data Analysis:
| Parameter | Calculation | Purpose |
| NanoBRET® Ratio | (Acceptor Emission / Donor Emission) * 1000 | Normalizes the BRET signal to account for well-to-well variations in cell number. |
| IC50 Value | Non-linear regression (log[inhibitor] vs. response) | Determines the concentration of compound required to displace 50% of the tracer, representing its apparent intracellular affinity. |
Expert Insights: The NanoBRET™ assay is a powerful tool because it measures compound binding in a physiologically relevant context—inside a living cell.[13] This accounts for factors like cell permeability and efflux, providing a more accurate assessment of a compound's ability to reach and engage its target than a purely biochemical assay.
IV. Protocol 2: Pathway Modulation by Western Blotting
Principle: Western blotting is a technique used to detect specific proteins in a sample.[14] By using phospho-specific antibodies, it can quantify the phosphorylation state of key signaling nodes, providing a direct readout of kinase activity. Inhibition of PI3K should lead to a dose-dependent decrease in the phosphorylation of its downstream effectors, AKT and S6.[15]
Objective: To determine the effect of this compound on the phosphorylation of AKT (at Ser473) and Ribosomal Protein S6 (at Ser235/236) in MCF-7 cells.
Caption: Workflow for Western Blot analysis of pathway inhibition.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum Starve the cells by replacing the growth medium with serum-free medium for 16-24 hours.
-
Treat cells with a serial dilution of the test compound (e.g., 0.01 to 10 µM) for 1-2 hours. Include a vehicle control.
-
-
Lysate Preparation:
-
Place plates on ice and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.[13]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize samples to equal protein concentration and add Laemmli sample buffer. Denature by boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with antibodies against total AKT, total S6, and a loading control (e.g., GAPDH).
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Expert Insights:
-
Why Serum Starve? Serum contains a complex mixture of growth factors that potently activate the PI3K/AKT pathway. By removing serum, the basal activity of the pathway is reduced, creating a low-noise background. This synchronization of the cell population makes it much easier to detect the inhibitory effect of a compound.
-
Why BSA for Blocking? For phospho-specific antibodies, BSA is generally preferred over non-fat dry milk as a blocking agent.[16] Milk contains phosphoproteins (like casein) that can cross-react with the phospho-specific antibodies, leading to high background noise.
V. Protocol 3: Cell Viability Assessment with CellTiter-Glo® Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the number of viable cells in culture by measuring ATP levels.[10] ATP is a key indicator of metabolically active cells. The assay reagent contains luciferase and its substrate, which, in the presence of ATP released from lysed cells, generates a luminescent signal proportional to the number of viable cells.
Objective: To determine the effect of this compound on the proliferation and viability of MCF-7 cells and to calculate its GI50 (concentration for 50% growth inhibition).
Detailed Protocol:
-
Cell Seeding:
-
Seed MCF-7 cells into a white, clear-bottom 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in culture medium.
-
Add the diluted compound to the wells. Include vehicle control wells and "time zero" control wells.
-
Incubate the plate for a desired period, typically 72 hours, at 37°C.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of the CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
| Parameter | Calculation | Purpose |
| Percent Growth Inhibition | 100 * (1 - [(Lumsample - LumT0) / (Lumvehicle - LumT0)]) | Normalizes the data to the initial cell number (T0) and the untreated control (vehicle) to determine the cytostatic/cytotoxic effect. |
| GI50 Value | Non-linear regression (log[inhibitor] vs. response) | Determines the concentration of compound required to inhibit cell growth by 50%. |
VI. Protocol 4: Apoptosis Induction with Caspase-Glo® 3/7 Assay
Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspase-3 and Caspase-7 are key effector caspases. The Caspase-Glo® 3/7 Assay provides a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7.[16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active caspase-3/7.
Objective: To determine if the growth-inhibitory effects of this compound are due to the induction of apoptosis.
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells into a white 96-well plate as described for the CellTiter-Glo® assay.
-
Treat cells with a serial dilution of the compound and a vehicle control. It is also advisable to include a known apoptosis inducer (e.g., Staurosporine) as a positive control.
-
Incubate for a period sufficient to induce apoptosis (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently by orbital shaking (e.g., 300-500 rpm) for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours to allow for signal stabilization.
-
Measure luminescence with a plate-reading luminometer.
-
Data Analysis: The primary output is the relative luminescence units (RLU). Data is typically presented as "Fold Induction" of caspase activity, calculated by dividing the RLU of the compound-treated sample by the RLU of the vehicle-treated sample. A dose-dependent increase in luminescence indicates the induction of apoptosis.
VII. Summary and Forward Outlook
The protocols detailed in this guide provide a robust framework for the comprehensive cellular characterization of this compound. By systematically assessing target engagement, pathway modulation, and the resulting cellular phenotypes, researchers can build a strong, data-driven profile of this compound's mechanism of action. Positive results from these assays—demonstrated intracellular binding to PI3K, dose-dependent reduction in p-AKT and p-S6 levels, and potent growth inhibition and apoptosis in PIK3CA-mutant MCF-7 cells—would provide compelling evidence for its classification as a PI3K pathway inhibitor and warrant further investigation in preclinical models.
References
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Beaver, J. A., et al. (2013). PIK3CA and AKT1 mutations have distinct effects on sensitivity to targeted pathway inhibitors in an isogenic luminal breast cancer model system. Breast Cancer Research and Treatment, 142(2), 279–288. Retrieved from [Link]
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Hancock, M. K., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 113-125. Retrieved from [Link]
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Karginov, F. V., et al. (2009). Activation of the PI3 kinase pathway by retinoic acid mediates sodium/iodide symporter induction and iodide transport in MCF-7 breast cancer cells. Cancer Research, 69(8), 3493-3500. Retrieved from [Link]
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Janku, F., et al. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Cancer Discovery, 8(1), 31-45. Retrieved from [Link]
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RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link]
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ResearchGate. (2015). Is it necessary to serum starve cells before treating with a kinase inhibitor?. Retrieved from [Link]
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Folkes, A. J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry, 51(18), 5522–5532. Retrieved from [Link]
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RayBiotech. (n.d.). PI3K-Akt Signaling Pathway. Retrieved from [Link][3]
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Hasan, N. M., Adams, G. E., & Joiner, M. C. (1999). Effect of serum starvation on expression and phosphorylation of PKC-alpha and p53 in V79 cells: implications for cell death. International Journal of Cancer, 80(3), 400-405. Retrieved from [Link]
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American Physiological Society. (2016). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 311(5), C706-C710. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot analysis of p-AKT, AKT, p-mTOR, mTOR, rpS6, prpS6, Fbx32,.... Retrieved from [Link][15]
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Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
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Lanner, J. T., et al. (2009). A role for AMPK in increased insulin action after serum starvation. American Journal of Physiology-Cell Physiology, 296(5), C1103-C1110. Retrieved from [Link]
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El-Gamal, M. I., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 315-332. Retrieved from [Link]
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ResearchGate. (n.d.). Serum starvation decreases the activity of protein kinase B (AKT) and.... Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine. Retrieved from [Link][4]
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PubMed. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Retrieved from [Link][7]
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National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link][2]
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Application Notes and Protocols for Preclinical Evaluation of Thieno[3,2-d]pyrimidines
Introduction
The thieno[3,2-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, leading to its investigation in various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and implementation of appropriate animal models for evaluating the in vivo efficacy of novel thieno[3,2-d]pyrimidine derivatives.
The rationale behind selecting a specific animal model is intrinsically linked to the compound's mechanism of action. Thieno[3,2-d]pyrimidines have been shown to target several key signaling pathways implicated in disease pathogenesis. This guide will provide detailed protocols for animal models relevant to the most prominent mechanisms of action of thieno[3,2-d]pyrimidines, including the inhibition of Cyclin-Dependent Kinases (CDKs), Receptor Tyrosine Kinases (RTKs), the PI3K/Akt/mTOR pathway, and key mediators of inflammation such as Receptor-Interacting Protein Kinase 2 (RIPK2).
I. Anticancer Efficacy Testing
Thieno[3,2-d]pyrimidines have shown significant promise as anticancer agents by targeting various kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[1][2] The choice of an appropriate animal model is paramount for evaluating the preclinical efficacy of these compounds.
A. Xenograft Models for Solid Tumors
Xenograft models, which involve the implantation of human cancer cell lines into immunocompromised mice, are a cornerstone of preclinical cancer research. These models are particularly useful for assessing the direct antitumor activity of a compound.
1. Rationale for Model Selection
The selection of the cancer cell line should be guided by the specific molecular target of the thieno[3,2-d]pyrimidine derivative being tested. For instance, if the compound is a potent inhibitor of a kinase known to be overexpressed or mutated in a particular cancer type, a cell line harboring that specific genetic alteration should be chosen.
Table 1: Examples of Human Cancer Cell Lines for Xenograft Models
| Cancer Type | Cell Line | Relevant Molecular Target(s) |
| Triple-Negative Breast Cancer | MDA-MB-453 | CDK7 |
| Colon Carcinoma | HT-29 | EGFR, BRAF V600E |
| Non-Small Cell Lung Cancer | A549 | KRAS |
| Pancreatic Cancer | PANC-1 | KRAS, PDGFRα |
2. Experimental Workflow for Xenograft Studies
The following diagram outlines the typical workflow for a xenograft study to evaluate the efficacy of a thieno[3,2-d]pyrimidine derivative.
Caption: Workflow for a typical subcutaneous xenograft study.
3. Detailed Protocol: Subcutaneous Xenograft Model
This protocol provides a step-by-step guide for establishing a subcutaneous xenograft model.
Materials:
-
Human cancer cell line (e.g., HT-29)[3]
-
Culture medium and supplements
-
Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Matrigel (optional)
-
Calipers
-
Thieno[3,2-d]pyrimidine test compound and vehicle
Procedure:
-
Cell Culture: Culture the selected cancer cell line according to standard protocols to achieve approximately 80-90% confluency.
-
Cell Preparation:
-
Harvest the cells using trypsin-EDTA.
-
Wash the cells with sterile PBS and perform a viable cell count (e.g., using trypan blue exclusion).
-
Resuspend the cells in sterile PBS or culture medium at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the thieno[3,2-d]pyrimidine compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage). A previously reported study on a thieno[2,3-d]pyrimidine derivative in a CT26 tumor model used doses of 40 mg/kg and 60 mg/kg.[4]
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (based on tumor size limits or a set duration), euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
B. Syngeneic Models for Immuno-Oncology Studies
Syngeneic models, which utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, are essential for evaluating the interplay between a therapeutic agent and the immune system.[5]
1. Rationale for Model Selection
These models are crucial when the thieno[3,2-d]pyrimidine derivative is expected to have immunomodulatory effects, either directly or in combination with immunotherapy agents like checkpoint inhibitors.
Table 2: Examples of Murine Cancer Cell Lines for Syngeneic Models
| Cancer Type | Cell Line | Mouse Strain |
| Glioblastoma | GL261, SB28 | C57BL/6 |
| Colon Carcinoma | CT26, MC38 | BALB/c, C57BL/6 |
| Melanoma | B16-F10 | C57BL/6 |
2. Experimental Workflow for Syngeneic Studies
The workflow for syngeneic studies is similar to that of xenograft models, with the key difference being the use of immunocompetent mice.
Caption: Workflow for a typical syngeneic tumor study.
3. Detailed Protocol: Orthotopic Glioblastoma Syngeneic Model
This protocol describes the establishment of an orthotopic glioblastoma model, which more accurately recapitulates the tumor microenvironment of the brain.[6][7]
Materials:
-
Murine glioblastoma cell line (e.g., GL261)
-
Immunocompetent mice (e.g., C57BL/6)
-
Stereotactic apparatus
-
Hamilton syringe
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the glioblastoma cells as described for the xenograft model.
-
Stereotactic Intracranial Injection:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject the cell suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
-
Monitoring and Treatment:
-
Monitor the mice for neurological symptoms and body weight changes.
-
Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or MRI.
-
Initiate treatment with the thieno[3,2-d]pyrimidine derivative as planned.
-
-
Efficacy Assessment:
-
The primary endpoint is typically survival.
-
At the time of euthanasia, brains can be harvested for histological analysis to confirm tumor formation and for immunophenotyping of the tumor microenvironment.
-
II. Anti-inflammatory Efficacy Testing
Several thieno[3,2-d]pyrimidine derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of kinases involved in inflammatory signaling cascades, such as RIPK2.[8]
A. Acetaminophen-Induced Liver Injury (AILI) Model
The AILI model is a well-established and clinically relevant model of acute inflammation and organ damage.[9][10]
1. Rationale for Model Selection
This model is particularly relevant for compounds that target inflammatory pathways involved in acute tissue injury. A study has shown that a thieno[3,2-d]pyrimidine-based RIPK2 inhibitor provides significant hepatoprotective effects in an APAP-induced ALI model.[8]
2. Experimental Workflow for AILI Studies
The following diagram illustrates the workflow for an AILI study.
Caption: Workflow for a study in a transgenic mouse model of Alzheimer's disease.
3. Detailed Protocol: Efficacy in an APP/PS1 Mouse Model
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Thieno[3,2-d]pyrimidine test compound and vehicle
-
Behavioral testing apparatus (e.g., Morris water maze)
Procedure:
-
Animal Aging and Treatment:
-
Age the APP/PS1 mice to an appropriate stage for therapeutic intervention (e.g., before or after significant plaque deposition).
-
Administer the thieno[3,2-d]pyrimidine compound or vehicle chronically (e.g., for 3-6 months) via a suitable route (e.g., in medicated chow or by oral gavage).
-
-
Behavioral Assessment:
-
Towards the end of the treatment period, conduct behavioral tests to assess cognitive function. The Morris water maze is a common test for spatial learning and memory.
-
-
Sample Collection and Analysis:
-
After the final behavioral test, euthanize the mice and collect the brains.
-
One hemisphere can be fixed for immunohistochemical analysis of amyloid plaques (e.g., using 4G8 or 6E10 antibodies) and phosphorylated tau (e.g., with AT8 antibody).
-
The other hemisphere can be biochemically analyzed for levels of soluble and insoluble Aβ peptides using ELISA.
-
IV. Pharmacokinetic and Toxicological Evaluation
A. Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a thieno[3,2-d]pyrimidine derivative is crucial for interpreting efficacy data and for dose selection in further studies.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Half-life |
| Bioavailability | The fraction of an administered dose that reaches systemic circulation |
A study on a thieno[3,2-d]pyrimidine-based RIPK2 inhibitor reported a bioavailability of 46.6%. [8]
B. Acute Oral Toxicity Studies
Acute toxicity studies are performed to determine the potential adverse effects of a single high dose of a compound. The OECD provides guidelines for conducting these studies in a way that minimizes animal use. [6][11][12]
1. OECD Guideline 423 (Acute Toxic Class Method)
This method involves a stepwise procedure with the use of a small number of animals per step to classify a substance into a toxicity category based on the observed mortality. [13]
V. Conclusion
The thieno[3,2-d]pyrimidine scaffold holds immense therapeutic potential across various disease areas. The selection of appropriate and well-characterized animal models is critical for the successful preclinical development of these compounds. This guide provides a framework and detailed protocols for evaluating the efficacy of thieno[3,2-d]pyrimidine derivatives in oncology, inflammation, and neurodegenerative disease models. By carefully considering the mechanism of action of the test compound and employing robust and reproducible in vivo models, researchers can generate the crucial data needed to advance these promising molecules toward clinical application.
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Chen, L., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. European Journal of Medicinal Chemistry, 297, 117932. [Link]
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Yasmine, M., et al. (2020). Design, synthesis, biological evaluation and molecular modeling study of new thieno[2,3-d]pyrimidines with anti-proliferative activity on pancreatic cancer cell lines. Bioorganic Chemistry, 94, 103472. [Link]
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Chen, L., et al. (2025). Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. Acta Pharmaceutica Sinica B, 15(7), 3831-3832. [Link]
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Chen, C. Y., et al. (2022). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. International Journal of Molecular Sciences, 23(19), 11849. [Link]
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Takagi, T., et al. (2020). Establishment of an In Vivo Xenograft Mouse Model of a Subcutaneous Submillimeter HT-29 Tumor Formed from a Single Spheroid Transplanted Using Radiation-Crosslinked Gelatin Hydrogel Microwell. Cancers, 12(10), 2828. [Link]
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Al-Omair, M. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d]t[8][14][15]riazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1088. [Link]
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Letchuman, V., et al. (2022). Syngeneic murine glioblastoma models: reactionary immune changes and immunotherapy intervention outcomes. Neurosurgical Focus, 52(2), E5. [Link]
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Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948. [Link]
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Kumar, A., et al. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 115, 105221. [Link]
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Reynisson, J., et al. (2016). A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm, 7(5), 963-972. [Link]
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Hu, Y., et al. (2023). Acetaminophen-induced liver injury: Molecular mechanism and treatments from natural products. Frontiers in Pharmacology, 14, 1146294. [Link]
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Chen, J., et al. (2022). Discovery of Thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors as potential anticancer agents via combinatorial virtual screening. European Journal of Medicinal Chemistry, 233, 114243. [Link]
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Application Notes and Protocols for 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, publicly available research specifically detailing the biological activity and application of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde (CAS No. 916766-91-1) in cancer is limited.[1] This document, therefore, provides a comprehensive guide based on the well-established anticancer potential of the broader thienopyrimidine scaffold.[2][3][4] The protocols and mechanistic insights presented herein are intended to serve as a robust framework for the investigation of this novel compound and similar derivatives in the field of oncology.
I. Introduction: The Thienopyrimidine Scaffold as a Privileged Structure in Oncology
The thieno[3,2-d]pyrimidine core is a bicyclic heterocycle that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, which are fundamental components of nucleic acids and cellular signaling molecules.[5] This structural mimicry allows thienopyrimidine derivatives to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[6][5]
Numerous studies have demonstrated the potent anticancer activities of various thienopyrimidine derivatives, which exert their effects through diverse mechanisms of action, including:
-
Kinase Inhibition: Many thienopyrimidines function as ATP-competitive inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7]
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death (apoptosis) in cancer cells.[3][5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, thereby preventing cancer cell division.[7][8]
-
Induction of Oxidative Stress and Mitotic Catastrophe: Some analogs have been found to induce the formation of reactive oxygen species, leading to cell death.[3]
Given this extensive background, this compound represents a promising candidate for investigation as a novel anticancer agent. The piperidine-4-carboxaldehyde moiety introduces unique structural features that may confer novel target specificity and improved pharmacological properties.
II. Postulated Mechanism of Action: Targeting Pro-Survival Signaling Pathways
Based on the known activities of related thienopyrimidine compounds, a plausible mechanism of action for this compound is the inhibition of a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. For the purpose of this guide, we will hypothesize its action as an inhibitor of a receptor tyrosine kinase (RTK) upstream of these pathways.
Caption: Hypothetical inhibition of a Receptor Tyrosine Kinase (RTK) by the test compound, disrupting downstream pro-survival signaling.
III. Experimental Protocols for Efficacy and Mechanism of Action Studies
The following protocols provide a comprehensive framework for the preclinical evaluation of this compound.
Protocol 1: In Vitro Cell Viability and Cytotoxicity Assessment
This initial step is crucial for determining the compound's potency and selectivity against a panel of cancer cell lines.[9]
A. Rationale: The MTT or CellTiter-Glo® assays are robust methods to quantify the metabolic activity of cells, which serves as an indicator of cell viability. By treating cancer cells with a range of compound concentrations, we can determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.
B. Materials:
-
Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[2][3]
-
Normal, non-cancerous cell line for selectivity assessment (e.g., CHO)[3]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
DMSO (vehicle control)
-
Doxorubicin or another standard anticancer drug (positive control)[4]
C. Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the chosen cell lines to ~80-90% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the test compound by performing serial dilutions in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include wells for vehicle control (DMSO-treated) and a positive control.
-
Carefully add 100 µL of the 2X compound dilutions to the corresponding wells to achieve a final volume of 200 µL.
-
Incubate for a specified period, typically 48 to 72 hours.[9]
-
-
Viability Assessment (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
| Compound | Cell Line | Hypothetical IC50 (µM) |
| Test Compound | MCF-7 (Breast) | 1.2 |
| Test Compound | A549 (Lung) | 2.5 |
| Test Compound | HCT-116 (Colon) | 0.8 |
| Test Compound | CHO (Normal) | > 50 |
| Doxorubicin | MCF-7 (Breast) | 0.5 |
Protocol 2: Target Modulation Analysis by Western Blotting
This protocol aims to verify if the compound inhibits the hypothesized signaling pathway.
A. Rationale: If the compound inhibits an upstream kinase (e.g., an RTK or PI3K), the phosphorylation levels of downstream proteins (like Akt or ERK) should decrease. Western blotting allows for the detection and quantification of these specific phosphorylated proteins.
B. Materials:
-
Cancer cell line showing high sensitivity to the compound.
-
6-well plates.
-
Test compound and vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and blotting equipment.
-
Chemiluminescent substrate.
C. Step-by-Step Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer. . Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add a chemiluminescent substrate to visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to assess the specific effect on phosphorylation.
-
Caption: A streamlined workflow for Western blot analysis to validate target modulation.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Model
This is a critical step to evaluate the compound's therapeutic potential in a living organism.[10][11][12]
A. Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical method to assess a compound's ability to inhibit tumor growth in an in vivo setting.[10] This also provides preliminary information on the compound's tolerability and pharmacokinetics.
B. Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cancer cell line that is sensitive to the compound in vitro and forms tumors in mice.
-
Matrigel (optional, to aid tumor formation).
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Standard-of-care chemotherapy agent (positive control).
-
Calipers for tumor measurement.
-
Animal scales.
C. Step-by-Step Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS/Matrigel) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: Test compound (low dose).
-
Group 3: Test compound (high dose).
-
Group 4: Positive control (e.g., standard chemotherapy).
-
-
Administer the treatments via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size, or after a fixed duration.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed antitumor effects.
-
| Treatment Group | Dosage | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1500 ± 120 | - | +2 |
| Test Compound | 25 mg/kg | 850 ± 95 | 43 | -1 |
| Test Compound | 50 mg/kg | 450 ± 70 | 70 | -4 |
| Positive Control | Standard Dose | 300 ± 65 | 80 | -10 |
IV. Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold is a validated and highly promising platform for the development of novel anticancer therapeutics. While this compound itself requires empirical investigation, the established anticancer profile of its core structure provides a strong rationale for its evaluation. The protocols detailed in this guide offer a systematic and robust approach to characterizing its in vitro potency, elucidating its mechanism of action, and validating its in vivo efficacy. Successful outcomes from these studies would warrant further preclinical development, including formal toxicology and pharmacokinetic studies, to advance this or related compounds toward clinical investigation.
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Kinase inhibition assay protocol for thieno[3,2-d]pyrimidine compounds
Topic: Kinase Inhibition Assay Protocol for Thieno[3,2-d]pyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Thieno[3,2-d]pyrimidine Scaffold as a Privileged Kinase Inhibitor Motif
The thieno[3,2-d]pyrimidine core has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility in targeting the ATP-binding site of a wide array of protein kinases.[1][2] Its structural resemblance to the endogenous purine core of ATP allows for competitive inhibition, and the scaffold's amenability to synthetic modification enables the development of potent and selective inhibitors against critical kinase targets in oncology and inflammatory diseases.[1][3] Thieno[3,2-d]pyrimidine derivatives have shown significant inhibitory activity against various kinase families, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), Epidermal Growth Factor Receptor (EGFR), and Focal Adhesion Kinase (FAK).[4][5][6][7][8]
This application note provides a comprehensive guide for researchers engaged in the discovery and characterization of novel thieno[3,2-d]pyrimidine-based kinase inhibitors. It outlines detailed protocols for both primary biochemical assays to determine inhibitory potency (IC50) and secondary cell-based assays to assess cellular activity and cytotoxicity. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step to ensure data integrity and reproducibility.
Part 1: Foundational Principles of Kinase Inhibition Assays
The initial step in evaluating a novel thieno[3,2-d]pyrimidine compound is to ascertain its ability to inhibit the enzymatic activity of the target kinase.[9] This is typically achieved through in vitro biochemical assays that measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor.
Choosing the Right Assay Format
A variety of assay formats are available, each with its own advantages and limitations. Common methods include:
-
Radiometric Assays: These traditional assays utilize radioactively labeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into a substrate. While highly sensitive and direct, they require specialized handling and disposal of radioactive materials.
-
Fluorescence-Based Assays: These methods, such as Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), use fluorescently labeled substrates or antibodies to detect phosphorylation events. They are well-suited for high-throughput screening (HTS) due to their non-radioactive nature and homogeneous format.
-
Luminescence-Based Assays: These assays, like the popular ADP-Glo™ Kinase Assay, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds.[10]
For the purpose of this guide, we will focus on a luminescence-based assay due to its robustness, sensitivity, and widespread adoption in drug discovery.
Part 2: Primary Biochemical Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of a kinase inhibitor.[9] The following protocol details a method for determining the IC50 of thieno[3,2-d]pyrimidine compounds against a target kinase using a luminescence-based assay.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for biochemical IC50 determination.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. The optimal buffer composition can vary between kinases, but a typical buffer may consist of 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, and 1 mM DTT.[11] It is crucial to optimize buffer conditions for each specific kinase.[11]
-
ATP Solution: Prepare a stock solution of ATP in water. The final concentration of ATP in the assay should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate determination of competitive inhibitor potency.[11][12]
-
Substrate Solution: Dissolve the appropriate peptide or protein substrate in the kinase buffer. The choice of substrate is critical and should be specific to the kinase of interest.
-
Thieno[3,2-d]pyrimidine Compound Dilutions: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM. Then, create a dilution series (e.g., 10-point, 3-fold dilutions) in the assay plate.
2. Assay Procedure (96-well plate format):
-
Compound Plating: Add 1 µL of the serially diluted thieno[3,2-d]pyrimidine compounds to the wells of a white, opaque 96-well plate. Include wells for positive control (no inhibitor, 100% kinase activity) and negative control (no kinase, 0% activity), containing 1 µL of DMSO.
-
Kinase Addition: Add 24 µL of the kinase solution (containing the enzyme diluted in kinase buffer) to each well.
-
Initiation of Reaction: Add 25 µL of the ATP/substrate mixture to each well to start the reaction. The final volume in each well is 50 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).[11]
-
Stopping the Reaction: Add 50 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 100 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
3. Data Analysis:
-
Calculate Percent Inhibition:
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
% Inhibition = 100 * (1 - (Signal_test_well - Signal_neg_control) / (Signal_pos_control - Signal_neg_control))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC50 value.
-
Data Presentation: Example IC50 Values
| Compound ID | Target Kinase | IC50 (nM) |
| THP-A | JAK1 | 22 |
| THP-A | JAK2 | 250 |
| THP-A | JAK3 | 1.8 |
| THP-B | CDK7 | 15 |
| THP-C | EGFR (L858R/T790M) | 8.7 |
Note: Data are hypothetical and for illustrative purposes. Compounds like thieno[3,2-d]pyrimidines have demonstrated potent inhibition of JAK3 with IC50 values as low as 1.8 nM.[6] Similarly, derivatives have shown high potency against JAK1.[5]
Part 3: Kinase Selectivity Profiling
A critical aspect of kinase inhibitor development is understanding the compound's selectivity across the human kinome.[9][13] A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.[14]
Rationale for Selectivity Screening
-
Safety: Inhibition of unintended kinases can lead to adverse effects.
-
Mechanism of Action: Understanding the full spectrum of targets helps to elucidate the compound's biological effects.
-
Structure-Activity Relationship (SAR): Selectivity data guides medicinal chemistry efforts to improve on-target potency while reducing off-target activity.[15]
Protocol for Selectivity Profiling
Selectivity is typically assessed by screening the thieno[3,2-d]pyrimidine compound against a large panel of kinases (e.g., >300 kinases).[14][16] This is often performed by specialized contract research organizations (CROs).
-
Primary Screen: The compound is initially tested at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50% at the screening concentration), a full IC50 curve is generated as described in Part 2.
-
Selectivity Score: A selectivity score can be calculated to quantify the compound's specificity. One common metric is the S-score, which is the number of inhibited kinases divided by the total number of kinases tested at a given concentration threshold.[17]
Part 4: Cell-Based Assays for Cellular Potency and Cytotoxicity
While biochemical assays are essential for determining direct inhibitory activity, cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage its target in a physiological context, and exert a biological effect.[9]
Signaling Pathway Inhibition (Western Blot)
This assay determines if the inhibitor blocks the phosphorylation of a downstream substrate of the target kinase within the cell.
Caption: Western blot workflow for target engagement.
Protocol:
-
Cell Culture: Seed a relevant cancer cell line (e.g., NSCLC cells for an EGFR inhibitor, B-cell lymphoma cells for a JAK3 inhibitor) in 6-well plates.[1][6]
-
Compound Treatment: Treat the cells with increasing concentrations of the thieno[3,2-d]pyrimidine compound for a specified time (e.g., 2-24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-STAT3 for a JAK inhibitor).
-
Probe a parallel blot or strip and re-probe the same blot with an antibody for the total form of the substrate as a loading control.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: A dose-dependent decrease in the phosphorylated substrate relative to the total substrate indicates successful target engagement in the cell.
Antiproliferative Activity (MTT/MTS Assay)
This assay measures the compound's ability to inhibit cell proliferation or induce cell death.[1][4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the thieno[3,2-d]pyrimidine compound.
-
Incubation: Incubate the cells for a prolonged period, typically 48-72 hours.[1][4]
-
MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration that inhibits cell proliferation by 50% (GI50 or IC50) by plotting the percentage of viable cells against the compound concentration.
Data Presentation: Example Cellular Activity
| Compound ID | Cell Line | Assay Type | IC50 / GI50 (µM) |
| THP-A | B-lymphoma | Antiproliferation | 0.5 |
| THP-C | NCI-H1975 (NSCLC) | Antiproliferation | 0.087 |
| THP-D | HCT-116 (Colon) | Antiproliferation | 2.80 |
Note: Data are based on reported activities of thieno[3,2-d]pyrimidine and related thienopyrimidine compounds for illustrative purposes.[1][18]
Conclusion
The protocols outlined in this application note provide a robust framework for the preclinical evaluation of novel thieno[3,2-d]pyrimidine kinase inhibitors. By systematically determining biochemical potency, assessing kinome-wide selectivity, and confirming cellular activity, researchers can build a comprehensive data package to support the advancement of promising compounds. Adherence to these rigorous, self-validating methodologies is paramount for ensuring the generation of high-quality, reproducible data in the pursuit of next-generation targeted therapies.
References
-
Al-Ostath, A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
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Kim, H., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Ma, X., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry. Available at: [Link]
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Brown, N., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry. Available at: [Link]
-
Lee, H., et al. (2021). Identification of Thieno[3,2-d]pyrimidine Derivatives as Dual Inhibitors of Focal Adhesion Kinase and FMS-like Tyrosine Kinase 3. Journal of Medicinal Chemistry. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
-
Mueller, D., et al. (2018). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Milletti, F., et al. (2012). Targeted kinase selectivity from kinase profiling data. Journal of Chemical Information and Modeling. Available at: [Link]
-
El-Damasy, D. A., et al. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI. Available at: [Link]
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-
Fabian, M. A., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]
-
Zhou, T., et al. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Kumar, A., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde as a Putative Kinase Chemical Probe
Introduction: Unveiling the Potential of a Privileged Scaffold
The thieno[3,2-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry and chemical biology, renowned for its ability to interact with a diverse range of biological targets.[1] Its structural resemblance to purines allows it to function as a versatile ATP-competitive inhibitor for numerous enzymes, particularly protein kinases.[1][2][3] Derivatives of this scaffold have shown promise in targeting critical nodes in cell signaling pathways, including PI3K/Akt signaling, making them valuable tools for cancer research and drug discovery.[1] This document provides detailed application notes and protocols for the characterization and utilization of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde as a putative chemical probe for kinase-mediated signaling pathways.
While the specific biological target of this particular compound is not yet definitively established in publicly available literature, its structural motifs—the thieno[3,2-d]pyrimidine core and the piperidine-4-carboxaldehyde substituent—are frequently found in potent and selective kinase inhibitors. The piperidine moiety often serves to enhance solubility and provide a vector for interaction with solvent-exposed regions of the kinase ATP-binding pocket, while the aldehyde group can act as a handle for further chemical modifications or as a reactive "warhead" for covalent targeting, depending on the context of the active site.
These application notes are designed for researchers, scientists, and drug development professionals interested in exploring the biological activity of this compound. The protocols outlined below provide a systematic approach to identifying its molecular target(s), elucidating its mechanism of action, and utilizing it as a chemical probe to investigate cellular signaling events.
Physicochemical and Bioactivity Profile
A summary of the key physicochemical properties and a hypothesized bioactivity profile for this compound are presented below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃OS | PubChem |
| Molecular Weight | 247.32 g/mol | PubChem |
| CAS Number | 916766-91-1 | PubChem |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in DMSO, DMF | General knowledge for this class of compounds |
| Purity | >95% (recommended for biological assays) | Commercial Suppliers |
| Hypothesized Target Class | Protein Kinases (e.g., PI3K, Tpl2, PIM, VEGFR) | Inferred from literature on thieno[3,2-d]pyrimidines[1][2][3][4] |
| Proposed Mechanism of Action | ATP-competitive inhibition | Inferred from literature on thieno[3,2-d]pyrimidines[1] |
Proposed Mechanism of Action and Signaling Pathway
Based on the extensive literature on thieno[3,2-d]pyrimidine derivatives, a plausible mechanism of action for this compound is the competitive inhibition of a protein kinase at the ATP-binding site. The diagram below illustrates a generalized kinase signaling pathway that could be modulated by this chemical probe.
Caption: Hypothesized mechanism of action for the chemical probe.
Experimental Protocols
The following protocols provide a roadmap for characterizing the biological activity and target of this compound.
Protocol 1: In Vitro Kinase Inhibition Profiling
Objective: To identify the primary kinase target(s) of the chemical probe through a broad panel screening approach.
Rationale: Given the prevalence of kinase inhibition among thieno[3,2-d]pyrimidine derivatives, a kinase panel screen is the most logical first step to identify high-affinity targets. This unbiased approach provides a comprehensive overview of the probe's selectivity.
Materials:
-
This compound (≥95% purity)
-
DMSO (cell culture grade)
-
Commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega, Reaction Biology)
-
Kinase assay buffers and reagents (as provided by the service)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration range for IC₅₀ determination (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
-
Kinase Panel Screening:
-
Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., >400 kinases) at a single high concentration (e.g., 1 µM or 10 µM).
-
Request the service to report the percent inhibition for each kinase.
-
-
IC₅₀ Determination for Hits:
-
For kinases that show significant inhibition (e.g., >50%) in the initial screen, perform follow-up dose-response experiments to determine the IC₅₀ value.
-
Provide the serially diluted compound plate to the kinase profiling service for these assays.
-
-
Data Analysis:
-
Analyze the kinase inhibition data to identify the most potent and selective targets.
-
Visualize the data using a kinome map to represent the selectivity profile of the compound.
-
Protocol 2: Cellular Target Engagement using Thermal Shift Assay (CETSA)
Objective: To confirm that the chemical probe engages its putative kinase target(s) within a cellular context.
Rationale: A key step in validating a chemical probe is to demonstrate that it binds to its target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
This compound
-
Cell line expressing the putative target kinase (e.g., a cancer cell line with high expression of the identified kinase)
-
Cell culture medium and supplements (e.g., DMEM, FBS, penicillin/streptomycin)
-
PBS (phosphate-buffered saline)
-
Protease and phosphatase inhibitor cocktails
-
Liquid nitrogen
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Ultracentrifuge
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target kinase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to lyse the cells.
-
Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody specific for the target kinase.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Cellular Assay for Downstream Signaling Inhibition
Objective: To assess the functional consequences of target engagement by the chemical probe in a cellular context.
Rationale: A good chemical probe should not only bind to its target but also modulate its activity. This protocol aims to measure the inhibition of downstream signaling events mediated by the putative target kinase.
Materials:
-
This compound
-
Cell line with an active signaling pathway downstream of the target kinase
-
Growth factors or other stimuli to activate the pathway (if necessary)
-
Cell lysis buffer
-
Phospho-specific antibodies for downstream signaling proteins (e.g., phospho-Akt for the PI3K pathway)
-
Total protein antibodies for normalization
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture the selected cell line to ~80% confluency.
-
If the pathway is basally active, serum-starve the cells for 12-24 hours to reduce background signaling.
-
-
Compound Treatment and Pathway Stimulation:
-
Pre-treat the cells with vehicle (DMSO) or a dose-range of this compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF, IGF-1) for a short period (e.g., 10-30 minutes) to activate the signaling pathway.
-
-
Cell Lysis and Protein Analysis:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Perform Western blotting using phospho-specific antibodies to detect the phosphorylation status of downstream effector proteins. Use antibodies against the total protein for normalization.
-
-
Data Analysis:
-
Quantify the band intensities of the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated to total protein for each condition.
-
Plot the normalized phosphorylation levels against the compound concentration to determine the IC₅₀ for downstream signaling inhibition.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Poor solubility of the compound | Compound precipitating in aqueous buffers | Prepare a higher concentration stock in 100% DMSO and use a final DMSO concentration of <0.5% in the assay. Sonication may help dissolve the compound. |
| No hits in the kinase panel screen | Compound is inactive against the tested kinases or has a different target class | Consider screening against other enzyme families (e.g., phosphatases, metabolic enzymes) or perform a phenotypic screen to identify a cellular response. |
| No thermal shift observed in CETSA | The compound does not bind to the target in cells, or the target is not stabilized upon binding | Verify target expression in the cell line. Increase compound concentration. Ensure proper cell lysis. Consider alternative target engagement assays. |
| High background in Western blots for signaling assays | Incomplete serum starvation or non-specific antibody binding | Increase serum starvation time. Optimize antibody concentrations and blocking conditions. |
Conclusion
This compound represents a promising starting point for the development of a chemical probe to investigate kinase-driven cellular processes. The protocols outlined in this document provide a comprehensive framework for its characterization, from initial target identification to the validation of its cellular activity. By systematically applying these methods, researchers can unlock the potential of this molecule as a valuable tool for chemical biology and drug discovery.
References
-
PubChem Compound Summary for CID 24229706, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. Atlantis Press. [Link]
-
Design, synthesis and biological evaluation of new classes of thieno[3,2-d]pyrimidines, thieno[3,2-d]pyrimidin-4-ones and thieno[3,2-d]triazines as VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules. [Link]
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Synthesis and Biological Activity of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as Phosphodiesterase Type 4 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Discovery of 3H-benzo[4][5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. [Link]
-
Identification and SAR of a New Series of thieno[3,2-d]pyrimidines as Tpl2 Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for Thieno[3,2-d]pyrimidines in Tubulin Polymerization Inhibition Assays
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of thieno[3,2-d]pyrimidines in tubulin polymerization inhibition assays. It covers the theoretical background, mechanism of action, detailed experimental protocols, data analysis, and troubleshooting, ensuring a thorough understanding and successful implementation of these assays.
Introduction: Targeting the Cytoskeleton with Thieno[3,2-d]pyrimidines
The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology. Its roles in cell division, intracellular transport, and the maintenance of cell shape make it a prime target for anticancer drug development.[1] The disruption of microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Thieno[3,2-d]pyrimidines have emerged as a promising class of small molecules that can modulate microtubule dynamics, showing potential as potent antitumor agents.[2][3][4] This guide will focus on the application of in vitro tubulin polymerization assays to characterize the inhibitory effects of thieno[3,2-d]pyrimidine derivatives.
Mechanism of Action: Thieno[3,2-d]pyrimidines as Colchicine Binding Site Inhibitors
Many thieno[3,2-d]pyrimidine derivatives exert their anti-mitotic effects by inhibiting tubulin polymerization.[5][6] Evidence suggests that these compounds often bind to the colchicine binding site on β-tubulin.[5][6][7] This binding event introduces a conformational change in the tubulin dimer, preventing it from incorporating into growing microtubules. The result is a net depolymerization of microtubules, disruption of the mitotic spindle, and cell cycle arrest in the G2/M phase, ultimately leading to apoptosis.[5][6]
Figure 1: Mechanism of Action of Thieno[3,2-d]pyrimidines.
In Vitro Tubulin Polymerization Assay: A Detailed Protocol
The in vitro tubulin polymerization assay is a fundamental method to directly assess the effect of compounds on microtubule formation.[1] This can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or through a more sensitive fluorescence-based method.[1][8][9][10] The following protocol details a fluorescence-based assay, which is well-suited for a 96-well plate format and high-throughput screening.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Purified Bovine Tubulin (>99%) | Cytoskeleton, Inc. | T240 | -80°C |
| General Tubulin Buffer (G-PEM) | Cytoskeleton, Inc. | BST01 | 4°C |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | BST06 | -20°C |
| DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher | D1306 | 4°C |
| Paclitaxel (Positive Control - Stabilizer) | Sigma-Aldrich | T7402 | -20°C |
| Nocodazole (Positive Control - Inhibitor) | Sigma-Aldrich | M1404 | -20°C |
| Thieno[3,2-d]pyrimidine compounds | Synthesized/Purchased | - | As recommended |
| DMSO (Anhydrous) | Sigma-Aldrich | D2650 | Room Temp |
| 96-well, black, clear bottom plates | Corning | 3603 | Room Temp |
| Multichannel pipette | - | - | - |
| Temperature-controlled microplate reader | - | - | - |
Experimental Workflow
Figure 2: Tubulin Polymerization Assay Workflow.
Step-by-Step Protocol
Note: All steps involving tubulin should be performed on ice to prevent premature polymerization.
-
Reagent Preparation:
-
Prepare the complete assay buffer by supplementing the General Tubulin Buffer (G-PEM) with GTP and DAPI to final concentrations of 1 mM and 10 µM, respectively. Keep on ice.
-
Thaw the tubulin stock solution on ice. Once thawed, it should be used within one hour.[11]
-
-
Compound Preparation:
-
Prepare stock solutions of your thieno[3,2-d]pyrimidine compounds, paclitaxel, and nocodazole in 100% DMSO.
-
Create a dilution series of your test compounds and controls in the complete assay buffer. The final DMSO concentration in the assay should not exceed 2% to avoid affecting tubulin polymerization.[11]
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compounds, controls, and a vehicle control (assay buffer with the same percentage of DMSO) to the wells of a pre-chilled 96-well plate. It is recommended to perform each condition in triplicate.
-
-
Tubulin Preparation and Addition:
-
Dilute the tubulin stock solution in the complete assay buffer to the desired final concentration (e.g., 3 mg/mL).
-
Carefully add 90 µL of the cold tubulin solution to each well of the 96-well plate containing the compounds. The final volume in each well will be 100 µL.
-
-
Initiation of Polymerization and Data Acquisition:
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60-90 minutes.
-
Data Analysis and Interpretation
-
Data Normalization:
-
For each time point, subtract the background fluorescence (wells with buffer and DAPI only).
-
Normalize the data by setting the fluorescence of the vehicle control at the plateau phase to 100% polymerization and the fluorescence at time zero to 0% polymerization.
-
-
IC50 Calculation:
-
Plot the percentage of inhibition (calculated from the plateau fluorescence) against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[12]
-
Sample Data Table
| Compound | IC50 (µM) | Max Inhibition (%) |
| Thieno[3,2-d]pyrimidine A | 2.5 ± 0.3 | 95 |
| Thieno[3,2-d]pyrimidine B | 15.2 ± 1.8 | 88 |
| Nocodazole (Control) | 1.8 ± 0.2 | 98 |
| Paclitaxel (Control) | N/A (Promotes) | N/A |
Data are expressed as mean ± SD from three independent experiments.[13]
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| High background fluorescence | DAPI concentration too high | Optimize DAPI concentration. |
| No polymerization in vehicle control | Inactive tubulin, incorrect buffer | Use fresh tubulin, ensure correct buffer and GTP concentration. |
| Precipitate formation in wells | Compound insolubility | Check compound solubility in assay buffer, reduce final DMSO concentration if possible. |
| Inconsistent results between replicates | Pipetting errors, air bubbles | Ensure accurate pipetting and avoid introducing bubbles into the wells. |
Conclusion
The in vitro tubulin polymerization assay is a robust and reliable method for characterizing the inhibitory activity of thieno[3,2-d]pyrimidine derivatives. By following the detailed protocol and data analysis guidelines presented in this application note, researchers can effectively screen and characterize novel compounds targeting microtubule dynamics for the development of new anticancer therapeutics.
References
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Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (2025). ResearchGate. [Link]
-
Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies. (n.d.). ScienceDirect. [Link]
-
Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). European Journal of Medicinal Chemistry. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). ResearchGate. [Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine and quinazoline derivatives as potent antitumor agents. (n.d.). PubMed. [Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (2025). ResearchGate. [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. (2024). PubMed. [Link]
-
A tubulin polymerization microassay used to compare ligand efficacy. (n.d.). PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]
-
Design, synthesis and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives containing diaryl urea moiety as potent antitumor agents. (2014). PubMed. [Link]
-
HTS-Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc. [Link]
-
The IC50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate. [Link]
-
Can anyone recommend a kit to check tubulin polymerization in cells?. (2012). ResearchGate. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. (n.d.). SciELO. [Link]
-
Proposed binding modes for compounds 3a (A) and 3b (B) in the... (n.d.). ResearchGate. [Link]
-
Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. (2022). PMC - NIH. [Link]
-
Identification of potential tubulin polymerization inhibitors by 3D-QSAR, molecular docking and molecular dynamics. (2017). RSC Advances (RSC Publishing). [Link]
-
Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (2023). MDPI. [Link]
-
Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. (2025). PubMed. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
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Application Notes & Protocols: Strategic Derivatization of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde for Drug Discovery
Abstract
The thieno[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its role in the development of targeted therapeutics, including kinase inhibitors for oncology.[1][2][3][4] This document provides a detailed guide for the chemical derivatization of a key intermediate, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde . The aldehyde functional group serves as a versatile chemical handle for introducing molecular diversity through several robust synthetic transformations. We present detailed protocols and scientific rationale for three core derivatization strategies: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation. These methods enable the systematic exploration of the chemical space around the piperidine-4-carboxaldehyde moiety, facilitating structure-activity relationship (SAR) studies essential for modern drug development.
Introduction: The Thieno[3,2-d]pyrimidine Core and the Strategic Role of the Aldehyde Handle
The thieno[3,2-d]pyrimidine nucleus is a bioisostere of purine, allowing it to interact with a wide range of biological targets.[1] Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][5] The title compound, this compound, is a valuable building block where the thienopyrimidine core acts as a primary pharmacophore, and the piperidine-carboxaldehyde unit provides a vector for modification. The aldehyde's electrophilic carbon is highly reactive, making it an ideal anchor point for diversification.
This guide explores three fundamental C-N and C-C bond-forming reactions to modify this aldehyde, providing researchers with a validated playbook for generating compound libraries with high potential for biological activity.
Derivatization via Reductive Amination: Accessing Diverse Amine Analogues
Reductive amination is a cornerstone of medicinal chemistry for its reliability and broad substrate scope in forming C-N bonds.[6][7] The reaction proceeds in two stages: the initial formation of an imine or iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by its immediate reduction to a stable amine. This one-pot procedure is highly efficient for generating diverse libraries.[6]
Causality and Experimental Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent. It is milder and more selective for iminium ions over aldehydes compared to other hydrides like sodium cyanoborohydride (NaBH₃CN), reducing the likelihood of side reactions such as the reduction of the starting aldehyde to an alcohol. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to facilitate iminium ion formation.
Experimental Protocol: General Procedure for Reductive Amination
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine/iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.
-
Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Products
| Amine Input | Product Structure | Expected M+H (m/z) | Hypothetical Yield |
| Benzylamine | N-benzyl-1-(1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine | 339.16 | 85-95% |
| Morpholine | 4-((1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methyl)morpholine | 319.15 | 80-90% |
| Aniline | N-phenyl-1-(1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanamine | 325.14 | 70-85% |
Workflow Visualization
Caption: Reductive Amination Workflow.
Derivatization via Wittig Reaction: Olefination for Carbon Chain Extension
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[8][9] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which replaces the carbonyl oxygen with a carbon-based fragment.[10] This reaction is invaluable for converting the aldehyde into a vinyl group, providing a scaffold for further chemical exploration or for mimicking a double bond present in a natural ligand.
Causality and Experimental Choice: The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide.[10] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield the E-alkene, whereas non-stabilized ylides (e.g., alkyl-substituted) favor the Z-alkene.[11] The choice of base for generating the ylide from its phosphonium salt precursor is critical; strong bases like n-butyllithium or sodium hydride are required for non-stabilized ylides.[12]
Experimental Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend the appropriate triphenylphosphonium salt (1.2 eq) in anhydrous THF (0.2 M). Cool the suspension to 0°C.
-
Deprotonation: Add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. A distinct color change (often to deep red or orange) indicates ylide formation. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product, containing triphenylphosphine oxide, is purified by flash column chromatography.
Data Presentation: Representative Wittig Reaction Products
| Phosphonium Salt | Ylide Type | Product Structure | Expected M+H (m/z) | Hypothetical Yield |
| Methyltriphenylphosphonium bromide | Non-stabilized | 4-vinyl-1-(thieno[3,2-d]pyrimidin-4-yl)piperidine | 246.12 | 75-85% |
| (Carbethoxymethyl)triphenylphosphonium chloride | Stabilized | Ethyl 2-(1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)acrylate | 318.14 | 80-90% (E-isomer) |
| Benzyltriphenylphosphonium chloride | Non-stabilized | 4-styryl-1-(thieno[3,2-d]pyrimidin-4-yl)piperidine | 322.15 | 70-80% (Z-isomer) |
Workflow Visualization
Caption: Wittig Olefination Workflow.
Derivatization via Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an "active methylene" compound—a molecule with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate).[13] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[14]
Causality and Experimental Choice: The base deprotonates the active methylene compound to form a resonance-stabilized carbanion. This nucleophile then attacks the aldehyde, leading to a condensation product. The resulting α,β-unsaturated system is a valuable synthetic intermediate, particularly as a Michael acceptor for conjugate addition reactions. The choice of a weak base is crucial to deprotonate the highly acidic methylene protons without promoting self-condensation of the aldehyde.
Experimental Protocol: General Procedure for Knoevenagel Condensation
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent like ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux (typically 80-110°C) for 2-8 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water byproduct and drive the reaction to completion.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography.
Data Presentation: Representative Knoevenagel Condensation Products
| Active Methylene Compound | Product Structure | Expected M+H (m/z) | Hypothetical Yield |
| Malononitrile | 2-((1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methylene)malononitrile | 296.11 | 90-98% |
| Diethyl malonate | Diethyl 2-((1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methylene)malonate | 390.17 | 80-90% |
| Barbituric Acid | 5-((1-(Thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | 358.12 | 85-95% |
Workflow Visualization
Caption: Knoevenagel Condensation Workflow.
Conclusion
The synthetic protocols detailed in this guide—Reductive Amination, Wittig Olefination, and Knoevenagel Condensation—represent robust and high-yield methods for the derivatization of this compound. By leveraging the reactivity of the aldehyde handle, researchers can efficiently generate large and diverse libraries of novel compounds. These derivatives are crucial for probing the structure-activity relationships of the thieno[3,2-d]pyrimidine scaffold, ultimately accelerating the discovery of new therapeutic agents. Each protocol is designed to be self-validating, providing a clear rationale for procedural choices and expected outcomes, thereby empowering drug discovery professionals to systematically navigate and optimize this valuable chemical space.
References
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Wang, J., et al. (2021). Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. Journal of Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry. [Link]
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Pippel, J., et al. (2017). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules. [Link]
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Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. [Link]
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Shinkwin, A. E., et al. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry. [Link]
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D'Adamio, G., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. [Link]
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Analytical techniques for characterizing thieno[3,2-d]pyrimidine compounds
Application Notes & Protocols
Topic: Analytical Techniques for the Characterization of Thieno[3,2-d]pyrimidine Compounds
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative for Thieno[3,2-d]pyrimidines
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in modern medicinal chemistry. As a bioisostere of purine, it forms the core of numerous compounds investigated as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[1][2][3][4] The journey from a synthetic hypothesis to a validated drug candidate is paved with rigorous analytical characterization. An unconfirmed structure or an impure compound can invalidate extensive biological screening, wasting invaluable time and resources.
This guide is structured not as a rigid manual but as a logical workflow, mirroring the process a senior chemist would follow. We will move from initial confirmation of molecular identity to the unambiguous elucidation of three-dimensional structure and final purity assessment. The focus is not just on how to perform these techniques, but why specific methods are chosen and how the data from each are synergistically interpreted to build an unshakeable, authoritative profile of the target molecule.
The Integrated Characterization Workflow
The characterization of a novel thieno[3,2-d]pyrimidine derivative is not a linear process but an integrated strategy. Data from each technique informs the next, creating a feedback loop that culminates in a comprehensive and validated structural dossier.
Caption: Integrated workflow for thieno[3,2-d]pyrimidine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. For the thieno[3,2-d]pyrimidine scaffold, ¹H NMR provides the initial fingerprint, confirming the presence of key protons on the thiophene and pyrimidine rings. ¹³C NMR complements this by identifying all unique carbon environments. Causality is key here: we use ¹H NMR first because it is fast and highly sensitive, giving immediate confirmation of a successful reaction. When the structure is complex or novel, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable. COSY reveals proton-proton coupling networks, allowing us to "walk" across the molecule's backbone, while HSQC maps each proton directly to its attached carbon, resolving any ambiguity in signal assignment.
Data Presentation: Characteristic NMR Chemical Shifts
The precise chemical shifts can vary based on substitution, but the general ranges for the unsubstituted core provide a critical reference point. The data below is synthesized from multiple sources describing various derivatives.[1][5][6]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| H-2 | 8.0 - 8.5 | 145 - 155 | Highly dependent on substituent at C-2. |
| H-4 (Proton) | 8.5 - 9.0 | 150 - 160 | Often substituted. If a proton is present, it is typically downfield. |
| H-6 | 7.3 - 7.8 | 120 - 130 | Thiophene proton, influenced by adjacent substituents. |
| H-7 | 7.0 - 7.5 | 115 - 125 | Thiophene proton, typically coupled to H-6. |
| Substituents | Variable | Variable | e.g., N-CH₃ often appears around 3.0-4.0 ppm.[5] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified thieno[3,2-d]pyrimidine compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often an excellent choice for these heterocyclic systems due to its high solubilizing power.[5]
-
Ensure the sample is fully dissolved; vortex or gently warm if necessary. Insoluble material will degrade spectral quality.
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. A good shim is critical for resolving fine couplings.
-
Acquire a standard ¹H NMR spectrum. A typical experiment uses 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard like tetramethylsilane (TMS).
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.
-
-
Data Processing & Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assemble structural fragments.
-
Correlate ¹H and ¹³C signals, using 2D NMR data if acquired, to build the final, complete structure.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound. For drug development, High-Resolution Mass Spectrometry (HRMS) is non-negotiable.[7][8] While standard MS provides the nominal mass, HRMS provides the exact mass to within four or five decimal places, allowing for the unambiguous determination of the elemental formula. This serves as a self-validating system; if the exact mass does not match the proposed formula, the structure is incorrect. Furthermore, the fragmentation patterns observed in the mass spectrum (MS/MS) provide a roadmap of the molecule's structure, revealing labile bonds and stable substructures that corroborate the NMR data.[9][10]
Characteristic Fragmentation Pathway
Thieno[3,2-d]pyrimidines often exhibit characteristic fragmentation patterns, including cleavages within the pyrimidine ring or loss of substituents. The pathway below illustrates a plausible fragmentation for a substituted derivative.
Caption: A generalized MS/MS fragmentation pathway.
Experimental Protocol: LC-MS and HRMS Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase. The goal is to avoid saturating the detector.
-
-
LC-MS Instrument Setup:
-
Equip the instrument with a C18 reverse-phase column, a standard choice for compounds of this polarity.[5]
-
Set up a gradient elution method, typically starting with a high percentage of aqueous mobile phase (e.g., water + 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile + 0.1% formic acid). Formic acid is added to promote ionization.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode, as the nitrogen atoms in the pyrimidine ring are readily protonated.
-
Acquire data over a mass range that encompasses the expected molecular weight of the compound.
-
-
HRMS Analysis:
-
For HRMS, infuse the diluted sample directly into an Orbitrap or Time-of-Flight (TOF) mass spectrometer, or use the LC-MS method above.
-
Calibrate the instrument immediately before the run using a known calibration standard to ensure high mass accuracy.
-
Compare the measured exact mass of the molecular ion (e.g., [M+H]⁺) to the theoretical exact mass for the proposed chemical formula. The mass error should be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
Expertise & Experience: While NMR and MS confirm a compound's structure, they do not definitively establish its purity. HPLC is the gold standard for this purpose. In a drug development setting, a compound must typically be >95% pure for use in biological assays. We use HPLC because its high resolving power can separate the target compound from starting materials, by-products, and isomers that may be indistinguishable by other methods. A reverse-phase C18 column is the workhorse for this scaffold, separating compounds based on their relative hydrophobicity. The choice of a UV detector is logical, as the fused aromatic system of thieno[3,2-d]pyrimidines provides strong chromophores. For chiral compounds, specialized chiral HPLC is necessary to separate enantiomers, which often have identical properties in achiral environments but can have vastly different biological activities.[11]
Data Presentation: Starting Conditions for HPLC Method Development
| Parameter | Typical Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good balance of resolution and backpressure for general-purpose analysis. |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Aqueous phase. Acid improves peak shape and ionization for LC-MS. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Organic phase. Acetonitrile often provides better resolution than methanol. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is a good starting point to elute compounds of unknown polarity. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | Aromatic systems absorb strongly at these wavelengths. |
Experimental Protocol: Purity Analysis by Reverse-Phase HPLC
-
Sample Preparation:
-
Prepare a sample solution at approximately 0.5-1.0 mg/mL in a solvent compatible with the mobile phase (e.g., methanol or a 50:50 mixture of acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
-
-
Method Execution:
-
Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject 5-10 µL of the prepared sample.
-
Run the gradient method and record the chromatogram.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak by dividing its area by the total area of all peaks and multiplying by 100.
-
The retention time (tR) of the main peak serves as a key identifier for the compound under that specific method.
-
Single-Crystal X-ray Crystallography: Unambiguous 3D Structure
Expertise & Experience: When absolute, irrefutable proof of a structure is required—particularly for determining stereochemistry or resolving complex isomeric mixtures—X-ray crystallography is the ultimate arbiter.[12][13] This technique is not used for routine characterization due to the significant challenge of growing high-quality single crystals. However, for a lead compound proceeding to preclinical studies, or to resolve a critical structural question that cannot be answered by NMR, the investment is justified. The resulting 3D atomic coordinates provide unequivocal evidence of connectivity and spatial arrangement, leaving no room for doubt.
Experimental Protocol: Preparing a Sample for X-ray Diffraction
-
Purification: The compound must be of the highest possible purity (>98% by HPLC). Impurities can inhibit crystal growth.
-
Crystal Growth:
-
This is the most critical and often trial-and-error step. The goal is to slowly precipitate the compound from a supersaturated solution.
-
Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethyl acetate, methanol) in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days or weeks.
-
Solvent Diffusion: Create a layered system. Dissolve the compound in a dense, good solvent at the bottom of a test tube. Carefully layer a less dense, poor solvent (a "non-solvent") on top. Over time, the solvents will mix, slowly reducing solubility and inducing crystallization at the interface.
-
-
-
Crystal Selection and Mounting:
-
Once suitable crystals have formed (typically 0.1-0.3 mm in size, with clear edges and no visible defects), carefully select one using a microscope.
-
Mount the crystal on a specialized loop or fiber for placement in the X-ray diffractometer.
-
-
Data Collection and Structure Solution: This is performed by a trained crystallographer using a single-crystal X-ray diffractometer. The instrument measures the diffraction pattern of X-rays as they pass through the crystal, and complex software is used to solve the electron density map and refine the atomic positions.
References
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (n.d.). MDPI. [Link]
-
Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (2025). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2013). Molecules. [Link]
-
A part of reported thieno[3,2-d]pyrimidine structures. (n.d.). ResearchGate. [Link]
-
Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents. (2014). Semantic Scholar. [Link]
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Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2017). Journal of Heterocyclic Chemistry. [Link]
-
Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. (2014). Organic & Biomolecular Chemistry. [Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). Bioorganic & Medicinal Chemistry. [Link]
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Design, Synthesis and Anti-Proliferative Activities of 2,6-Substituted Thieno[3,2-d]pyrimidine Derivatives Containing Electrophilic Warheads. (2017). Molecules. [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. [Link]
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Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. (2016). ResearchGate. [Link]
-
Electron impact mass spectrometry of some thienopyrimidone derivatives. (1995). ResearchGate. [Link]
-
Microwave-Assisted Synthesis of Thieno(3,2-d) Pyrimidine Amino Derivatives and Their Molecular Docking Studies. (2021). ResearchGate. [Link]
-
Synthesis of a Novel Hydrazone of Thieno[2,3-d]pyrimidine Clubbed with Ninhydrin: X-ray Crystal Structure and Computational Investigations. (2022). MDPI. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Molecules. [Link]
-
Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. (2024). Bioorganic Chemistry. [Link]
-
Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (2010). Semantic Scholar. [Link]
-
Chemical structures of some thieno[3,2-d]pyrimidines. (n.d.). ResearchGate. [Link]
-
Thieno[2,3- d]pyrimidine-2,4(1 H,3 H)-dione Derivative Inhibits d -Dopachrome Tautomerase. (2022). University of Groningen. [Link]
-
Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2022). Chinese Journal of Chemistry. [Link]
-
Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Novel thieno[2,3-d]pyrimidines: Their design, synthesis, crystal structure analysis and pharmacological evaluation. (2014). ResearchGate. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). MDPI. [Link]
-
Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. (2013). Molecules. [Link]
-
Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. (2019). ResearchGate. [Link]
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- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel FMS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Welcome to the technical support guide for the synthesis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde. This key intermediate is crucial for the development of various therapeutic agents, particularly kinase inhibitors and other targeted therapies[1][2]. Its synthesis, while conceptually straightforward, involves multiple steps where yield and purity can be compromised.
This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond simple protocols to provide in-depth troubleshooting advice, explain the chemical reasoning behind procedural choices, and offer field-proven insights to help you navigate common experimental challenges and optimize your reaction outcomes.
Overall Synthetic Workflow
The synthesis is typically achieved via a three-step sequence starting from the commercially available thieno[3,2-d]pyrimidin-4(3H)-one. The process involves an initial chlorination, followed by a nucleophilic aromatic substitution (SNAr), and concludes with a selective oxidation. Each step presents unique challenges that must be carefully managed to ensure a high overall yield of the final aldehyde.
Caption: High-level overview of the three-stage synthesis.
Part 1: Chlorination of Thieno[3,2-d]pyrimidin-4(3H)-one
The conversion of the pyrimidinone to the 4-chloro derivative is the critical activation step. The C4 position is rendered highly electrophilic, enabling the subsequent SNAr reaction. The two most common methods for this transformation are treatment with phosphorus oxychloride (POCl₃) or with oxalyl chloride and a catalytic amount of DMF (Vilsmeier-Haack type conditions).
Recommended Protocol (Oxalyl Chloride Method)
This method is often preferred due to its high yield and milder conditions compared to neat POCl₃ at reflux.[3]
-
Suspend Thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq.) in anhydrous dichloroethane (DCE) or acetonitrile (CH₃CN).
-
Add N,N-dimethylformamide (DMF) (0.2 eq.) to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5-2.0 eq.) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until starting material is consumed.
-
Carefully quench the reaction by pouring it into a mixture of ice water and a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-Chlorothieno[3,2-d]pyrimidine , often as a solid that can be used without further purification.
Troubleshooting & FAQs: Step 1
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| My reaction is stalled; starting material remains even after extended time. | 1. Insufficient Reagent: The Vilsmeier reagent, formed from oxalyl chloride and DMF, may have decomposed due to moisture. 2. Low Temperature: The reaction may require gentle heating to proceed to completion after the initial addition. | 1. Ensure all reagents and solvents are anhydrous. Use freshly opened bottles of oxalyl chloride. 2. After stirring at room temperature for 2 hours, gently heat the reaction to 40-50 °C and monitor its progress. |
| The yield is low, and I see a lot of dark, tarry byproducts. | Excessive Heat/Concentrated POCl₃: Using neat phosphorus oxychloride at high temperatures can lead to decomposition of the sensitive heterocyclic ring system.[4][5] | 1. Switch to the milder oxalyl chloride/DMF method described above.[3] 2. If using POCl₃, use it in a solvent like acetonitrile with a catalytic amount of a tertiary amine base (e.g., N,N-dimethylaniline) and maintain a moderate temperature (80-85 °C).[5] |
| During workup, my product seems to be hydrolyzing back to the starting material. | Incomplete Quench/Acidic Conditions: The 4-chloro product is susceptible to hydrolysis back to the pyrimidinone, especially under acidic or prolonged aqueous conditions. | 1. Ensure the quenching solution is sufficiently basic (pH > 8) by using an excess of NaHCO₃ or K₂CO₃. 2. Perform the extraction quickly and avoid letting the biphasic mixture sit for extended periods. |
| How do I know the reaction is complete? | TLC Analysis: The product, 4-chlorothieno[3,2-d]pyrimidine, is significantly less polar than the starting pyrimidinone. Use a mobile phase like 30-50% EtOAc in hexanes. The starting material will remain near the baseline, while the product will have a much higher Rf value. | Develop a TLC system before starting the reaction. Spot the starting material, and co-spot with the reaction mixture to track the appearance of the new, higher Rf spot and disappearance of the baseline spot. |
Part 2: SNAr Coupling with Piperidin-4-yl-methanol
This step involves the displacement of the chloride at the C4 position by the secondary amine of piperidin-4-yl-methanol. This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction. The rate and success of this reaction depend heavily on the choice of base, solvent, and temperature.[6][7][8]
Caption: Mechanism of the SNAr coupling reaction.
Recommended Protocol
-
Dissolve 4-Chlorothieno[3,2-d]pyrimidine (1.0 eq.) in a polar aprotic solvent such as DMF, DMSO, or CH₃CN.
-
Add Piperidin-4-yl-methanol (1.1-1.2 eq.) to the solution.
-
Add a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or an inorganic base like potassium carbonate (K₂CO₃) (2.0 eq.).
-
Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the solvent used. Monitor the reaction by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
If using an inorganic base, filter off the solid.
-
Dilute the mixture with water to precipitate the product or perform a standard aqueous workup by extracting with a suitable organic solvent (e.g., EtOAc).
-
Purify the crude product by column chromatography or recrystallization to obtain pure (1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanol .
Troubleshooting & FAQs: Step 2
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| Reaction is very slow or incomplete. | 1. Insufficient Temperature: SNAr reactions on heteroaromatic systems often require thermal energy to overcome the activation barrier. 2. Weak Base: If using a mild base like K₂CO₃, it may not be strong enough or soluble enough in the solvent to effectively scavenge the HCl byproduct, which can protonate the nucleophile. | 1. Increase the temperature incrementally to 100 °C or 120 °C. Consider switching to a higher-boiling solvent like DMSO. 2. Switch to a soluble organic base like DIPEA or triethylamine (TEA). Ensure at least 2 equivalents are used. |
| I'm observing a side product with double the mass of my starting material. | Dimerization/Self-Condensation: This is a rare but possible side reaction where a molecule of the product displaces the chloride of a starting material molecule. It is more likely if the piperidine nucleophile is limiting. | Ensure you are using a slight excess (at least 1.1 eq.) of the piperidin-4-yl-methanol nucleophile to favor the desired reaction pathway. |
| Purification is difficult due to residual DMF/DMSO. | High-Boiling Solvents: These solvents are effective for the reaction but notoriously difficult to remove completely. | 1. After the reaction, dilute with a large volume of water to precipitate the product. If it is a solid, it can often be collected by filtration. 2. During workup, wash the organic layer multiple times with brine (saturated NaCl solution) to help pull the DMF/DMSO into the aqueous phase. |
| Which base is better, K₂CO₃ or DIPEA? | Depends on Scale and Workup: K₂CO₃ is inexpensive and easy to remove by filtration, making it ideal for large-scale synthesis. However, its limited solubility can sometimes slow the reaction. DIPEA is fully soluble, often leading to faster and cleaner reactions on a lab scale, but it and its corresponding salt must be removed via an aqueous wash. | For lab-scale synthesis (<5g), DIPEA in CH₃CN or DMF is often the most reliable choice. For process scale-up, optimizing the reaction with K₂CO₃ is more economical. |
Part 3: Oxidation of the Primary Alcohol to the Aldehyde
This final step is often the most delicate. The target aldehyde is prone to over-oxidation to the carboxylic acid, and the nitrogen-rich heterocyclic core can complicate certain oxidation reactions. The choice of oxidant is critical for achieving a high yield of the desired product. Mild, selective methods are required.
Oxidation Method Selection
The two most reliable methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. Both operate under mild, non-acidic conditions, which is crucial for the stability of the thienopyrimidine core.[9][10][11]
Caption: Decision flowchart for selecting an oxidation method.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
DMP is a hypervalent iodine reagent that offers a highly selective and mild oxidation. It is often the first choice on a lab scale due to its operational simplicity.[12][13][14]
-
Dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM.
-
Add sodium bicarbonate (NaHCO₃) (2.0-3.0 eq.) if the substrate is potentially acid-labile.
-
Add Dess-Martin Periodinane (1.2-1.5 eq.) portion-wise at room temperature. The mixture may become slightly warm.
-
Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and saturated sodium thiosulfate (Na₂S₂O₃) solution. Stir vigorously for 15-20 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the final aldehyde .
Protocol 2: Swern Oxidation
The Swern oxidation uses activated DMSO and is known for its high yields and wide functional group tolerance. It requires cryogenic temperatures and produces foul-smelling dimethyl sulfide as a byproduct.[11][15][16][17]
-
Set up a three-neck flask with a dropping funnel and nitrogen inlet.
-
Charge the flask with anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add oxalyl chloride (1.2 eq.) to the DCM, followed by the slow, dropwise addition of anhydrous DMSO (2.2 eq.). Stir for 15 minutes.
-
Add a solution of the alcohol substrate (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir for 30-45 minutes.
-
Add triethylamine (TEA) or DIPEA (5.0 eq.) dropwise. The mixture may become thick. Stir for 20 minutes at -78 °C, then allow it to slowly warm to room temperature.
-
Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Troubleshooting & FAQs: Step 3
| Question / Issue | Potential Cause & Explanation | Recommended Solution |
| My DMP reaction is sluggish or incomplete. | Poor Reagent Quality: DMP is moisture-sensitive and can decompose upon storage, losing its oxidizing power. | 1. Use freshly purchased DMP from a reliable supplier. 2. Store DMP under an inert atmosphere in a desiccator. 3. Adding a small amount of water (0.5-1.0 eq.) has been reported to accelerate some DMP oxidations.[9] |
| The Swern oxidation gave a low yield and a complex mixture. | Temperature Control Failure: The intermediate alkoxysulfonium salt is unstable above -60 °C. If the temperature rises during the addition of the alcohol or base, side reactions and decomposition will occur. | 1. Maintain a strict temperature of -78 °C throughout the additions. Use a properly insulated dry ice/acetone bath. 2. Add the alcohol and base solutions very slowly, dropwise, to control any exotherm. |
| I have a byproduct that appears to be a methylthiomethyl (MTM) ether. | Incorrect Swern Addition Order: This side product can form if the base is added before the alcohol or if the reaction is not kept sufficiently cold. | Always follow the correct order of addition: 1) oxalyl chloride/DMSO activation, 2) alcohol addition, 3) base addition. Ensure the temperature is maintained at -78 °C.[16] |
| The smell from the Swern reaction is a major issue. | Dimethyl Sulfide (DMS) Byproduct: DMS is extremely malodorous. | 1. Perform the entire reaction and workup in a well-ventilated fume hood. 2. Quench all glassware that came into contact with DMS with a bleach (sodium hypochlorite) solution, which oxidizes the DMS to odorless DMSO or DMSO₂.[11] |
| Is the aldehyde product stable? | Potential Instability: Aldehydes, particularly those on electron-rich heterocyclic systems, can be sensitive to air oxidation (forming the carboxylic acid) or hydration/oligomerization. | Use the aldehyde immediately in the next step if possible. If storage is necessary, keep it as a solid under an inert atmosphere (N₂ or Ar) at low temperature (-20 °C). |
References
-
C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... . ResearchGate. [Link]
-
Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 . Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Dess–Martin oxidation . Wikipedia. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives . PMC. [Link]
-
Dess-Martin Oxidation . Organic Chemistry Portal. [Link]
-
Dess–Martin periodinane (DMP) oxidation . Chemistry Steps. [Link]
-
Dess–Martin Periodinane . Merck Millipore. [Link]
-
Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs . PubMed Central. [Link]
-
Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors . PubMed. [Link]
-
Synthesis of 4‐amino substituted thienopyrimidines using SNAr . ResearchGate. [Link]
-
Recent updates on thienopyrimidine derivatives as anticancer agents . ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles . ChemRxiv. [Link]
-
Swern oxidation . Wikipedia. [Link]
-
Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors | Request PDF . ResearchGate. [Link]
-
Swern Oxidation Procedure . MSU Chemistry. [Link]
-
Synthesis of Thieno[3,2‐d]pyrimidine Derivatives through Sequential SNAr and Suzuki Reactions as Selective h‐NTPDase Inhibitors . Scilit. [Link]
-
recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) . ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones... . PubMed Central. [Link]
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives . MDPI. [Link]
-
Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) . PubMed. [Link]
-
Swern Oxidation . Organic Chemistry Portal. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . PMC. [Link]
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- 4. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives [mdpi.com]
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- 12. Dess-Martin Oxidation [organic-chemistry.org]
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Technical Support Center: Troubleshooting Off-Target Effects of Thieno[3,2-d]pyrimidine Inhibitors
Welcome to the technical support center for researchers utilizing thieno[3,2-d]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting strategies and practical, step-by-step protocols to help you identify, understand, and mitigate off-target effects in your experiments. The thieno[3,2-d]pyrimidine scaffold is a versatile core found in a wide array of potent inhibitors targeting various protein families, including kinases, sirtuins, and tubulin.[1][2][3] This versatility, however, necessitates a rigorous approach to confirming that the observed biological effects are indeed due to the intended target.
This resource is structured in a question-and-answer format to directly address common challenges encountered in the lab. We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and offer guidance on interpreting complex datasets.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My experimental results are inconsistent with the known function of the intended target of my thieno[3,2-d]pyrimidine inhibitor. Could off-target effects be the cause?
A1: Yes, this is a classic indicator of potential off-target activity. When your phenotypic data—such as unexpected changes in cell viability, morphology, or signaling pathways—deviates from the established role of the primary target, it is crucial to consider that your inhibitor may be interacting with other cellular proteins. Thieno[3,2-d]pyrimidine-based compounds, while often designed for a specific target, can interact with multiple proteins, especially within the highly conserved kinase family, leading to complex and sometimes misleading biological responses.[4][5]
Initial Troubleshooting Steps:
-
Confirm On-Target Engagement: Before investigating off-targets, it is essential to verify that your inhibitor is engaging its intended target in your experimental system. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it confirms direct binding in a cellular context.[6][7]
-
Dose-Response Analysis: A clear and potent dose-response curve for your observed phenotype is necessary but not sufficient to rule out off-target effects. Off-target interactions can also be dose-dependent.
-
Use a Structurally Unrelated Inhibitor: If available, treat your cells with a structurally distinct inhibitor that targets the same primary protein. If this second inhibitor recapitulates the phenotype you observed with your thieno[3,2-d]pyrimidine compound, it strengthens the evidence for an on-target effect. Conversely, a unique phenotype with your compound suggests an off-target cause.
-
Rescue Experiments: A more definitive but technically challenging approach is to perform a rescue experiment. This involves introducing a version of the target protein that is mutated to be resistant to the inhibitor. If the inhibitor's phenotype is reversed in the presence of the resistant target, it strongly indicates an on-target effect.
Q2: I've confirmed on-target engagement, but I still suspect off-target effects are contributing to my results. How can I identify these unknown off-targets?
A2: Identifying unknown off-targets requires a systematic and multi-pronged approach. The goal is to move from broad, unbiased screening to specific, validated interactions. Here is a logical workflow to follow:
Figure 1: Workflow for Off-Target Identification. This diagram illustrates a systematic approach to identifying and validating off-target effects of thieno[3,2-d]pyrimidine inhibitors, moving from broad screening methods to specific biochemical confirmation.
In-depth Explanation of the Workflow:
-
Phase 1: Unbiased Screening
-
Kinome Profiling: This is often the first step for kinase inhibitors. Your compound is screened against a large panel of purified kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or percent inhibition at a fixed concentration).[8] This provides a broad overview of your inhibitor's selectivity. Several commercial services are available for this. The resulting data is often presented as a heatmap, allowing for easy visualization of potent off-target interactions. When interpreting these results, pay close attention to kinases that are inhibited with a potency similar to your primary target.
-
Phosphoproteomics: This technique provides a functional readout of kinase activity within the cell by quantifying changes in protein phosphorylation upon inhibitor treatment.[9] By identifying phosphorylation sites that are significantly altered, you can infer the activity of upstream kinases. This approach is powerful because it assesses the functional consequences of off-target inhibition in a physiological context.
-
-
Phase 2: Target Validation in Cells
-
Cellular Thermal Shift Assay (CETSA): Once you have a list of potential off-targets from your screening, CETSA is the gold standard for confirming that your inhibitor binds to these putative targets within intact cells.[6][7] A positive CETSA result, indicated by a thermal stabilization of the suspected off-target protein in the presence of your compound, provides strong evidence of direct engagement.
-
-
Phase 3: Biochemical Confirmation
-
In Vitro Kinase Assays: For any off-targets validated by CETSA, it is good practice to confirm direct inhibition and determine the potency (IC50) using a purified, recombinant version of the off-target protein in a biochemical assay.[10] This confirms that the interaction is not dependent on other cellular factors.
-
Q3: How do I perform a Cellular Thermal Shift Assay (CETSA) with Western Blot detection?
A3: CETSA is a powerful technique to assess target engagement in a cellular environment.[6] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[7] This increased stability can be detected by quantifying the amount of soluble protein remaining after heating.
Detailed Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Plate your cells at an appropriate density to ensure they are in the logarithmic growth phase on the day of the experiment.
-
Treat the cells with your thieno[3,2-d]pyrimidine inhibitor at the desired concentration(s). Include a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow the compound to enter the cells and bind to its targets (typically 1-2 hours).
-
-
Cell Harvesting and Heating:
-
Harvest the cells (e.g., by trypsinization for adherent cells or centrifugation for suspension cells).
-
Wash the cells with PBS and resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3-8 minutes at a range of temperatures using a thermal cycler.[11] A typical range is 37°C (no heat control) to 65°C in 3-4°C increments. It is crucial to perform a temperature gradient experiment initially to determine the optimal temperature range for your protein of interest.
-
After heating, cool the samples to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., liquid nitrogen and a 37°C water bath).
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]
-
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of each sample and normalize to ensure equal loading.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for your target protein.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate.[11]
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point using densitometry software.
-
Normalize the intensity of each band to the 37°C sample for that treatment condition (which represents 100% soluble protein).
-
Plot the normalized intensity versus temperature to generate melting curves for both the vehicle and inhibitor-treated samples.
-
A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and thus, target engagement.
-
Figure 2: CETSA Workflow. A simplified diagram of the key steps in a Cellular Thermal Shift Assay (CETSA) experiment with Western Blot detection.
CETSA Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal for the target protein | - Low protein expression- Poor antibody quality- Inefficient lysis | - Use a cell line with higher target expression or transfect to overexpress.- Validate your primary antibody for Western blotting.- Optimize lysis conditions (e.g., add sonication). |
| No thermal shift observed with a known binder | - Incorrect temperature range- Insufficient drug concentration or incubation time | - Perform a wider temperature gradient to find the protein's melting point.- Increase the inhibitor concentration or incubation time. |
| High background on the Western blot | - Incomplete removal of aggregated proteins- Non-specific antibody binding | - Increase centrifugation speed and/or time.- Optimize blocking conditions and antibody concentrations. |
Q4: How do I interpret kinome profiling and phosphoproteomics data to find meaningful off-targets?
A4: Interpreting large-scale "omics" data requires careful analysis to distinguish true off-targets from experimental noise.
Interpreting Kinome Profiling Data:
-
Heatmaps: These provide a visual representation of your inhibitor's activity against a panel of kinases.[13] Look for kinases that show significant inhibition (often depicted by a color change) at a concentration close to the on-target IC50.
-
Selectivity Score (S-score): Some providers calculate a selectivity score, which quantifies the promiscuity of an inhibitor.[14] A lower S-score generally indicates a more selective compound.
-
Prioritization of Hits: Not all hits from a kinome screen are biologically relevant. Prioritize hits based on:
-
Potency: Focus on kinases inhibited with an IC50 within 10- to 100-fold of the on-target IC50.
-
Cellular Expression: Check if the identified off-target kinase is expressed in your experimental cell line.
-
Known Biology: Consider if the inhibition of the off-target kinase could plausibly explain your observed phenotype.
-
Interpreting Phosphoproteomics Data:
-
Differential Phosphorylation Analysis: The primary output is a list of phosphosites that are significantly up- or down-regulated upon inhibitor treatment.
-
Kinase Substrate Motif Analysis: Use bioinformatics tools to analyze the sequences surrounding the differentially phosphorylated sites. This can identify consensus motifs for specific kinase families, suggesting which kinases may be inhibited.
-
Upstream Kinase Prediction: More sophisticated software can predict the upstream kinases responsible for the observed phosphorylation changes based on known kinase-substrate relationships.[15][16]
-
Pathway Analysis: Map the differentially phosphorylated proteins to known signaling pathways to understand the functional consequences of off-target inhibition.
Summary of Key Experimental Approaches
| Technique | Principle | Primary Use | Pros | Cons |
| Kinome Profiling | Measures inhibitor activity against a large panel of purified kinases.[8] | Broad, unbiased screening for potential off-targets. | - Comprehensive overview of kinome-wide selectivity.- Quantitative (IC50 values). | - In vitro; may not reflect cellular activity.- Can be expensive. |
| Phosphoproteomics | Quantifies changes in protein phosphorylation in cells upon inhibitor treatment.[9] | Functional assessment of on- and off-target kinase inhibition in a cellular context. | - Physiologically relevant.- Provides functional insights into signaling pathways. | - Indirectly identifies kinases.- Data analysis can be complex. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding in cells.[6][7] | Validates direct binding of an inhibitor to a specific target in a cellular environment. | - Confirms target engagement in intact cells.- No need for compound or protein modification. | - Target-specific; not for unbiased screening.- Requires a good antibody for the target. |
| In Vitro Kinase Assays | Measures the activity of a purified kinase in the presence of an inhibitor.[10] | Confirms direct inhibition and determines the potency (IC50) for a specific kinase. | - Highly controlled.- Provides precise IC50 values. | - Lacks cellular context. |
References
- Seffouh, I., et al. (2023). Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues. protocols.io.
- Taylor, K. A., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA)
- Creative Proteomics. (n.d.). Phosphoproteomics Workflow Explained: From Sample to Data.
- BenchChem. (2025). A Comparative Guide: Cellular Thermal Shift Assay (CETSA) for Target Engagement of PROTACs. BenchChem.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
- Biotech Pack BioTech. (n.d.). How to prepare samples for phosphoproteomics mass spectrometry? Biotech Pack BioTech.
- BenchChem. (2025).
- Svinkina, D., et al. (2015). Simple and Reproducible Sample Preparation for Single-Shot Phosphoproteomics with High Sensitivity.
- CarnaBio USA, Inc. (2020). Recommendations for off-target profiling. CarnaBio USA, Inc..
- Stevers, N. O., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Al-Warhi, T., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- Zhang, H., et al. (2024). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. PubMed.
- Seffouh, I., et al. (2023). Sample preparation for TMT-based total and phospho-proteomic analysis of cells and tissues. protocols.io.
- Knight, Z. A., & Shokat, K. M. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Disch, J. S., et al. (2015). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Discovery Research Portal - University of Dundee.
- Hrbáč, J., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. RSC Medicinal Chemistry.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- ResearchGate. (n.d.). Heatmap for the kinase selectivity profile. Mean percent inhibition...
- Li, Y., et al. (2025). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed.
- ResearchGate. (n.d.). (A) Heatmap of the selectivity scores between 72 compounds and 442...
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Leijon, F., et al. (2022). Current Advances in CETSA. Frontiers.
- Trost, B., et al. (2024). Illuminating the dark kinome: utilizing multiplex peptide activity arrays to functionally annotate understudied kinases. PubMed Central.
- Oncolines B.V. (2024). Kinome Profiling. Oncolines B.V..
- Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PMC - NIH.
- Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience.
- Pelago Bioscience. (2025). boost your drug discovery success by adopting proteome- wide cetsa profiling earlier. Pelago Bioscience.
- La Sala, G., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
- Wang, S., et al. (2021).
- CETSA. (n.d.). CETSA. CETSA.
- BenchChem. (n.d.). Application Notes and Protocols: Cellular Thermal Shift Assay (CETSA®) for IHMT-IDH1-053 Target Engagement. BenchChem.
- Abyntek Biopharma. (2022). How to avoid off-target events in crispr experiments. Abyntek Biopharma.
- seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. seqWell.
- GenScript. (n.d.). Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors. GenScript.
- Ullah, F., et al. (2023). Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- Li, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
- El-Damasy, A. K., et al. (2017). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
- El-Gohary, N. S., & Shaaban, M. I. (2022). In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity. MDPI.
- Li, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed.
- Ma, X., et al. (2020).
- PlumX. (n.d.).
- Thermo Fisher Scientific. (n.d.). How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
- de Beer, M. A., et al. (2022). dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. the University of Groningen research portal.
- Integrated DNA Technologies. (n.d.). Identifying CRISPR editing off-target sites. IDT.
Sources
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- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives as novel potent CDK7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 16. pelagobio.com [pelagobio.com]
Technical Support Center: Enhancing the Potency of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde Derivatives
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for navigating the complexities of synthesizing and optimizing 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde derivatives. The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, acting as a purine bioisostere and forming the core of numerous kinase inhibitors.[1][2] Our goal is to provide you with actionable troubleshooting strategies and in-depth answers to frequently asked questions, enabling you to enhance the potency and improve the drug-like properties of your compounds.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis and handling of thieno[3,2-d]pyrimidine derivatives. Each entry details the problem, probable causes, and scientifically-grounded solutions.
Question 1: My overall yield for the 4-substituted thieno[3,2-d]pyrimidine core is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in multi-step heterocyclic synthesis are a common challenge. The issue often stems from one or more critical steps: the initial thiophene ring formation, the subsequent pyrimidine cyclization, or the final nucleophilic substitution. A systematic approach is best for troubleshooting.[3]
Potential Causes & Recommended Solutions:
-
Suboptimal Cyclization Conditions: The annulation of the pyrimidine ring onto the thiophene core is highly sensitive to reaction parameters.[4][5]
-
Causality: Inefficient cyclization can result from poor solvent choice, incorrect temperature, or insufficient reaction time, leading to the accumulation of stable intermediates or decomposition. For instance, forming the thieno[3,2-d]pyrimidinone by reacting a 3-amino-thiophene-2-carboxylate synthon with formamide requires high temperatures to drive the reaction to completion.[6]
-
Solution: Systematically optimize the reaction conditions. A design of experiments (DoE) approach can be efficient. Key parameters to screen include solvent (e.g., formamide, dioxane, toluene, or solvent-free conditions) and temperature.[4][5] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to identify the optimal reaction time and prevent product degradation.[3]
-
-
Inefficient Chlorination: The conversion of the thieno[3,2-d]pyrimidin-4(3H)-one to the 4-chloro intermediate using reagents like phosphorus oxychloride (POCl₃) is a critical step that can be inefficient.
-
Causality: This reaction can be sluggish and may not go to completion if the temperature is too low or if residual moisture is present. The workup procedure is also critical; incomplete neutralization can lead to product loss.[7]
-
Solution: Ensure all glassware is oven-dried and reagents are anhydrous. The reaction is typically run at reflux in neat POCl₃ or with a high-boiling solvent.[7] Some protocols recommend adding a catalytic amount of N,N-dimethylaniline.[8] After the reaction, POCl₃ must be carefully quenched, typically by pouring the mixture onto ice, followed by careful neutralization with a base like saturated sodium bicarbonate.
-
-
Purity of Reagents and Starting Materials: Impurities in your starting materials (e.g., substituted aldehydes/ketones for the thiophene synthesis) or solvents can act as reaction inhibitors or lead to unwanted side products.[3]
-
Causality: Even minor impurities can have a significant impact on the efficiency of catalytic or moisture-sensitive reactions.
-
Solution: Always use reagents of the highest appropriate purity. Purify starting materials if necessary (e.g., by distillation or recrystallization). Ensure solvents are anhydrous, especially for steps involving organometallics or strong bases.
-
Question 2: I'm having difficulty purifying my final this compound derivatives. They appear to be insoluble or streak on silica gel.
Answer: Solubility and purification issues are common with planar, heterocyclic systems, which can exhibit strong intermolecular interactions. The presence of both a basic piperidine nitrogen and a polar carboxaldehyde can also complicate chromatographic behavior.
Potential Causes & Recommended Solutions:
-
Poor Solubility: The final compounds may have low solubility in common organic solvents used for chromatography (e.g., ethyl acetate/hexanes).
-
Causality: The rigid, planar thienopyrimidine core can promote π-π stacking, leading to aggregation and reduced solubility.
-
Solution: Try a wider range of solvent systems for chromatography. Adding a small amount of a more polar solvent like methanol or a modifier like triethylamine (for basic compounds) to your mobile phase can improve solubility and reduce tailing on silica gel. For highly insoluble compounds, consider reverse-phase chromatography (C18 silica) with water/acetonitrile or water/methanol mobile phases, often with additives like formic acid or TFA.
-
-
Product Decomposition on Silica: The carboxaldehyde group can be sensitive, and the Lewis acidic nature of standard silica gel can sometimes catalyze side reactions or cause irreversible adsorption.
-
Causality: Aldehydes can be prone to oxidation or aldol-type reactions on acidic surfaces.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small percentage of triethylamine (e.g., flushing the column with hexanes containing 1-2% Et₃N before loading the sample). Alternatively, use a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
This section provides answers to key questions regarding the strategic design of thieno[3,2-d]pyrimidine derivatives to maximize their biological potency.
Question 1: What are the most critical structural modifications to enhance the potency of thienopyrimidine-based inhibitors?
Answer: Structure-activity relationship (SAR) studies reveal that potency is highly dependent on the substitution patterns at specific positions of the thienopyrimidine core and the nature of the side chains.[8][9]
-
Substitution at the 4-Position: This is a key vector for interacting with the target protein. The 1-(piperidine-4-carboxaldehyde) moiety serves as a versatile anchor. The potency can be fine-tuned by converting the aldehyde to other functional groups (e.g., amines via reductive amination, olefins via Wittig reactions) to explore different regions of the target's binding pocket.
-
Substitution on the Thiophene Ring: Modifications at the 5- and 6-positions of the thieno[3,2-d]pyrimidine core can significantly influence activity.[8] Small, electron-withdrawing groups can sometimes enhance potency. However, bulky groups may lead to a drop in activity, suggesting steric constraints in the binding site.[9]
-
Bioisosteric Replacement: Replacing the thienopyrimidine core itself or key side chains with bioisosteres can improve potency and ADME properties. For example, replacing a methoxy group with a chlorine atom on an attached pyridine ring was shown to enhance PI3Kα potency by approximately 10-fold in one study.[9]
Question 2: My compounds show good in vitro potency but have poor pharmacokinetic (PK) properties, specifically low solubility and high protein binding. What strategies can I employ?
Answer: This is a classic challenge in drug development. Improving PK properties often involves modifying the molecule to increase its polarity and reduce its lipophilicity without sacrificing potency.
-
Introduce Polar Functional Groups: Adding polar groups (e.g., hydroxyl, small amides, or sulfonamides) can disrupt crystal packing and improve aqueous solubility.[9] The sulfonamide functionality, in particular, has been shown to significantly boost potency in some thienopyrimidine series by forming strong interactions with key amino acid residues like Lys833 in the PI3K affinity pocket.[9]
-
Disrupt Planarity: The flat nature of the thienopyrimidine ring contributes to low solubility. Introducing sp³-hybridized centers can disrupt this planarity. This can be achieved by using saturated linkers or modifying the piperidine ring.
-
Control Lipophilicity (logP): High lipophilicity is often correlated with high plasma protein binding and low solubility. Systematically replace lipophilic groups with smaller or more polar ones to lower the overall logP of the molecule. For example, replacing a large aromatic ring with a smaller heterocycle.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes key SAR insights for thienopyrimidine derivatives based on published data, focusing on modifications that enhance inhibitory potency against kinases like PI3K.
| Modification Area | Substituent | Effect on Potency (PI3Kα IC₅₀) | Rationale / Reference |
| Attached Pyridine Ring | Methoxy (OMe) | 2.07 nM | Baseline compound for comparison.[9] |
| Methyl (Me) | 1.70 nM | Similar potency to methoxy.[9] | |
| Chloro (Cl) | 0.23 nM | ~10-fold increase; favorable electronic/steric interaction.[9] | |
| Fluoro (F) | > 50 nM | Potency drop; small electron-withdrawing group not beneficial here.[9] | |
| Thienopyrimidine Core | Unsubstituted | 2.07 nM | Parent core retained for focused SAR.[9] |
| Methyl (at C5/C6) | > 50 nM | Significant potency drop; likely steric hindrance.[9] | |
| Side Chain Functionality | Sulfonamide (SO₂NH₂) | Significant boost | Forms strong charge interaction with Lys833 in the affinity pocket.[9] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 4-Chloro-thieno[3,2-d]pyrimidine Intermediate
This two-step protocol describes a general method for synthesizing the key chlorinated intermediate required for coupling with the piperidine moiety.
Step A: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one
-
To a round-bottom flask, add the appropriate 3-amino-thiophene-2-carboxamide derivative (1.0 eq).
-
Add an excess of formamide (used as both reactant and solvent).
-
Heat the reaction mixture to reflux (approx. 180-190 °C) for 12-18 hours.[6][8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield the thieno[3,2-d]pyrimidin-4(3H)-one.
Step B: Chlorination to 4-Chloro-thieno[3,2-d]pyrimidine
-
In a fume hood, suspend the thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, ~10-15 eq).
-
Add a catalytic amount of N,N-dimethylaniline (~0.1 eq).[8]
-
Heat the mixture to reflux for 10-14 hours. The suspension should become a clear solution.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of solid sodium bicarbonate or saturated NaHCO₃ solution until the pH is ~7-8.
-
The product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathway for creating the target derivatives.
Caption: General synthetic workflow for target compounds.
Visualization of Key SAR Insights
This diagram highlights key positions on the core scaffold where modifications have been shown to impact biological potency.
Caption: Key SAR hotspots on the thienopyrimidine scaffold.
References
- Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Benchchem.
- National Institutes of Health.
- ACS Publications. "Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors". ACS Medicinal Chemistry Letters.
- PubMed Central. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs".
- ResearchGate.
- PubMed. "Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity".
- National Institutes of Health. "Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents - PMC".
- PubMed. "Optimization of Thienopyrimidine Derivatives as Potent and Selective PI3Kδ Inhibitors for Cancer Immunotherapy".
- PubMed Central. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC".
- PubMed. "Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo".
- ResearchGate.
- Semantic Scholar.
-
MDPI. "Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][3][4][8]triazolo[1,5-a]pyrimidine Derivatives".
- MySkinRecipes. "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde".
- ResearchGate.
- ResearchGate. "Structures of some thienopyrimidine-containing drugs".
- ijirset. "Synthesis of Heterocyclic Compounds".
- IJARST. "SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR".
- National Institutes of Health.
- IJPRA.
- Science topic. "58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS".
- MDPI. "Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs".
- Sinfoo Biotech. "this compound".
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Technical Support Center: Purification Strategies for 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The purity of this aldehyde is paramount for its successful use in subsequent synthetic steps, such as reductive aminations or Wittig reactions, making robust purification strategies essential.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common challenges and offering detailed protocols to streamline your purification workflow.
Section 1: Compound Profile and Potential Impurities
Before initiating any purification, it is crucial to understand the physicochemical properties of the target compound and anticipate the likely impurities. The synthesis of thienopyrimidines often involves multi-step sequences, including cyclization and nucleophilic aromatic substitution (SNAr) reactions, which can introduce specific side-products and unreacted starting materials into the crude product mixture[1][2].
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃OS | [3] |
| Molecular Weight | 247.32 g/mol | [3] |
| CAS Number | 916766-91-1 | [3] |
| Appearance | Typically an off-white to yellow solid | General observation |
| Key Structural Features | Aldehyde, Tertiary Amine, Thienopyrimidine Core | [3] |
Common Potential Impurities:
-
Unreacted Starting Materials: Such as 4-chlorothieno[3,2-d]pyrimidine and piperidine-4-carboxaldehyde or its synthetic equivalents.
-
Over-oxidation Product: The corresponding carboxylic acid, 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, can form if the aldehyde is exposed to oxidizing conditions[4].
-
Hydrolysis Products: If the synthesis involves a protected aldehyde (e.g., a diethyl acetal), incomplete deprotection can leave acetal-containing impurities.
-
Solvent Adducts: Residual high-boiling point solvents from the reaction (e.g., DMF, DMSO).
-
Byproducts from Synthesis: Depending on the specific route, various related thienopyrimidines or piperidine derivatives may be formed[5][6].
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify my crude this compound?
A1: The first step should always be a thorough analysis of the crude material by Thin-Layer Chromatography (TLC). Develop a TLC system that provides good separation between your product and the major impurities. A common starting point for a molecule of this polarity is a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). Co-spot the crude material with any available starting materials to identify them. Based on the TLC, you can decide on the best purification strategy. If the product is the major spot and impurities are minimal and have very different polarities, crystallization may be sufficient. If the mixture is complex, flash column chromatography is the recommended primary purification method[7][8].
Q2: How do I choose between flash column chromatography and recrystallization?
A2: The choice depends on the impurity profile and the required purity level.
-
Choose Flash Column Chromatography when:
-
The crude mixture contains multiple impurities with polarities similar to the product.
-
You need to separate unreacted starting materials that are structurally similar to the product.
-
You require very high purity (>98%) for a subsequent reaction that is sensitive to impurities. Flash chromatography provides superior separation power for complex mixtures[7].
-
-
Choose Recrystallization when:
-
The crude product is already relatively pure (>85-90%).
-
The impurities are either much more soluble or much less soluble in the chosen solvent system than your product.
-
You are working on a large scale, as recrystallization is often more scalable than chromatography. Recrystallization is an excellent technique for removing minor impurities and achieving high crystalline purity[9][10][11].
-
Q3: How should I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is your most valuable tool.
-
For Column Chromatography: Collect fractions and analyze them by TLC. Spot every few fractions on a TLC plate to track the elution of the product and impurities. Combine fractions that show a single, clean spot of your product.
-
For Recrystallization: After crystallization, take a small sample of the crystals and the remaining mother liquor. Run a TLC comparing the crude material, the recrystallized product, and the mother liquor. A successful recrystallization will show a highly purified spot for the product and a concentration of impurities in the mother liquor spot.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
Recrystallization Issues
Q4: My compound won't dissolve, even in a large volume of boiling solvent. What should I do?
A4: This indicates you have chosen a poor solvent. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point[10]. If your compound is insoluble even when hot, the solvent is too non-polar. Try a more polar solvent or a solvent mixture. For example, if it doesn't dissolve in hot ethyl acetate, try a mixture of ethanol and ethyl acetate, or isopropanol.
Q5: My product "oiled out" of the solution instead of forming crystals. How can I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid. This is common when the solution is cooled too quickly or the solvent is too non-polar.
-
Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of a more polar solvent (in which the compound is more soluble) to lower the saturation point. Allow the solution to cool much more slowly.
-
Solution 2: Try a different solvent system altogether, often one with a lower boiling point.
Q6: No crystals have formed after cooling the solution, even in an ice bath. What are my next steps?
A6: This usually means the solution is not sufficiently saturated, likely because too much solvent was added initially[10].
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the solution to initiate crystallization.
-
Reduce Solvent Volume: If induction fails, gently heat the solution and evaporate some of the solvent. Allow it to cool again slowly. Be careful not to remove too much solvent, or the impurities will crystallize out with your product.
Flash Column Chromatography Issues
Q7: My compound streaks badly on the TLC plate and likely on the column. Why is this happening and how do I prevent it?
A7: Streaking for a molecule containing a basic piperidine nitrogen is often caused by strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Solution: Add a small amount of a basic modifier to your eluent. Typically, adding 0.1-1% triethylamine (Et₃N) or pyridine to the mobile phase will neutralize the acidic sites on the silica, leading to sharper bands and better separation[7].
Q8: My aldehyde product seems to be decomposing on the silica gel column. Is this possible?
A8: Yes, aldehydes can be sensitive, especially on acidic media like standard silica gel. They can potentially undergo aldol-type reactions or other degradations.
-
Solution 1: As mentioned above, neutralizing the silica with triethylamine in the eluent can help mitigate acid-catalyzed degradation.
-
Solution 2: Work quickly. Do not let the compound sit on the column for an extended period. A properly run "flash" column should be completed in 15-30 minutes[7].
-
Solution 3: If the problem persists, consider using a different stationary phase, such as neutral alumina or a bonded-phase silica (like C18, though this requires developing a reverse-phase solvent system).
Q9: I am getting poor separation between my product and a key impurity. How can I improve the resolution?
A9: Improving separation requires optimizing the chromatography conditions.
-
Adjust Solvent Polarity: If the spots are too close together, try a less polar solvent system. This will cause all compounds to move more slowly down the column, increasing the interaction time with the silica and allowing for better separation.
-
Try a Different Solvent System: Sometimes, a simple binary system like ethyl acetate/hexanes is not sufficient. Introducing a third solvent with different properties can alter the selectivity. For example, using a dichloromethane/methanol system might change the elution order and improve separation[7].
-
Column Dimensions: Use a longer, narrower column and a finer grade of silica gel (e.g., 40-63 μm) to increase the number of theoretical plates and enhance resolution[8].
Section 4: Detailed Purification Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: Flash Column Chromatography
This protocol is based on the principles outlined by W. C. Still and is a standard in organic synthesis labs[7].
1. Preparation of the TLC System: a. Dissolve a small amount of the crude product in dichloromethane or ethyl acetate. b. On a silica gel TLC plate, spot the crude material. c. Develop the plate in various solvent systems. Aim for a system where the product has an Rf value of approximately 0.25-0.35. A good starting system is 40% Ethyl Acetate in Hexanes (+ 0.5% Triethylamine).
2. Packing the Column: a. Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight). b. Place a small plug of cotton or glass wool at the bottom of the column. Add a ~1 cm layer of sand. c. Fill the column with the chosen eluent. Slowly add dry silica gel while tapping the column to ensure even packing. Alternatively, prepare a slurry of silica gel in the eluent and pour it into the column. d. Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition. e. Use air pressure to push the eluent through until the solvent level reaches the top of the sand. Do not let the column run dry.
3. Loading the Sample: a. Dissolve the crude product in a minimal amount of a strong solvent like dichloromethane. b. Add a small amount of silica gel (~1-2 times the weight of the crude product) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally gives better resolution. c. Carefully add the dry-loaded sample onto the sand layer at the top of the column.
4. Running the Column: a. Carefully add the eluent to the column. b. Apply gentle air pressure to the top of the column to achieve a solvent flow rate of about 2 inches per minute[7]. c. Collect fractions in test tubes. d. Monitor the fractions by TLC to identify those containing the pure product.
5. Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified product. c. Place the flask under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization
This protocol outlines the standard steps for purifying a solid compound[11][12].
1. Solvent Selection: a. Place a small amount of the crude product (20-30 mg) into several test tubes. b. Add a small amount (~0.5 mL) of a different test solvent to each tube (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene). c. Observe solubility at room temperature. A good solvent will not dissolve the compound well. d. Heat the tubes that showed poor solubility. A good solvent will dissolve the compound completely when hot[10]. e. Cool the tubes that dissolved the compound. The best solvent will cause a large amount of pure crystals to form.
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and swirling. Use boiling chips to ensure smooth boiling. c. Add the minimum amount of hot solvent required to just dissolve the solid completely[9].
3. Cooling and Crystallization: a. Remove the flask from the heat source and cover it. b. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. c. Once at room temperature, you may place the flask in an ice bath to maximize the yield of crystals.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel[11]. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Keep the vacuum on for several minutes to pull air through the crystals and help them dry[10]. d. Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven.
Section 5: Visual Workflows
Diagram 1: Purification Strategy Decision Tree```dot
Caption: Step-by-step flowchart for inducing crystallization.
References
-
Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
University of California, Davis. (n.d.). Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24229706, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde. PubChem. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
-
JoVE. (2020). Video: Recrystallization - Concept. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. Available at: [Link]
-
Md. Akhlak Bin Aziz, et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4253. Available at: [Link]
-
Shinkwin, A. E., et al. (1999). Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Bioorganic & Medicinal Chemistry, 7(2), 297-308. Available at: [Link]
-
Le, T. Q., et al. (2015). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 20(4), 6035-6051. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(23), 7837. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega, 7(50), 46437-46452. Available at: [Link]
-
Li, J., et al. (2014). Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. ResearchGate. Available at: [Link]
-
Hafez, H. N., et al. (2008). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 13(10), 2449-2460. Available at: [Link]
-
Katritzky, A. R., et al. (1998). The preparation of some heteroaromatic and aromatic aldehydes. ResearchGate. Available at: [Link]
-
Thiebaut, C., et al. (2022). Thienopyrimidine. Encyclopedia MDPI. Available at: [Link]
-
Priya, A., et al. (2025). A Comprehensive Review on Recent Advances in Synthesis and Therapeutic Applications of Thienopyrimidine Derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 565-586. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14352-14382. Available at: [Link]
-
Thiebaut, C., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. Available at: [Link]
-
Fares, M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 717-729. Available at: [Link]
-
Early, J. V. L., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1145-1151. Available at: [Link]
-
El-Kazak, A. (2025). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carbaldehyde | C12H13N3OS | CID 24229706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
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- 9. jackwestin.com [jackwestin.com]
- 10. Recrystallization [sites.pitt.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Video: Recrystallization - Concept [jove.com]
Common pitfalls in thieno[3,2-d]pyrimidine synthesis and how to avoid them
Technical Support Center: Thieno[3,2-d]pyrimidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for thieno[3,2-d]pyrimidine synthesis. As a Senior Application Scientist, I've compiled this guide to address the common challenges and pitfalls encountered during the synthesis of this important heterocyclic scaffold. Thieno[3,2-d]pyrimidines are prevalent in medicinal chemistry, serving as core structures for various therapeutic agents, including kinase inhibitors and anti-malarial drugs.[1][2] This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of their synthesis and achieve optimal results in your research.
Frequently Asked Questions (FAQs)
FAQ 1: My Gewald reaction for the 2-aminothiophene precursor is low-yielding. What are the common causes and solutions?
The Gewald reaction is a cornerstone for synthesizing the 2-aminothiophene intermediates required for thieno[3,2-d]pyrimidine assembly.[3] However, its success is highly dependent on several factors.
Common Causes of Low Yield:
-
Inappropriate Base Selection: The choice of base is critical for promoting the initial Knoevenagel condensation and the subsequent cyclization.
-
Poor Quality of Elemental Sulfur: The reactivity of sulfur can vary depending on its allotropic form and purity.
-
Suboptimal Reaction Temperature: The reaction is temperature-sensitive; both insufficient and excessive heat can be detrimental.
-
Side Reactions: Dimerization of the activated nitrile or undesired reactions of the starting materials can compete with the desired pathway.
Troubleshooting and Optimization:
| Parameter | Recommendation | Rationale |
| Base | Use a mild organic base like triethylamine, morpholine, or piperidine. | These bases effectively catalyze the reaction without promoting significant side reactions. |
| Sulfur | Use finely powdered, high-purity elemental sulfur. | This ensures better solubility and reactivity in the reaction mixture. |
| Temperature | Maintain a gentle reflux, typically between 50-80 °C, depending on the solvent. | This provides sufficient energy for the reaction to proceed without causing decomposition of reactants or products. |
| Solvent | Ethanol, methanol, or DMF are commonly used. | The choice of solvent can influence the solubility of reactants and the reaction rate. |
Step-by-Step Protocol for an Optimized Gewald Reaction: [4]
-
To a stirred solution of the ketone/aldehyde (10 mmol), activated nitrile (e.g., malononitrile) (10 mmol), and elemental sulfur (10 mmol) in ethanol (10 mL), add triethylamine (10 mmol).
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to afford the 2-aminothiophene product.
FAQ 2: I'm observing the formation of multiple products during the pyrimidine ring cyclization. How can I improve the selectivity?
The cyclization of the 2-aminothiophene with a one-carbon synthon to form the pyrimidine ring is a critical step where selectivity issues can arise.
Common Causes of Poor Selectivity:
-
Ambident Nucleophilicity of the 2-aminothiophene: The amino group and the adjacent ring carbon can both act as nucleophiles, leading to different cyclization pathways.
-
Reaction Conditions: The choice of cyclizing agent, solvent, and temperature can influence the regioselectivity of the reaction.
-
Formation of Isomeric Products: Depending on the cyclizing agent, the formation of thieno[2,3-d]pyrimidines can sometimes compete with the desired thieno[3,2-d]pyrimidine scaffold.
Strategies to Enhance Selectivity:
-
Choice of Cyclizing Agent: Using formamide, N,N-dimethylformamide dimethyl acetal (DMF-DMA), or triethyl orthoformate often favors the formation of the thieno[3,2-d]pyrimidine core.[5]
-
Stepwise Approach: A two-step process involving the initial formation of an amidine intermediate followed by cyclization can provide better control over the reaction outcome.[6]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes offer improved yields and selectivity in a shorter reaction time.[6]
Visualizing the Cyclization Decision Point:
Caption: Decision workflow for improving cyclization selectivity.
FAQ 3: My final thieno[3,2-d]pyrimidine product is difficult to purify. What are some effective purification strategies?
Purification of the final product can be challenging due to the presence of unreacted starting materials, reagents, and potential side products.
Common Purification Hurdles:
-
Similar Polarity of Product and Impurities: This makes separation by column chromatography difficult.
-
Poor Solubility: The product may have limited solubility in common organic solvents.
-
Thermal Instability: Some derivatives may be sensitive to heat, limiting the use of high-temperature purification techniques.
Effective Purification Techniques:
| Method | Application | Key Considerations |
| Column Chromatography | The most common method for purification. | Use a gradient elution system with solvents of varying polarity. Silica gel is typically used as the stationary phase.[2] |
| Preparative HPLC | For difficult separations and achieving high purity. | A C18 column with a water/acetonitrile or water/methanol gradient is often effective.[2] |
| Recrystallization | If the product is a solid and a suitable solvent system can be found. | This can be a highly effective method for obtaining crystalline, high-purity material. |
| Trituration | To remove soluble impurities from a solid product. | The crude product is stirred with a solvent in which it is insoluble, but the impurities are soluble.[5] |
General Protocol for Column Chromatography:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the solution onto a small amount of silica gel.
-
Dry the silica gel and load it onto a pre-packed silica gel column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified thieno[3,2-d]pyrimidine.
Troubleshooting Guide
Problem 1: Low or No Conversion in the Initial Thiophene Formation
Symptom: TLC analysis shows predominantly starting materials even after prolonged reaction time.
Potential Causes & Solutions:
-
Inactive Catalyst: If using a catalyst, ensure it is fresh and active.
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants.
-
Low Reaction Temperature: Gradually increase the reaction temperature in small increments, monitoring for product formation and decomposition.
Problem 2: Formation of a Tar-like, Insoluble Byproduct
Symptom: The reaction mixture becomes dark and viscous, and the desired product is difficult to isolate.
Potential Causes & Solutions:
-
Excessive Heat: Polymerization or decomposition can occur at high temperatures. Reduce the reaction temperature.
-
Air Sensitivity: Some intermediates may be sensitive to oxidation. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Concentrated Reaction Mixture: Dilute the reaction mixture with more solvent to prevent polymerization.
Problem 3: Difficulty in Achieving the Final Cyclization to the Pyrimidine Ring
Symptom: The amidine or related intermediate is formed, but the subsequent cyclization to the thieno[3,2-d]pyrimidine does not proceed.
Potential Causes & Solutions:
-
Insufficient Activation: The cyclization may require acidic or basic catalysis. Consider adding a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base.
-
Steric Hindrance: Bulky substituents on the 2-aminothiophene or the cyclizing agent can hinder the cyclization. A higher reaction temperature or a different cyclizing agent may be necessary.
-
Deactivation of the Amino Group: The nucleophilicity of the amino group might be reduced by certain substituents. Protecting groups might be required in some cases.
Workflow for Troubleshooting Failed Cyclization:
Caption: A systematic approach to troubleshooting failed cyclization reactions.
References
- Synthesis of Thieno[3,2-d]pyrimidine Derivatives through Sequential SN Ar and Suzuki Reactions as Selective h-NTPDase Inhibitors. PubMed.
- Design and synthesis of new Thieno[2,3-d]pyrimidine-based derivatives as anti-breast cancer: Biological evaluation, PIM-1 kinase inhibition, and in silico studies. DOI.
- Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC - NIH.
- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PMC - PubMed Central.
- pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv
Sources
- 1. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. scielo.br [scielo.br]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Technical Support Center: Investigating and Overcoming Resistance to Thieno[3,2-d]pyrimidine-Based Drugs
Document ID: TSC-TPD-RM-2026-01
Welcome to the technical support center for thieno[3,2-d]pyrimidine-based drug discovery. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of kinase inhibitors. As potent and often highly selective therapeutic agents, particularly against targets like the Epidermal Growth Factor Receptor (EGFR), thieno[3,2-d]pyrimidines represent a significant area of oncology research. However, as with any targeted therapy, the emergence of drug resistance is a critical hurdle.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of studying and addressing resistance mechanisms. Our goal is to equip you with the foundational knowledge and practical tools necessary to anticipate, identify, and overcome resistance in your experimental models.
Table of Contents
-
Understanding the Landscape of Resistance
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1.1. Core Mechanisms of Action for Thieno[3,2-d]pyrimidine EGFR Inhibitors
-
1.2. Major Classes of Resistance
-
-
Frequently Asked Questions (FAQs) & Initial Troubleshooting
-
2.1. Unexpected IC50 Shift in Cell Viability Assays
-
2.2. Loss of Downstream Signaling Inhibition
-
2.3. Compound-Specific Issues
-
-
Advanced Troubleshooting: Experimental Workflows
-
3.1. Workflow for Investigating Suspected On-Target Resistance
-
3.2. Workflow for Investigating Bypass Pathway Activation
-
-
Detailed Experimental Protocols
-
4.1. Protocol: Determining IC50 Values using MTT/XTT Assay
-
4.2. Protocol: Western Blot for Assessing EGFR Pathway Activation
-
4.3. Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
4.4. Protocol: Sample Preparation for Next-Generation Sequencing (NGS)
-
-
References
Understanding the Landscape of Resistance
Core Mechanisms of Action for Thieno[3,2-d]pyrimidine EGFR Inhibitors
Thieno[3,2-d]pyrimidine derivatives are a prominent scaffold in the design of ATP-competitive kinase inhibitors.[1][2] For EGFR, these compounds typically bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and subsequent activation of downstream signaling pathways critical for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3] Many newer generation thieno[3,2-d]pyrimidines are designed to selectively target mutant forms of EGFR, such as L858R and the resistance mutation T790M, while sparing the wild-type (WT) protein to reduce toxicity.[4][5]
Major Classes of Resistance
Resistance to thieno[3,2-d]pyrimidine-based EGFR inhibitors, like other TKIs, can be broadly categorized into two main types:
-
On-Target Resistance: This involves genetic alterations in the target protein itself (e.g., EGFR) that prevent the drug from binding effectively. The most common example is the acquisition of a secondary "gatekeeper" mutation. For third-generation inhibitors that overcome the T790M mutation, a common resistance mutation is C797S, which is located in the covalent binding site of these drugs.[6]
-
Off-Target Resistance (Bypass Pathways): The cancer cell activates alternative signaling pathways to bypass its dependency on the inhibited target. This can occur through the amplification or mutation of other receptor tyrosine kinases (RTKs) like MET or HER2, or through alterations in downstream signaling nodes like KRAS.[7][8]
Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues encountered during in vitro experiments with thieno[3,2-d]pyrimidine-based drugs.
Unexpected IC50 Shift in Cell Viability Assays
Question: My thieno[3,2-d]pyrimidine compound, which was previously potent against my cancer cell line (e.g., NCI-H1975), is now showing a significantly higher IC50 value. What could be the cause?
Answer: An IC50 shift is a classic indicator of acquired resistance. Here’s a troubleshooting guide to diagnose the potential cause:
| Potential Cause | Explanation & Recommended Action |
| Cell Line Integrity | Causality: Cell lines can drift genetically over prolonged culture. You may have inadvertently selected for a sub-population of resistant cells. Contamination with another cell line is also a possibility. Action: 1. Authentication: Perform Short Tandem Repeat (STR) profiling on your current cell stock to confirm its identity. 2. Thaw Early Passage Stock: Always test your compound on a fresh, low-passage aliquot of the parental cell line from your validated cell bank. This serves as your baseline control. |
| Acquired On-Target Mutation | Causality: Continuous exposure to the inhibitor can select for cells that have developed a secondary mutation in the EGFR kinase domain (e.g., C797S for third-generation inhibitors). Action: 1. Sequence the Target: Extract genomic DNA from the resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the EGFR kinase domain to check for known resistance mutations. 2. Compare to Parental: Always sequence the parental cell line as a control. |
| Bypass Pathway Activation | Causality: The cells may have amplified another RTK, such as c-MET, which can then activate downstream signaling independently of EGFR.[7] Action: 1. Phospho-RTK Screen: Use a phospho-RTK array or perform Western blotting for key bypass pathway proteins (e.g., p-MET, total MET, p-HER2, total HER2) to compare their activation status in resistant vs. parental cells. |
| Compound or Assay Issues | Causality: The issue may be technical. The compound may have degraded, or the assay itself may be flawed.[9] Action: 1. Confirm Compound Integrity: Use a fresh stock of the compound. If possible, verify its purity and concentration. 2. Assay Controls: Ensure your positive (e.g., staurosporine) and negative (DMSO vehicle) controls in the viability assay are behaving as expected. |
Loss of Downstream Signaling Inhibition
Question: My Western blot shows that while my thieno[3,2-d]pyrimidine drug still inhibits EGFR phosphorylation, downstream signals like p-AKT and p-ERK are reactivated. Why?
Answer: This is a strong indicator of bypass pathway activation. The drug is still engaging its primary target (EGFR), but the cell has found another way to activate the downstream pathways.
-
Immediate Next Step: The most likely culprit is the activation of another receptor tyrosine kinase. As mentioned above, perform a Western blot to probe for phosphorylated (activated) forms of common bypass RTKs.
-
Primary Suspects:
-
p-MET / Total MET: MET amplification is a well-documented resistance mechanism.[7]
-
p-HER2 / Total HER2: Overexpression of HER2 can also drive resistance.
-
p-AXL / Total AXL: AXL is another RTK implicated in resistance.
-
-
-
Causality Explained: When a bypass RTK like MET becomes amplified or hyperactivated, it can phosphorylate adaptor proteins like GAB1, which in turn activates the PI3K/AKT pathway. This provides the survival signal that was previously dependent on EGFR.
Compound-Specific Issues
Question: I'm observing inconsistent results or high variability in my assays. Could it be related to the thieno[3,2-d]pyrimidine scaffold itself?
Answer: Yes, the physicochemical properties of your specific compound can significantly impact assay performance.
-
Solubility Issues: Many heterocyclic compounds, including some thienopyrimidines, can have poor aqueous solubility.[8][9]
-
Problem: If the compound precipitates in your cell culture media, its effective concentration will be lower and more variable than intended. This can lead to erroneously high IC50 values and poor reproducibility.
-
Troubleshooting:
-
Visual Inspection: After diluting your DMSO stock into aqueous media, visually inspect for any cloudiness or precipitate.
-
Optimize Dilution: Prepare serial dilutions in DMSO first before the final dilution into aqueous buffer to minimize precipitation.[10]
-
Solubilizing Agents: In biochemical (cell-free) assays, consider the use of non-ionic detergents like Triton X-100 or Tween-20 in your assay buffer, but be mindful of their potential effects on protein activity. For cell-based assays, this is generally not an option.
-
Sonication: Briefly sonicating the final dilution can sometimes help dissolve small precipitates.[9]
-
-
-
Chemical Instability: While the thieno[3,2-d]pyrimidine core is generally stable, specific functional groups on your molecule could be liable to degradation in aqueous media over the course of a multi-day cell culture experiment.
-
Troubleshooting:
-
Incubate in Media: Incubate your compound in cell culture media at 37°C for the duration of your experiment (e.g., 72 hours). Then, analyze the media by LC-MS to see if the parent compound is still present or if degradation products have appeared.
-
Shorten Assay Duration: If instability is confirmed, consider using shorter-term assays if experimentally feasible.
-
-
Advanced Troubleshooting: Experimental Workflows
When initial troubleshooting points to acquired resistance, a more systematic approach is required.
Workflow for Investigating Suspected On-Target Resistance
This workflow is designed to confirm if resistance is due to a change in the drug's direct target, EGFR.
Caption: Workflow for diagnosing on-target resistance mechanisms.
Workflow for Investigating Bypass Pathway Activation
This workflow is initiated when on-target resistance is ruled out or when signaling data suggests off-target mechanisms.
Caption: Workflow for diagnosing off-target/bypass resistance.
Detailed Experimental Protocols
Protocol: Determining IC50 Values using MTT/XTT Assay
Objective: To quantify the concentration of a thieno[3,2-d]pyrimidine inhibitor that induces 50% inhibition of cell proliferation.
Principle: Tetrazolium salts (like MTT) are reduced by mitochondrial dehydrogenases in viable cells to a colored formazan product. The amount of color is proportional to the number of living cells.[11]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., NCI-H1975 for EGFR T790M)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Thieno[3,2-d]pyrimidine compound (10 mM stock in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Resuspend cells in complete medium to a concentration of 2.5 x 10⁴ cells/mL (this may require optimization).
-
Seed 100 µL of the cell suspension (2,500 cells) into each well of a 96-well plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize edge effects.
-
Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X working stock of your compound by performing serial dilutions from your 10 mM DMSO stock. For example, create a 10-point dilution series from 200 µM down to ~1 nM in complete medium. Always include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a 1X final concentration. Perform in triplicate for each concentration.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 10-15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm.
-
Subtract the average absorbance of the blank wells (media only) from all other values.
-
Normalize the data by setting the vehicle control (DMSO) as 100% viability.
-
Plot the normalized viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.[12]
-
Protocol: Western Blot for Assessing EGFR Pathway Activation
Objective: To qualitatively or semi-quantitatively measure the phosphorylation status of EGFR and key downstream proteins (AKT, ERK) and potential bypass pathway proteins (MET).
Materials:
-
Parental and resistant cell lines
-
Thieno[3,2-d]pyrimidine compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-MET, anti-MET, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate parental and resistant cells and allow them to attach overnight.
-
Starve cells in serum-free media for 6-8 hours.
-
Treat cells with the thieno[3,2-d]pyrimidine compound at a relevant concentration (e.g., 10x IC50 of the parental line) or DMSO vehicle for 2-4 hours.
-
Stimulate with EGF (50 ng/mL) for 10 minutes.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same concentration (e.g., 1-2 µg/µL).
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes with TBST.
-
Incubate with HRP-conjugated secondary antibody (diluted in 5% milk/TBST) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal using an imager.
-
Analyze the bands. Compare the levels of phosphorylated proteins relative to their total protein counterparts between parental and resistant lines, with and without drug treatment. Use β-Actin as a loading control.
-
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if the thieno[3,2-d]pyrimidine compound binds to and stabilizes its target (EGFR) in intact cells.
Principle: Ligand binding increases the thermal stability of a protein. When heated, an unbound protein will denature and aggregate at a lower temperature than a ligand-bound protein. The amount of soluble protein remaining at each temperature can be quantified by Western blot.[5][13]
Materials:
-
Cell line expressing the target protein (EGFR)
-
Thieno[3,2-d]pyrimidine compound (at a saturating concentration, e.g., 20x cellular EC50)
-
PCR machine or heat blocks
-
Lysis buffer (PBS with protease inhibitors and mild detergent)
-
Western blot materials (as in Protocol 4.2)
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with the compound and another with vehicle (DMSO) for 1-2 hours in the incubator.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension from both treatment groups into PCR tubes (one tube per temperature point).
-
Heat the tubes to a range of temperatures (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control (RT).
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the protein concentration and normalize all samples.
-
Analyze the samples by Western blot using an antibody against the target protein (Total EGFR).
-
-
Data Interpretation:
-
In the vehicle-treated samples, the EGFR band intensity should decrease as the temperature increases.
-
In the compound-treated samples, if the drug binds and stabilizes EGFR, the protein will remain soluble at higher temperatures. This will appear as a "shift" in the melting curve to the right (i.e., stronger bands at higher temperatures compared to the vehicle control).
-
No shift indicates a lack of target engagement in the cellular environment.[4]
-
Protocol: Sample Preparation for Next-Generation Sequencing (NGS)
Objective: To prepare high-quality genomic DNA (gDNA) from parental and resistant cell lines for targeted or whole-exome sequencing to identify resistance mutations.
Materials:
-
Parental and resistant cell pellets (at least 1-5 million cells each)
-
Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
RNase A
-
Spectrophotometer (e.g., NanoDrop) and Fluorometer (e.g., Qubit)
-
Agarose gel electrophoresis system
Procedure:
-
Cell Pellet Collection:
-
Harvest cells from both parental and resistant lines. Wash with PBS and pellet by centrifugation.
-
You can either proceed directly or store the pellets at -80°C.
-
-
Genomic DNA Extraction:
-
Follow the manufacturer's protocol for the chosen gDNA extraction kit. This typically involves:
-
Cell lysis with a provided lysis buffer.
-
RNase A treatment to remove contaminating RNA.
-
Binding the gDNA to a silica column.
-
Washing the column to remove impurities.
-
Eluting the pure gDNA in an elution buffer or nuclease-free water.
-
-
-
Quality Control (QC) - Critical Step:
-
Quantification:
-
Use a fluorometer like Qubit with a dsDNA-specific dye for accurate concentration measurement. Spectrophotometers can overestimate concentration due to RNA contamination.
-
-
Purity:
-
Use a spectrophotometer (NanoDrop) to assess purity. The A260/A280 ratio should be ~1.8. A ratio <1.7 indicates protein contamination. The A260/A230 ratio should be between 2.0 and 2.2. A lower ratio may indicate salt or other contamination.
-
-
Integrity:
-
Run an aliquot of the gDNA (e.g., 100-200 ng) on a 0.8% agarose gel. High-quality gDNA should appear as a single, high-molecular-weight band with minimal smearing.
-
-
-
Submission for Sequencing:
-
Provide the sequencing facility with the gDNA samples that have passed QC, along with their concentration and purity metrics.
-
Specify the desired sequencing type (e.g., targeted panel covering known cancer genes including EGFR, MET, etc., or whole-exome sequencing for broader discovery).
-
References
- Engelman, J. A., et al. (2007). MET amplification leads to gefitinib resistance in lung cancer by activating ERBB3 signaling. Science, 316(5827), 1039-1043.
- Lin, Y., et al. (2014).
-
Jafari, R., et al. (2014). The cellular thermal shift assay for protein-ligand interaction screening. Nature Protocols, 9(9), 2100-2122. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. Available at: [Link]
- Al-Lazikani, B., et al. (2012). The cellular thermal shift assay (CETSA) for drug target engagement studies in cells. Nature Reviews Drug Discovery, 11(7), 559-570.
- Thress, K. S., et al. (2015). Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available at: [Link]
-
Lee, C. K., et al. (2021). Olmutinib in T790M-positive non-small cell lung cancer after failure of first-line epidermal growth factor receptor-tyrosine kinase inhibitor therapy: A global, phase 2 study. Cancer, 127(10), 1646-1656. Available at: [Link]
-
Song, H. N., et al. (2020). Acquired resistance to third-generation EGFR-TKIs in patients with non-small cell lung cancer: A multi-institutional retrospective study. Cancer, 126(10), 2265-2274. Available at: [Link]
- Dahlin, J. L., et al. (2016). A cell-based assay for measuring compound solubility. Journal of Biomolecular Screening, 21(4), 365-371.
-
Zhang, Y., et al. (2020). Discovery of new thieno[3,2-d]pyrimidine derivatives targeting EGFRL858R/T790M NSCLCs by the conformation constrained strategy. European Journal of Medicinal Chemistry, 199, 112388. Available at: [Link]
-
Liu, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200871. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135402031. Retrieved January 18, 2026 from [Link].
-
National Cancer Institute (2023). NCI-H1975 Cell Line. Available at: [Link]
- van der Wekken, A. J., et al. (2017). The MET G1163R mutation is a mechanism of acquired resistance to the MET inhibitor crizotinib in a patient with MET-amplified lung adenocarcinoma. Journal of Thoracic Oncology, 12(3), e29-e31.
- Association for Molecular Pathology, et al. (2017). Guidelines for Validation of Next-Generation Sequencing–Based Oncology Panels. The Journal of Molecular Diagnostics, 19(3), 329-343.
-
Zhang, J., et al. (2022). Acquired multiple EGFR mutations-mediated resistance to a third-generation tyrosine kinase inhibitor in a patient with lung adenocarcinoma who responded to afatinib: A case report and literature review. Oncology Letters, 24(5), 394. Available at: [Link]
-
Gushgari-Deroshan, F., et al. (2020). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633. Available at: [Link]
-
Wang, Y., et al. (2024). Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. European Journal of Medicinal Chemistry, 276, 116649. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2218086. Available at: [Link]
-
Bio-protocol. (2018). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Bio-protocol, 8(23), e3088. Available at: [Link]
-
edX. (n.d.). IC50 Determination. Retrieved January 18, 2026 from [Link] (Note: Specific course link may vary).
-
Li, G., et al. (2022). Biological Evaluation of New Thienopyridinium and Thienopyrimidinium Derivatives as Human Choline Kinase Inhibitors. Molecules, 27(7), 2160. Available at: [Link]
- Al-Otaibi, F., et al. (2022). Acquired resistance to the third-generation EGFR inhibitor osimertinib in a patient with lung adenocarcinoma harboring EGFR T790M and L718Q mutations. Case Reports in Oncology, 15(1), 228-234.
- Le, T., et al. (2018). The role of liquid biopsies in monitoring acquired resistance to third-generation EGFR inhibitors in non-small cell lung cancer. Annals of Oncology, 29(suppl_8), viii516-viii529.
- Wang, S., et al. (2017). The combination of afatinib and cetuximab in patients with EGFR-mutant non-small-cell lung cancer who have progressed on EGFR tyrosine kinase inhibitors. Journal of Clinical Oncology, 35(15_suppl), 9021-9021.
-
Perspicace, E., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4509. Available at: [Link]
-
Liu, X., et al. (2023). Design, synthesis, and biological evaluation of novel thieno[3,2-d]pyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 47(45), 21257-21270. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired multiple EGFR mutations‑mediated resistance to a third‑generation tyrosine kinase inhibitor in a patient with lung adenocarcinoma who responded to afatinib: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Olmutinib in T790M‐positive non–small cell lung cancer after failure of first‐line epidermal growth factor receptor‐tyrosine kinase inhibitor therapy: A global, phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing the Pharmacokinetic Profile of Thieno[3,2-d]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the preclinical development of this important class of molecules. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you enhance the pharmacokinetic properties of your compounds, ensuring a higher probability of success for your drug discovery programs.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the pharmacokinetic challenges associated with thieno[3,2-d]pyrimidine compounds.
Q1: Why do many of my thieno[3,2-d]pyrimidine derivatives exhibit low aqueous solubility, and what is the immediate impact on my in vitro assays?
A1: The thieno[3,2-d]pyrimidine core is a fused heterocyclic system that is often crystalline and possesses a degree of lipophilicity, which can lead to poor aqueous solubility.[1][2] Low solubility is a significant hurdle as it can lead to unreliable and poorly reproducible data in your in vitro assays.[3] For instance, in cell-based assays, the compound may precipitate out of the media, leading to an underestimation of its true potency. In enzyme assays, precipitation can cause non-specific inhibition, giving a false-positive result. A good target solubility for drug discovery compounds is generally considered to be greater than 60 µg/mL.[4]
Q2: I'm observing very rapid clearance of my thieno[3,2-d]pyrimidine compound in liver microsome stability assays. What are the likely metabolic pathways involved?
A2: Thieno[3,2-d]pyrimidines can be susceptible to several metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes.[1][5] Common metabolic pathways for such heterocyclic systems include:
-
Oxidation: The thiophene ring is susceptible to oxidation. Aromatic hydroxylation on the pyrimidine or substituent rings is also a common metabolic route.
-
N-dealkylation: If your compound has alkyl groups attached to nitrogen atoms, these are prime sites for N-dealkylation.
-
Phase II Conjugation: If Phase I metabolism introduces a hydroxyl group, the compound can then undergo Phase II conjugation (e.g., glucuronidation), although this is not directly assessed in a standard NADPH-supplemented microsomal stability assay.[1]
Q3: My thieno[3,2-d]pyrimidine compound shows good in vitro potency but poor oral bioavailability in vivo. What are the potential reasons?
A3: Poor oral bioavailability despite good in vitro potency is a common challenge. For thieno[3,2-d]pyrimidine compounds, this can be attributed to several factors:
-
Poor Absorption: This is often linked to low aqueous solubility and/or low intestinal permeability.[2] The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[6]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the gut lumen.[7]
Q4: What are the key structural modifications I should consider to improve the pharmacokinetic properties of my thieno[3,2-d]pyrimidine series?
A4: A systematic structure-activity relationship (SAR) study is crucial.[8] Here are some general strategies:
-
To Improve Solubility: Introduce polar functional groups (e.g., morpholine, piperazine) or ionizable groups (e.g., amines, carboxylic acids).[1] These modifications can increase hydrogen bonding with water.
-
To Enhance Metabolic Stability:
-
To Increase Permeability: While increasing polarity for solubility, be mindful of not increasing it too much, as this can reduce permeability. A balance between lipophilicity and polarity is key. Lipinski's Rule of Five can be a useful guide.[11]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental issues you may encounter.
Troubleshooting Low Solubility in Kinetic Solubility Assays
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound has very low intrinsic solubility. The percentage of DMSO from the stock solution may be too high, causing the compound to crash out. | 1. Decrease the final DMSO concentration: Aim for a final DMSO concentration of 1% or less if possible.[12] 2. Use a lower starting concentration of the compound stock solution. 3. Consider a thermodynamic solubility assay (e.g., shake-flask method) for a more accurate but lower throughput measurement. [13] |
| Inconsistent solubility results between experiments. | pH of the buffer is not consistent. The compound may be degrading in the buffer. | 1. Ensure the pH of the buffer is accurately prepared and stable throughout the experiment. [14] 2. Assess the chemical stability of your compound at the buffer pH. Incubate the compound in the buffer for the duration of the assay and analyze for degradation products by LC-MS. |
| Low recovery of the compound after filtration. | The compound may be binding to the filter plate. | 1. Use low-binding filter plates. 2. Include a pre-incubation step where the filter plate is treated with a solution of a known "sticky" compound to block non-specific binding sites. 3. Analyze the compound concentration both before and after filtration to quantify the extent of binding. |
Troubleshooting High Clearance in Microsomal Stability Assays
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Compound disappears almost completely at the first time point (t=0). | The compound is highly unstable in the presence of microsomes. The reaction is happening too fast to measure accurately. | 1. Reduce the microsomal protein concentration. This will slow down the rate of metabolism.[1] 2. Use shorter incubation time points (e.g., 0, 1, 2, 5, 10 minutes). 3. Confirm that the disappearance is NADPH-dependent. Run a control incubation without the NADPH regenerating system. If the compound is still unstable, it may be due to chemical instability in the buffer or binding to the microsomes.[5] |
| High variability in clearance values between replicates. | Inconsistent pipetting of microsomes or compound. Microsomes were not fully thawed and mixed. | 1. Ensure accurate and consistent pipetting, especially of the viscous microsomal solution. 2. Thaw microsomes on ice and gently mix to ensure a homogenous suspension before aliquoting. 3. Use positive controls with known metabolic rates (e.g., propranolol, verapamil) to assess the consistency of the assay. |
| The calculated in vitro intrinsic clearance under-predicts the observed in vivo clearance. | Metabolism is occurring in other tissues or via non-CYP pathways. The compound may be a substrate for transporters that facilitate uptake into hepatocytes. | 1. Consider using other in vitro systems like hepatocytes, which contain both Phase I and Phase II enzymes, as well as transporters. [15] 2. Investigate extrahepatic metabolism using microsomes from other tissues like the intestine or kidney. [1][15] |
Troubleshooting Caco-2 Permeability Assays
| Observed Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low transepithelial electrical resistance (TEER) values. | The Caco-2 cell monolayer is not fully confluent or has lost its integrity. | 1. Extend the cell culture time. Caco-2 cells typically require 21 days to fully differentiate and form tight junctions.[] 2. Check for contamination. 3. Ensure the cell culture media is appropriate and fresh. Some protocols recommend a high FBS concentration (e.g., 20%) for Caco-2 cells.[17] 4. Handle the cell culture plates gently to avoid disrupting the monolayer. |
| High efflux ratio (Papp(B-A) / Papp(A-B) > 2). | The compound is a substrate for an efflux transporter (e.g., P-gp, BCRP). | 1. This is a valid experimental outcome and provides important information about the compound's transport mechanism. [7] 2. To confirm the involvement of specific transporters, co-incubate the compound with known inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., fumitremorgin C). A decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.[7] |
| Low recovery of the compound at the end of the experiment. | The compound is binding to the plastic of the assay plate or is being metabolized by the Caco-2 cells. | 1. Use low-binding plates. 2. Include 4% BSA in the receiver buffer to reduce non-specific binding. [18] 3. Analyze the cell lysate at the end of the experiment to quantify the amount of compound that has accumulated in the cells. 4. Analyze the buffer from both the apical and basolateral chambers for the presence of metabolites. |
III. Experimental Protocols & Data Presentation
Kinetic Solubility Assay Protocol
This protocol provides a general procedure for determining the kinetic solubility of thieno[3,2-d]pyrimidine compounds using a plate-based UV absorbance method.
Step-by-Step Methodology:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 2 µL of the DMSO stock solution to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This results in a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
After incubation, filter the solution through a 96-well filter plate to remove any precipitated compound.
-
Transfer the filtrate to a UV-transparent 96-well plate.
-
Measure the UV absorbance at the compound's λmax.
-
Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in a 1:1 mixture of PBS and DMSO (to ensure the compound remains soluble).
Data Presentation: Example Solubility Data for a Series of Thieno[3,2-d]pyrimidine Analogs
| Compound ID | R1-substituent | R2-substituent | Kinetic Solubility at pH 7.4 (µM) |
| TH-001 | -H | -phenyl | 5.2 |
| TH-002 | -Cl | -phenyl | 2.1 |
| TH-003 | -H | -morpholinophenyl | 78.5 |
| TH-004 | -H | -pyridinyl | 15.6 |
Liver Microsomal Stability Assay Protocol
This protocol outlines a typical procedure for assessing the metabolic stability of thieno[3,2-d]pyrimidine compounds in human liver microsomes.
Step-by-Step Methodology:
-
Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL final concentration) in 100 mM phosphate buffer (pH 7.4). Keep the mixture on ice.
-
Prepare a stock solution of the test compound at 100 µM in a buffer with a low percentage of organic solvent (e.g., <1% acetonitrile).
-
In a 96-well plate, add the test compound to the microsomal solution to achieve a final compound concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding an NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).
Data Presentation: Example Metabolic Stability Data
| Compound ID | R1-substituent | R2-substituent | Half-life (t½, min) | In Vitro CLint (µL/min/mg) |
| TH-001 | -H | -phenyl | 8.5 | 81.5 |
| TH-005 | -F (at a known metabolic hotspot on the phenyl ring) | -phenyl | 25.2 | 27.5 |
| TH-006 | -H | -cyclopropyl | 3.2 | 216.6 |
IV. Visualizations
Experimental Workflow for Pharmacokinetic Profiling
This diagram illustrates the typical workflow for assessing the key pharmacokinetic properties of a novel thieno[3,2-d]pyrimidine compound.
Caption: Interdependence of key pharmacokinetic properties.
V. References
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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Di, L., & Kerns, E. H. (2003). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
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JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]
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Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4461-4463.
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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National Institutes of Health. (2023, October 24). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Retrieved from [Link]
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National Institutes of Health. (2024, September 27). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]
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Catalent. (n.d.). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
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NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]
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National Institutes of Health. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (2025, July 10). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Advancements in small molecule drug design: A structural perspective. Retrieved from [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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MDPI. (n.d.). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]
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MDPI. (n.d.). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]
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Procell. (2024, March 11). Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. Retrieved from [Link]
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MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
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ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (2025, October 8). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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YouTube. (2021, October 19). Using PK Data for Better In Vitro and In Vivo Drug Dosing and Study Design. Retrieved from [Link]
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National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
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ResearchGate. (n.d.). 213 questions with answers in CACO 2 CELLS | Science topic. Retrieved from [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]
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American Pharmaceutical Review. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
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National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Retrieved from [Link]
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National Institutes of Health. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Retrieved from [Link]
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Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?. Retrieved from [Link]
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ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]
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Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]
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Springer. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]
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Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Retrieved from [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of Thieno[3,2-d]pyrimidine-Based Kinase Inhibitors Against Established PI3Kα-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of a representative thieno[3,2-d]pyrimidine-based compound against established kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K) pathway. While specific data for 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde is not extensively available in public literature, we will utilize a closely related and well-characterized thieno[2,3-d]pyrimidine derivative as a proxy to explore the therapeutic potential and structure-activity relationship of this chemical scaffold. This guide will focus on the α-isoform of PI3K (PI3Kα), a critical node in cell signaling that is frequently dysregulated in cancer.
We will compare the inhibitory profile of a representative 2-aryl-4-morpholinothieno[2,3-d]pyrimidine with two clinically significant PI3Kα inhibitors: Alpelisib (BYL719) and Taselisib (GDC-0032). This comparison will be grounded in experimental data, detailed methodologies for key assays, and an exploration of the underlying signaling pathways.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in the development and progression of numerous cancers.[2]
Activation of this pathway is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), which in turn recruits and activates PI3K.[3] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[4] Once activated, AKT phosphorylates a multitude of substrates, including mTOR, which ultimately promotes protein synthesis and cell growth.[3] The tumor suppressor protein, PTEN, acts as a critical negative regulator of this pathway by dephosphorylating PIP3.[5]
Due to its central role in cancer, the PI3K pathway, and specifically the p110α catalytic subunit encoded by the PIK3CA gene, has become a prime target for therapeutic intervention.[6]
Caption: The PI3K/AKT/mTOR Signaling Pathway and points of inhibition.
Comparative Inhibitory Activity
The efficacy of a kinase inhibitor is primarily determined by its ability to inhibit the target enzyme at low concentrations, typically measured as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). Below is a comparison of the inhibitory activities of a representative thieno[2,3-d]pyrimidine derivative against the clinically approved PI3Kα inhibitors, Alpelisib and Taselisib.
| Compound | Target Kinase | IC50 / Ki (nM) | Reference |
| Thieno[2,3-d]pyrimidine (Compound VIb) | PI3Kβ | 72% inhibition @ 10 µM | [7] |
| PI3Kγ | 84% inhibition @ 10 µM | [7] | |
| Alpelisib (BYL719) | PI3Kα | 4.6 - 5 | [6][8] |
| PI3Kβ | 1200 | [8] | |
| PI3Kδ | 290 | [8] | |
| PI3Kγ | 250 | [8] | |
| Taselisib (GDC-0032) | PI3Kα | 0.29 | [9] |
| PI3Kβ | 9.1 | [9] | |
| PI3Kδ | 0.12 | [9] | |
| PI3Kγ | 0.97 | [9] |
Analysis of Structure-Activity Relationship (SAR):
For the 2-aryl-4-morpholinothieno[2,3-d]pyrimidine series, studies have shown that the substitution pattern on the 2-aryl ring is a critical determinant of their biological activity.[7] Specifically, a hydroxyl group at the 3-position of the 2-phenyl ring appears to be crucial for potent PI3K inhibition.[7] The addition of a methoxy group at the 5-position further enhances this activity, as seen in compound VIb.[7] In contrast, moving the hydroxyl group to the 4-position significantly diminishes the inhibitory effect.[7]
Alpelisib and Taselisib are highly potent and selective inhibitors of the p110α isoform of PI3K.[8][9] Alpelisib, in particular, has demonstrated increased activity in cell lines harboring mutations in the PIK3CA gene.[6] Taselisib also shows greater sensitivity for mutant PI3Kα isoforms compared to the wild-type.[10] This selectivity for the alpha isoform is a key therapeutic advantage, as it can potentially reduce off-target effects and associated toxicities.
Cellular Activity: From Enzyme Inhibition to Anti-Proliferative Effects
While in vitro kinase assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for understanding a compound's efficacy in a more physiologically relevant context. These assays measure the compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines.
| Compound | Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |
| Alpelisib | KPL4 (HER2+/PIK3CA mutant) | Cell Growth | ~1000 | [11] |
| PIK3CA-mutant cell lines | Cell Viability | 185 - 288 | [12] | |
| Taselisib | p110α mutant breast cancer cell lines | Cell Proliferation | 70 (average) | [10] |
| HNSCC cell lines (PIK3CA altered) | Cell Proliferation | Varies, sensitive | [13] |
The data indicates that both Alpelisib and Taselisib exhibit potent anti-proliferative effects in cancer cell lines with activating PIK3CA mutations.[10][12][13] This underscores the importance of a targeted approach, where the genetic makeup of the tumor can predict the response to therapy.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized and well-documented experimental protocols.
Biochemical Kinase Activity Assay (Luminescent)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to ATP and detected via a luciferase-based reaction. The resulting luminescent signal is directly proportional to the kinase activity.
Caption: Workflow for a luminescent-based kinase activity assay.
Step-by-Step Protocol:
-
Preparation: In a 384-well plate, add the test compound (e.g., thienopyrimidine derivative, Alpelisib, or Taselisib) at various concentrations.
-
Enzyme Addition: Add the purified PI3Kα enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) to allow for inhibitor binding.
-
Initiate Reaction: Add a mixture of the lipid substrate (e.g., PIP2) and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.[14]
-
Stop Reaction: Add a reagent (such as ADP-Glo™ Reagent) to stop the kinase reaction and deplete any remaining ATP.[14]
-
Detection: Add a kinase detection reagent that converts the ADP produced to ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.[14]
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., T-47D, KPL4) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the kinase inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
Western Blot Analysis for Pathway Modulation
Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, thereby confirming the mechanism of action of an inhibitor.[15]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the kinase inhibitors for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[1]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., phospho-AKT Ser473). Also, probe a separate blot with an antibody for the total protein as a loading control.[16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins will decrease in the presence of an effective inhibitor.
Conclusion
The thieno[3,2-d]pyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated by the analysis of a representative thieno[2,3-d]pyrimidine derivative, this chemical class can exhibit inhibitory activity against key cancer targets like PI3K. However, when compared to clinically approved, highly selective PI3Kα inhibitors such as Alpelisib and Taselisib, the importance of optimizing for both potency and isoform selectivity becomes evident.
Further development of thieno[3,2-d]pyrimidine-based inhibitors should focus on enhancing their affinity for the target kinase and improving their selectivity profile to minimize off-target effects. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of such compounds, from initial biochemical screening to the characterization of their effects on cellular signaling and proliferation. This systematic approach is essential for advancing promising chemical scaffolds from the laboratory to potential clinical applications.
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Mayer, I. A., et al. (2017). A Phase Ib Study of Alpelisib (BYL719), a PI3Kα-specific Inhibitor, with Letrozole in ER+/HER2-Negative Metastatic Breast Cancer. Clinical Cancer Research, 23(1), 26-34.[20]
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Jameson, M. J., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Journal of Visualized Experiments, (86), e51433.[15]
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Kolev, V. N., et al. (2015). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Molecular Cancer Therapeutics, 14(3), 713-722.[13]
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Validating the anticancer effects of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde in vitro
An In-Depth Guide to the In Vitro Validation of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde as a Novel Anticancer Agent
Introduction: The Therapeutic Potential of the Thieno[3,2-d]pyrimidine Scaffold
The thieno[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities. This heterocyclic system is a key component in several approved drugs, notably in oncology, where its derivatives have been successfully developed as potent kinase inhibitors. Kinases are crucial regulators of cell signaling pathways that control cell proliferation, survival, and differentiation. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention.
Compounds based on the thieno[3,2-d]pyrimidine scaffold have been shown to inhibit critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK). This established precedent provides a strong rationale for investigating novel, uncharacterized derivatives like this compound (herein referred to as TPCA ) for anticancer properties.
This guide provides a comprehensive, step-by-step framework for the initial in vitro validation of TPCA. We will compare its performance against a well-established multi-kinase inhibitor, Sorafenib , which serves as a benchmark for efficacy and a positive control. The experimental workflow is designed to first establish cytotoxic activity and then to elucidate the underlying mechanisms of action, specifically focusing on the induction of apoptosis and cell cycle arrest.
Experimental Design: A Three-Tiered Validation Workflow
Our approach is structured to logically progress from broad phenotypic effects to specific molecular mechanisms. This ensures a resource-efficient and scientifically rigorous evaluation of TPCA.
Caption: A three-tiered workflow for the in vitro validation of novel anticancer compounds.
Tier 1: Establishing Cytotoxicity
The first critical step is to determine if TPCA exhibits cytotoxic or cytostatic effects against cancer cells. We will employ the MTT assay, a reliable and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.
Selection of Cell Lines
To assess the breadth of activity, a panel of cell lines from different cancer types is recommended. For this guide, we will use:
-
A549: Human lung adenocarcinoma.
-
MCF-7: Human breast adenocarcinoma (ER-positive).
-
HCT116: Human colorectal carcinoma.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of TPCA and Sorafenib in DMSO. Create a series of 2x dilutions in culture medium (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Illustrative Data: Comparative Cytotoxicity
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| TPCA | 8.5 | 12.3 | 6.8 |
| Sorafenib | 5.2 | 7.9 | 4.1 |
This table presents hypothetical data for illustrative purposes. The data suggests that TPCA is active in the low micromolar range, justifying further mechanistic studies. While not as potent as the clinical drug Sorafenib, its efficacy is significant enough to warrant investigation.
Tier 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to determine how the compound kills cancer cells. The two primary mechanisms are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response.
Experimental Protocol: Annexin V/PI Apoptosis Assay
This assay uses flow cytometry to distinguish between healthy, apoptotic, and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with TPCA and Sorafenib at their respective IC₅₀ concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend cells in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Experimental Protocol: Cell Cycle Analysis
Anticancer agents often function by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and replicating. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment: Treat cells in a 6-well plate with TPCA and Sorafenib at their IC₅₀ concentrations for 24 hours.
-
Cell Fixation: Harvest cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Illustrative Data: Mechanistic Insights
| Treatment (HCT116 Cells) | % Early Apoptosis | % Late Apoptosis | % G2/M Arrest |
| Vehicle Control | 3.1% | 1.5% | 15.2% |
| TPCA (6.8 µM) | 25.4% | 14.8% | 45.7% |
| Sorafenib (4.1 µM) | 30.1% | 18.2% | 41.3% |
This table presents hypothetical data for illustrative purposes. These results would suggest that TPCA effectively induces apoptosis and causes a significant arrest of cells in the G2/M phase of the cell cycle, a mechanism consistent with many kinase inhibitors that disrupt mitotic signaling.
Tier 3: Investigating a Potential Molecular Target
Based on the known activity of the thieno[3,2-d]pyrimidine scaffold against kinases, a plausible hypothesis is that TPCA inhibits a key pro-survival signaling pathway, such as the PI3K/Akt/mTOR pathway . This pathway is frequently hyperactivated in cancer and controls cell growth, proliferation, and survival. Inhibition of this pathway can lead to both cell cycle arrest and apoptosis.
We can investigate this hypothesis using Western Blotting to measure the phosphorylation status of key proteins in the pathway. A decrease in phosphorylation indicates pathway inhibition.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by TPCA.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cells with TPCA at its IC₅₀ for 6-24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-cleaved-caspase-3, anti-β-actin).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated protein levels to total protein levels and normalize all samples to the β-actin loading control.
A successful outcome would show a marked decrease in the levels of phosphorylated Akt (p-Akt) in TPCA-treated cells compared to the control, without a significant change in total Akt levels. An increase in cleaved caspase-3, a key executioner of apoptosis, would further confirm the pro-apoptotic mechanism.
Conclusion and Future Directions
This guide outlines a robust and logical workflow for the initial in vitro validation of this compound (TPCA) as a potential anticancer agent. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can build a strong evidence base for the compound's activity.
The hypothetical data presented herein suggests that TPCA could be a promising compound that induces apoptosis and G2/M cell cycle arrest, potentially through the inhibition of a critical survival pathway like PI3K/Akt. If these results are confirmed experimentally, the next steps would involve more advanced studies, including:
-
Kinase Profiling: Screening TPCA against a broad panel of kinases to identify its specific molecular target(s).
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of TPCA to optimize its potency and drug-like properties.
By following this structured validation approach, researchers can efficiently and rigorously assess the therapeutic potential of novel chemical entities, paving the way for the development of next-generation cancer therapies.
References
-
Title: Thieno[3,2-d]pyrimidine-based derivatives as kinase inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A comprehensive review on the recent advances of thieno[3,2-d]pyrimidine derivatives as anticancer agents. Source: Bioorganic Chemistry URL: [Link]
-
Title: MTT Cell Viability Assay. Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Detection of Apoptosis Using Annexin V-FITC. Source: Current Protocols in Immunology URL: [Link]
-
Title: The role of PI3K/Akt/mTOR pathway in cancer metabolism. Source: Molecular Cancer URL: [Link]
A Comparative Analysis of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde and Other Sirtuin 1/2/3 Inhibitors for Researchers
In the landscape of epigenetic modulation, the sirtuin (SIRT) family of NAD⁺-dependent lysine deacylases has emerged as a critical regulator of cellular homeostasis, with profound implications for aging, metabolism, and a spectrum of diseases.[1] Consequently, the development of potent and selective sirtuin inhibitors is a focal point of contemporary drug discovery. This guide provides a detailed comparison of a promising class of pan-SIRT1/2/3 inhibitors, exemplified by the thieno[3,2-d]pyrimidine scaffold, against other established sirtuin inhibitors. We will delve into their potency, selectivity, and the experimental methodologies crucial for their evaluation.
The Rise of Thieno[3,2-d]pyrimidines as Pan-Sirtuin Inhibitors
Recent advancements have identified a novel class of potent pan-sirtuin inhibitors based on the thieno[3,2-d]pyrimidine-6-carboxamide scaffold.[2] While the specific compound, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, features a carboxaldehyde at the 4-position of the piperidine ring, its core thieno[3,2-d]pyrimidine structure aligns it with this powerful class of inhibitors. These compounds have demonstrated nanomolar potency against SIRT1, SIRT2, and SIRT3, positioning them as valuable tools for probing sirtuin biology.[2]
The discovery of these inhibitors was facilitated by encoded library technology (ELT), which screened a vast library of small molecules to identify potent binders to the sirtuin active site.[2] Crystallographic studies have revealed that the carboxamide group of these inhibitors forms key hydrogen bonds within the nicotinamide binding pocket of the sirtuins, while other parts of the molecule extend into the substrate channel, contributing to their high affinity.[2]
Comparative Analysis of Sirtuin Inhibitor Potency and Selectivity
To provide a clear perspective on the performance of thieno[3,2-d]pyrimidine-based inhibitors, the following table summarizes their in vitro inhibitory activity (IC₅₀) against SIRT1, SIRT2, and SIRT3 in comparison to other widely used sirtuin inhibitors.
| Inhibitor Class | Compound | SIRT1 IC₅₀ (nM) | SIRT2 IC₅₀ (nM) | SIRT3 IC₅₀ (nM) | Selectivity Profile |
| Thieno[3,2-d]pyrimidine | Compound 11c [2] | 3.6 | 2.7 | 4.0 | Pan-SIRT1/2/3 Inhibitor |
| Compound 28 [2] | 11 | 9 | 12 | Pan-SIRT1/2/3 Inhibitor | |
| Compound 31 [2] | 8 | 6 | 9 | Pan-SIRT1/2/3 Inhibitor | |
| Indole-based | EX-527 (Selisistat) [3][4] | 38 | >10,000 | >10,000 | SIRT1 Selective |
| Thiazolyl-containing | AGK2 [1] | >10,000 | 3,500 | >10,000 | SIRT2 Selective |
| Thiourea-containing | TM (Thiomyristoyl) [5][6] | 98,000 | 28 | >200,000 | SIRT2 Selective |
| Thienopyrimidone-based | ICL-SIRT078 [4][7] | - | 1,450 | - | SIRT2 Selective |
| Pan-Sirtuin Inhibitor | Suramin [1][8] | 297 | 1,150 | - | Pan-Sirtuin Inhibitor |
| Physiological Inhibitor | Nicotinamide [1] | Micromolar | Micromolar | Micromolar | Pan-Sirtuin Inhibitor |
Data presented is compiled from various sources and assay conditions may differ.
As evidenced by the data, the thieno[3,2-d]pyrimidine class, represented by compounds like 11c, exhibits potent, low nanomolar inhibition across SIRT1, SIRT2, and SIRT3, establishing them as highly effective pan-sirtuin inhibitors.[2] This contrasts with selective inhibitors such as EX-527 for SIRT1 and AGK2 or TM for SIRT2, which show significantly weaker or no activity against other sirtuin isoforms. The pan-inhibitory profile of the thieno[3,2-d]pyrimidines makes them particularly useful for studies where simultaneous inhibition of multiple sirtuins is desired, for instance, in certain cancer models where redundancy in sirtuin function may exist.[9]
Sirtuin Signaling and Inhibition: A Visualized Pathway
The following diagram illustrates the central role of SIRT1, SIRT2, and SIRT3 in cellular processes and the points of intervention by inhibitors.
Caption: Sirtuin signaling pathways and the pan-inhibitory action of thieno[3,2-d]pyrimidines.
Experimental Protocols for Evaluating Sirtuin Inhibitors
Accurate and reproducible assessment of sirtuin inhibitor potency and selectivity is paramount. Below are detailed, step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Fluorogenic Sirtuin Activity Assay
This assay measures the enzymatic activity of purified sirtuins by monitoring the deacetylation of a fluorogenic peptide substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the sirtuin inhibitor in DMSO.
-
Dilute the purified recombinant human SIRT1, SIRT2, or SIRT3 enzyme to the desired concentration in assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Prepare the fluorogenic peptide substrate and NAD⁺ solutions in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the sirtuin enzyme.
-
Add the sirtuin inhibitor at various concentrations (typically a serial dilution).
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic peptide substrate and NAD⁺.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a fluorescence quencher release agent.
-
Incubate for a further 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Cell-Based Sirtuin Target Engagement Assay
This assay determines the ability of an inhibitor to engage its sirtuin target within a cellular context by measuring the acetylation status of a known downstream substrate.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) to approximately 80% confluency.
-
Treat the cells with the sirtuin inhibitor at various concentrations for a specified duration (e.g., 4-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the acetylated form of a known sirtuin substrate (e.g., acetyl-p53 for SIRT1, acetyl-α-tubulin for SIRT2, or acetyl-MnSOD for SIRT3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the signal for the acetylated protein to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Plot the normalized acetylation levels against the inhibitor concentration to determine the cellular efficacy of the compound.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for the comprehensive evaluation of a novel sirtuin inhibitor.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014138562A1 - Thieno[3,2-d]pyrimidine-6-carboxamides and analogues as sirtuin modulators - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity Profiling of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Executive Summary
The thieno[3,2-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently associated with potent kinase inhibition.[1][2] This guide presents a comprehensive strategy for establishing the cross-reactivity and selectivity profile of a novel derivative, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde (herein referred to as Compound TPC). In the absence of prior biological data for this specific molecule, we outline a hypothesis-driven approach, beginning with broad kinome screening and extending to secondary screens against other critical target classes, such as G-protein coupled receptors (GPCRs). We provide detailed, field-tested protocols for robust in vitro assays, frameworks for data interpretation, and a comparative analysis against benchmark compounds. This document serves as a practical blueprint for researchers aiming to thoroughly characterize novel small molecules, a critical step in mitigating off-target toxicities and identifying potential polypharmacological advantages in drug discovery.[3][4]
Introduction: The Rationale for Proactive Profiling
The compound of interest, this compound (Compound TPC), is built upon the thieno[3,2-d]pyrimidine core. This heterocyclic system is a bioisostere of purine and is known to form key hydrogen bond interactions with the hinge region of protein kinases, making it a common starting point for kinase inhibitor design.[5] Derivatives have shown activity against a range of kinases, including Janus Kinase 1 (JAK1), VEGFR-2, and Cyclin-dependent kinases (CDKs).[2][6][7]
However, the human kinome comprises over 500 members with structurally conserved ATP-binding sites, creating a significant challenge for inhibitor selectivity.[8] Unintended inhibition of off-target kinases can lead to adverse effects or toxicity, a major cause of clinical trial failures.[3] Conversely, controlled inhibition of multiple, disease-relevant kinases can offer therapeutic benefits. Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of a successful drug development program. It allows for the early identification of liabilities and opportunities, guiding medicinal chemistry efforts toward molecules with the desired selectivity profile.[4]
This guide details the experimental strategy to build a robust selectivity profile for Compound TPC, comparing its hypothetical performance against two archetypal inhibitors:
-
Comparator A (TPC-Selective): A hypothetical, highly selective inhibitor against a specific kinase (e.g., Aurora Kinase A), representing a "single-target" drug profile.
-
Comparator B (TPC-Multikinase): A hypothetical multi-kinase inhibitor with a known profile against several kinase families (e.g., VEGFR, PDGFR), representing a "polypharmacology" profile.
Part 1: Primary Target Assessment - Kinome-Wide Selectivity
Causality of Experimental Choice: Given the structural alerts from the thieno[3,2-d]pyrimidine core, the protein kinase family is the most probable target class. Our primary objective is to obtain a broad, unbiased view of Compound TPC's interactions across the human kinome. A large-panel screen at a single high concentration is the most efficient method to identify initial "hits" for further investigation.[9] We will utilize a radiometric activity assay, the gold standard for its sensitivity and direct measurement of phosphotransferase activity.[10]
Experimental Workflow: Kinase Profiling
The workflow is designed as a two-tiered system: a broad primary screen to identify potential interactions, followed by dose-response studies to quantify the potency of those interactions.
Caption: Kinase screening workflow for Compound TPC.
Detailed Protocol: Radiometric Kinase Activity Assay (Example: Aurora Kinase A)
This protocol is a self-validating system, including positive and negative controls to ensure data integrity.
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
-
Prepare substrate solution (e.g., Kemptide peptide substrate) in reaction buffer.
-
Prepare [γ-³³P]ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure competitive binding assessment.[9]
-
Prepare test compounds (Compound TPC, Comparators A & B) and a known inhibitor (positive control, e.g., Staurosporine) with 10-point serial dilutions in 100% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of kinase/substrate solution to each well.
-
Add 2 µL of diluted compound or control (vehicle: 100% DMSO for negative control).
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of [γ-³³P]ATP solution.
-
Incubate for 2 hours at room temperature.
-
Stop the reaction by adding 30 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated ATP.
-
Dry the filtermat and measure incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For the primary screen, calculate percent inhibition relative to vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
For dose-response experiments, plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Hypothetical Data Presentation
Table 1: Primary Kinome Screen Results (% Inhibition at 1 µM)
| Kinase Target | Kinase Family | Compound TPC | Comparator A (TPC-Selective) | Comparator B (TPC-Multikinase) |
|---|---|---|---|---|
| AURKA | Ser/Thr | 95% | 98% | 65% |
| AURKB | Ser/Thr | 78% | 15% | 55% |
| VEGFR2 | Tyr | 85% | 5% | 92% |
| PDGFRβ | Tyr | 45% | 2% | 88% |
| CDK2 | Ser/Thr | 30% | 8% | 40% |
| JAK1 | Tyr | 12% | <1% | 15% |
| ROCK1 | Ser/Thr | 8% | 3% | 25% |
| ... (400+ others) | | <10% | <10% | Variable |
Hits (>50% inhibition) are highlighted in bold.
Table 2: IC₅₀ Values for Primary Screen Hits
| Kinase Target | Compound TPC (nM) | Comparator A (nM) | Comparator B (nM) |
|---|---|---|---|
| AURKA | 8 | 5 | 250 |
| AURKB | 55 | >10,000 | 400 |
| VEGFR2 | 25 | >10,000 | 15 |
| PDGFRβ | 210 | >10,000 | 45 |
Part 2: Secondary Target Assessment - GPCR Off-Target Panel
Causality of Experimental Choice: While the primary hypothesis is kinase inhibition, comprehensive safety profiling requires assessing interactions with other major drug target families. GPCRs are involved in a vast array of physiological processes, and unintended modulation is a frequent cause of adverse drug events.[11] For instance, some thieno[2,3-d]pyrimidine derivatives, isomers of our core scaffold, have been explored as GnRH receptor antagonists, highlighting potential GPCR activity.[12] We will employ a panel of functional assays measuring downstream second messengers (e.g., cAMP) to assess both agonistic and antagonistic activity.[13]
Experimental Workflow: GPCR Profiling
Caption: GPCR screening workflow for Compound TPC.
Detailed Protocol: cAMP HTRF Functional Assay (Example: Adrenergic Receptor β2)
-
Cell Culture: Culture HEK293 cells stably expressing the human β2 adrenergic receptor.
-
Compound Preparation: Prepare serial dilutions of Compound TPC and controls (e.g., Isoproterenol as a reference agonist, Propranolol as a reference antagonist) in assay buffer.
-
Agonist Mode:
-
Plate cells in a 384-well plate.
-
Add diluted compounds or controls to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with diluted compounds or controls for 15 minutes.
-
Add a reference agonist (Isoproterenol) at a concentration that elicits 80% of the maximal response (EC₈₀).
-
Incubate for 30 minutes.
-
-
Detection:
-
Lyse the cells and add HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (cAMP-d2 and anti-cAMP-cryptate).
-
Incubate for 60 minutes.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis: Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve. Determine % activation (agonist mode) or % inhibition (antagonist mode) relative to controls.
Hypothetical Data Presentation
Table 3: GPCR Panel Screen Results (% Activity at 10 µM)
| GPCR Target | Signaling Pathway | Agonist Mode | Antagonist Mode | Interpretation |
|---|---|---|---|---|
| ADRB2 (β2 Adrenergic) | Gs (cAMP ↑) | <5% | 12% | No significant activity |
| HTR2B (Serotonin 2B) | Gq (IP1 ↑) | 8% | 65% | Moderate Antagonism |
| DRD2 (Dopamine D2) | Gi (cAMP ↓) | <5% | 25% | No significant activity |
| OPRM1 (μ-Opioid) | Gi (cAMP ↓) | 2% | 9% | No significant activity |
| ... (100+ others) | | <30% | <30% | No significant activity |
Part 3: Comparative Analysis and Strategic Interpretation
The goal of profiling is not just data generation but informed decision-making. By comparing Compound TPC to our benchmarks, we can classify its profile and predict its therapeutic potential and liabilities.
Interpreting the Selectivity Profile
From our hypothetical data, Compound TPC appears to be a potent inhibitor of AURKA, AURKB, and VEGFR2, with weaker activity against PDGFRβ. This contrasts sharply with Comparator A, which is highly selective for AURKA, and Comparator B, a potent inhibitor of VEGFR2 and PDGFRβ but weaker against Aurora kinases.
A common metric for quantifying selectivity is the Selectivity Score (S-score) , which measures how selectively a compound binds to a small fraction of the kinome.[3] An S-score(10) of 0.05, for example, would mean that the compound inhibits 5% of the kinases tested with an IC₅₀ below a 1 µM threshold.
-
Compound TPC Profile: Dual Aurora/VEGFR inhibitor. This could be a desirable profile for certain cancers where both pathways are dysregulated. The moderate GPCR hit (HTR2B antagonism) would need to be investigated further, as HTR2B agonism has been linked to valvular heart disease.
-
Comparator A Profile: A "clean" selective inhibitor. Useful as a chemical probe for studying AURKA biology but may have limited efficacy in complex diseases.
-
Comparator B Profile: A classic anti-angiogenic profile. Its activity against multiple receptor tyrosine kinases is its primary mechanism of action.
Decision-Making Framework
The results from cross-reactivity profiling directly influence the next steps in a drug discovery cascade.
Caption: Decision framework based on profiling results.
Conclusion
This guide provides a structured and scientifically grounded methodology for the comprehensive cross-reactivity profiling of this compound. By integrating broad, hypothesis-driven screening across primary (kinase) and secondary (GPCR) target classes, researchers can build a detailed understanding of a compound's biological interactions. The comparative analysis against defined benchmarks transforms raw data into actionable intelligence, enabling the early and rational selection of drug candidates with the highest probability of success. This proactive and thorough approach to selectivity profiling is indispensable for modern, efficient, and safe drug discovery.
References
-
Bambi, G., et al. (2022). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.[Link]
-
Mishra, V. K., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation.[Link]
-
Salmoun, S., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. MDPI.[Link]
-
Cortes-Ciriano, I., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.[Link]
-
Wang, Z., et al. (2016). Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ResearchGate.[Link]
-
Al-Ostath, A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.[Link]
-
Schulze, J., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. PubMed Central.[Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Reaction Biology.[Link]
-
Mervin, L. H., et al. (2015). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PubMed Central.[Link]
-
Zhang, H., et al. (2024). Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed.[Link]
-
El-Kazak, A. (2016). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. ResearchGate.[Link]
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A Comparative Guide to Thieno[3,2-d]pyrimidine and Quinazolinone Inhibitors: Scaffolds at the Forefront of Targeted Therapy
Introduction
In the landscape of medicinal chemistry, the thieno[3,2-d]pyrimidine and quinazolinone scaffolds have emerged as privileged structures, forming the core of numerous inhibitors targeting key signaling molecules in pathophysiology. Their inherent drug-like properties and synthetic tractability have made them cornerstones in the development of targeted therapies, particularly in oncology. Quinazolinone, a fusion of a benzene and a pyrimidine ring, is the more clinically established scaffold, exemplified by FDA-approved drugs like Gefitinib and Erlotinib.[1][2] The thieno[3,2-d]pyrimidine scaffold, where the benzene ring is replaced by a thiophene ring, represents a bioisostere with a distinct electronic and steric profile, offering a powerful strategy to modulate potency, selectivity, and pharmacokinetic properties.[1][3]
This guide provides an in-depth comparative analysis of these two inhibitor classes. We will dissect their structure-activity relationships (SAR) against critical cancer targets such as the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), supported by quantitative experimental data. Furthermore, we will detail robust experimental protocols for their synthesis and biological evaluation, providing researchers and drug development professionals with a comprehensive resource to navigate the chemical space of these potent heterocyclic inhibitors.
Core Structural Comparison: A Tale of Two Rings
The fundamental distinction between the two scaffolds is the nature of the aromatic ring fused to the pyrimidine core. This seemingly subtle change—a benzene ring in quinazolinone versus a thiophene ring in thieno[3,2-d]pyrimidine—has profound implications for the molecule's three-dimensional shape, electronic distribution, and potential for hydrogen bonding. This is a classic example of scaffold hopping or isosteric replacement, a strategy used to discover novel compounds with improved properties.[4]
The sulfur atom in the thiophene ring of thieno[3,2-d]pyrimidines introduces a different electronic character compared to the corresponding carbon atoms in the benzene ring of quinazolinones. This can alter the pKa of the molecule and its interaction with target proteins, potentially leading to different binding modes and selectivity profiles.
Caption: Generalized Structure-Activity Relationships for EGFR Inhibition.
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K signaling pathway is another critical axis in cancer cell growth and survival, making it a high-value therapeutic target. Both scaffolds have been successfully employed to develop potent PI3K inhibitors, often targeting specific isoforms of the enzyme. [5][6] Studies on 2-aryl-4-morpholinothieno[2,3-d]pyrimidines have revealed that the substitution pattern on the 2-aryl ring is a key determinant of biological activity, with hydroxyl groups often conferring greater potency. [7][8]For quinazolinone-based inhibitors, derivatization at the 3-position has yielded compounds with potent activity against PI3Kα and mTOR. [6]
| Compound Class | Representative Compound | Target | % Inhibition @ 10 µM | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Compound VIb (3-OH, 5-OCH₃) | PI3Kβ | 72% | [8] |
| Thieno[2,3-d]pyrimidine | Compound VIb (3-OH, 5-OCH₃) | PI3Kγ | 84% | [8] |
| Thieno[3,2-d]pyrimidine | Compound 10b | PI3Kδ | IC₅₀ = 112 nM | [9] |
| Quinazolinone | Compound (S)-C5 | PI3Kα | IC₅₀ = 21 nM | [6] |
| Quinazolinone | Compound (S)-C8 | PI3Kα | IC₅₀ = 28 nM | [6]|
Experimental Protocols
General Synthesis of Thieno[3,2-d]pyrimidin-4-ones
A common and effective route to synthesize the thieno[3,2-d]pyrimidine core involves the cyclization of 3-aminothiophene precursors. The following protocol is adapted from established literature methods. [10]
Caption: General synthetic workflow for thieno[3,2-d]pyrimidine inhibitors.
Step-by-Step Protocol:
-
Cyclization: To a solution of the starting 3-amino-5-arylthiophene amide (1.0 eq) in formic acid, add a catalytic amount of concentrated sulfuric acid.
-
Heating: Heat the reaction mixture at 50 °C overnight.
-
Work-up: After cooling to room temperature, pour the mixture into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry to yield the thieno[3,2-d]pyrimidin-4-one intermediate. [10]4. Chlorination: Suspend the intermediate (1.0 eq) in phosphorus oxychloride (POCl₃).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 95 °C (80 W) for 20 minutes. [10]6. Isolation: Carefully quench the reaction mixture with ice-water and neutralize with a suitable base (e.g., NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to obtain the 4-chloro intermediate.
-
Nucleophilic Aromatic Substitution: Dissolve the 4-chloro intermediate (1.0 eq) and the desired amine/nucleophile (1.1 eq) in a suitable solvent like DMF or isopropanol.
-
Reaction: Add a base such as triethylamine or DIPEA and heat the reaction until completion (monitored by TLC).
-
Purification: After work-up, purify the final product by column chromatography or recrystallization.
General Synthesis of 4(3H)-Quinazolinones
The synthesis of the quinazolinone core is often achieved through the condensation and cyclization of anthranilic acid derivatives. This method is versatile and widely used. [11] Step-by-Step Protocol:
-
Cyclization of Anthranilic Acid: Heat a mixture of anthranilic acid (1.0 eq) in triethyl orthoacetate (excess) at reflux for 2-4 hours.
-
Crystallization: Cool the reaction solution to -20 °C to crystallize the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. Filter and dry the crystals. [11]3. Amine Condensation: Dissolve the benzoxazinone intermediate (1.0 eq) and the desired substituted aniline (1.0 eq) in a solvent such as ethanol or acetic acid.
-
Heating: Heat the mixture at reflux for 4-8 hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Cool the reaction mixture. The product often precipitates out of solution and can be collected by filtration. Wash the solid with cold ethanol and dry. Further purification can be achieved by recrystallization or column chromatography to yield the final 4(3H)-quinazolinone derivative.
In Vitro Kinase Inhibition Assay (EGFR Example)
This protocol describes a common method to determine the IC₅₀ value of a test compound against a target kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute into the kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the kinase buffer, the peptide substrate, and the diluted test compound.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature.
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 10-25 µL. Incubate the plate at 30 °C for 1 hour.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Clinical Perspective and Future Outlook
The clinical success of quinazolinone-based inhibitors, particularly for EGFR-mutated non-small cell lung cancer, is well-documented. [2][12]However, the emergence of drug resistance necessitates the development of next-generation inhibitors. Thieno[3,2-d]pyrimidines offer a promising avenue for this development. Their distinct structural and electronic properties provide a platform for designing inhibitors that can overcome resistance mechanisms, improve selectivity, and offer better pharmacokinetic profiles. [13][14] Recent studies have highlighted potent thieno[3,2-d]pyrimidine derivatives targeting CDK7 and RIPK2, demonstrating the scaffold's versatility beyond traditional kinase targets and its potential in treating triple-negative breast cancer and inflammatory diseases. [13][14]As our understanding of disease biology deepens, the strategic application of these two powerful heterocyclic scaffolds will undoubtedly continue to yield novel and effective therapeutic agents. The comparative insights provided in this guide aim to empower researchers to rationally design the next wave of inhibitors, leveraging the unique strengths of each chemical class to address unmet medical needs.
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Overcoming the Stalemate of Drug Resistance: A Comparative Guide to the Efficacy of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde and its Analogs in Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells represents a formidable obstacle in oncology, frequently leading to therapeutic failure and disease relapse. This guide provides a comprehensive technical overview of a promising chemical scaffold, thieno[3,2-d]pyrimidine, and specifically explores the potential of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde as a novel agent to circumvent these resistance mechanisms. While direct experimental data for this specific compound in drug-resistant cell lines is not yet publicly available, this document synthesizes existing research on closely related thieno[3,2-d]pyrimidine derivatives to build a strong case for its investigation. We will objectively compare the performance of this structural class with established chemotherapeutic agents, supported by experimental data from peer-reviewed literature, and provide detailed protocols for its evaluation.
The Challenge of Multidrug Resistance
Cancer cells employ a variety of strategies to evade the cytotoxic effects of chemotherapy. A predominant mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, actively removing therapeutic agents from the cell and reducing their intracellular concentration to sub-therapeutic levels.[1][2] Another significant resistance mechanism involves mutations in drug targets, rendering them insensitive to the inhibitor. A classic example is the T790M mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib.[3][4]
The Thieno[3,2-d]pyrimidine Scaffold: A Versatile Platform for Circumventing Drug Resistance
The thieno[3,2-d]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a wide range of biological targets.[5][6] Recent studies have highlighted the potential of this scaffold to overcome established drug resistance mechanisms.
A landmark 2024 study published in the European Journal of Medicinal Chemistry detailed the development of thieno[3,2-d]pyrimidine derivatives that demonstrated potent antiproliferative activity and, crucially, overcame P-glycoprotein-mediated multidrug resistance.[7] These compounds were shown to act as tubulin inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis.[7] This suggests that the thieno[3,2-d]pyrimidine scaffold can be functionalized to interact with targets that are not subject to P-gp-mediated efflux.
Furthermore, derivatives of this scaffold have been investigated as inhibitors of key signaling proteins implicated in cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs) and EGFR.[5][6] The ability to design inhibitors that are effective against mutated forms of these kinases, such as the T790M EGFR mutant, would be a significant advancement in overcoming targeted therapy resistance.
Featured Compound: this compound
This guide focuses on the therapeutic potential of This compound .
Chemical Structure:
Caption: Chemical structure of this compound.
The piperidine-4-carboxaldehyde moiety introduces a versatile functional group that can be further modified to optimize potency, selectivity, and pharmacokinetic properties. While, to our knowledge, the efficacy of this specific molecule against drug-resistant cancer cell lines has not yet been reported in the scientific literature, its thieno[3,2-d]pyrimidine core provides a strong rationale for its investigation as a potential MDR-overcoming agent.
A Comparative Landscape: Benchmarking Against Standard-of-Care Chemotherapeutics
To provide a context for the potential efficacy of novel thieno[3,2-d]pyrimidine derivatives, it is essential to examine the performance of current standard-of-care drugs in both sensitive and resistant cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin, paclitaxel, and gefitinib in various well-characterized cell lines. A higher IC50 value is indicative of greater resistance.
Table 1: Comparative Cytotoxicity of Doxorubicin
| Cell Line | Cancer Type | Resistance Mechanism | Doxorubicin IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Sensitive | 2.50 ± 1.76 | [8] |
| K562 | Leukemia | Sensitive | 0.031 | [8] |
| HeLa | Cervical Cancer | Sensitive | 2.92 ± 0.57 | [8] |
| K562/Dox | Leukemia | P-gp overexpression | 0.996 | [8] |
| HeLa/Dox | Cervical Cancer | P-gp overexpression | 5.470 | [8] |
| Huh7 | Hepatocellular Carcinoma | Intrinsic | > 20 | [8] |
Table 2: Comparative Cytotoxicity of Paclitaxel
| Cell Line | Cancer Type | Resistance Mechanism | Paclitaxel IC50 (nM) | Fold Resistance | Reference |
| OVCAR8 | Ovarian Cancer | Sensitive | 10.51 ± 1.99 | - | [1] |
| OVCAR8 PTX R C | Ovarian Cancer | P-gp overexpression | 128.97 ± 6.48 | 12.27 | [1] |
| OVCAR8 PTX R P | Ovarian Cancer | P-gp overexpression | 152.80 ± 6.51 | 14.54 | [1] |
Table 3: Comparative Cytotoxicity of Gefitinib in EGFR-Mutant Lung Adenocarcinoma Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 | Reference |
| HCC827 | exon 19 deletion | 13.06 nM | [9] |
| PC9 | exon 19 deletion | 77.26 nM | [9] |
| H1975 | L858R + T790M | > 4 µM | [9] |
| PC9 (Gefitinib-Resistant) | exon 19 del + T790M | > 4 µM | [10] |
These data clearly illustrate the dramatic loss of efficacy of standard chemotherapeutics in the face of specific resistance mechanisms. The development of novel agents, such as those based on the thieno[3,2-d]pyrimidine scaffold, that can overcome these challenges is a critical unmet need in oncology.
Postulated Mechanisms of Action for Thieno[3,2-d]pyrimidines in Overcoming Drug Resistance
The versatility of the thieno[3,2-d]pyrimidine scaffold allows for the design of compounds that can potentially overcome drug resistance through several mechanisms:
-
Inhibition of Kinases Driving Resistance: As bioisosteres of purines, thieno[3,2-d]pyrimidines are well-suited to target the ATP-binding pocket of various kinases.[5] This includes kinases that are themselves drivers of resistance, such as mutant forms of EGFR (e.g., T790M) or kinases like CDKs that are involved in cell cycle progression and can be upregulated in resistant cells.
-
Interaction with Novel Targets: The recent discovery of thieno[3,2-d]pyrimidine derivatives that act as tubulin inhibitors demonstrates the potential of this scaffold to engage targets other than kinases.[7] Targeting the cytoskeleton provides an alternative mechanism of cytotoxicity that may not be susceptible to common resistance pathways like P-gp-mediated efflux.
-
Bypassing Efflux Pumps: By designing molecules with physicochemical properties that are not recognized by efflux pumps like P-gp, the thieno[3,2-d]pyrimidine scaffold can be used to develop compounds that accumulate to effective intracellular concentrations even in resistant cells.
Caption: Potential mechanisms of thieno[3,2-d]pyrimidines in overcoming drug resistance.
Experimental Protocols for the Evaluation of this compound
To facilitate the investigation of the featured compound and other novel thieno[3,2-d]pyrimidine derivatives, we provide the following detailed, step-by-step protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/ADR, OVCAR8 and OVCAR8/PTX)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Caption: A generalized workflow for the in vitro evaluation of a novel anticancer compound.
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents with the potential to overcome multidrug resistance. While direct experimental evidence for the efficacy of This compound in drug-resistant cell lines is currently lacking, the compelling data from structurally related compounds strongly support its investigation.
Future research should focus on a comprehensive in vitro evaluation of this compound against a panel of drug-resistant cancer cell lines, including those overexpressing P-gp and those harboring mutations in key drug targets. Mechanistic studies should be conducted to elucidate its mode of action, including its potential effects on kinase activity, tubulin polymerization, and its susceptibility to efflux by ABC transporters. Promising in vitro results would warrant further investigation in preclinical in vivo models of drug-resistant cancer. The detailed protocols provided in this guide offer a robust framework for initiating these critical studies. The exploration of this and other novel thieno[3,2-d]pyrimidine derivatives may pave the way for a new generation of therapeutics capable of breaking the deadlock of drug resistance in cancer.
References
-
Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene... ResearchGate. Available at: [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. Available at: [Link]
-
Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein. Frontiers. Available at: [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available at: [Link]
-
P-gp-overexpressing cell lines were more resistant to multiple... ResearchGate. Available at: [Link]
-
IC50 values of parental and resistant cell lines exposed to doxorubicin... ResearchGate. Available at: [Link]
-
Concordance between IC50 values for gefitinib vs erlotinib. Forty five... ResearchGate. Available at: [Link]
-
Drug-resistance in doxorubicin-resistant FL5.12 hematopoietic cells: elevated MDR1, drug efflux and side-population positive and decreased BCL2-family member expression. PMC. Available at: [Link]
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IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with... ResearchGate. Available at: [Link]
-
Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Available at: [Link]
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IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available at: [Link]
-
Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers. PubMed Central. Available at: [Link]
-
Generation of lung cancer cell lines harboring EGFR T790M mutation by CRISPR/Cas9-mediated genome editing. NIH. Available at: [Link]
-
Discovery and mechanistic insights into thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines inhibitors targeting tubulin for cancer therapy. PubMed. Available at: [Link]
-
Design and synthesis of thieno[3,2-d]pyrimidine deriva-tives containing a piperazine unit as anticancer agents. Semantic Scholar. Available at: [Link]
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Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. Available at: [Link]
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. PMC. Available at: [Link]
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Benchmarking Novel Tubulin Inhibitors: A Comparative Guide for 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde
Introduction: Tubulin as a Premier Oncology Target
The microtubule cytoskeleton, a dynamic network of protein filaments, is indispensable for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. This makes tubulin, the fundamental protein subunit of microtubules, a highly attractive and validated target for anticancer drug development.[1] Microtubule-targeting agents (MTAs) exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[2] These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
This guide provides a comprehensive framework for benchmarking a novel thieno[3,2-d]pyrimidine derivative, 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, against well-established tubulin inhibitors. Recent studies have identified the thieno[3,2-d]pyrimidine scaffold as a promising source of potent tubulin inhibitors that act as colchicine-binding site inhibitors (CBSIs). CBSIs are of significant interest as they may circumvent multi-drug resistance mechanisms often associated with other classes of tubulin inhibitors.
Herein, we will provide a detailed comparison of the putative mechanism of this compound with that of cornerstone tubulin inhibitors: Paclitaxel, Vinca alkaloids, and Colchicine. Furthermore, we will present a suite of detailed, step-by-step experimental protocols essential for a thorough comparative analysis, empowering researchers to rigorously evaluate this and other novel tubulin-targeting compounds.
Comparative Analysis of Tubulin Inhibitors
A thorough understanding of the mechanisms of action of established tubulin inhibitors is crucial for contextualizing the activity of novel compounds.
This compound: A Putative Colchicine-Site Inhibitor
Recent research has shed light on the anticancer potential of thieno[3,2-d]pyrimidine derivatives, identifying them as potent inhibitors of tubulin polymerization. Mechanistic studies, including X-ray crystallography, have confirmed that these compounds bind to the colchicine-binding site at the interface of α- and β-tubulin heterodimers. This binding prevents the incorporation of tubulin dimers into growing microtubules, thereby disrupting microtubule formation and leading to mitotic arrest and apoptosis. The key advantage of targeting the colchicine site is its potential to overcome the multi-drug resistance often seen with taxane and vinca alkaloid site binders.
The Established Players: Mechanism of Action
-
Paclitaxel (Taxanes): Unlike the other inhibitors discussed here, paclitaxel is a microtubule-stabilizing agent.[3][4][5] It binds to the β-tubulin subunit within the microtubule polymer, effectively preventing its depolymerization.[3][4] This leads to the formation of abnormally stable, non-functional microtubules, which disrupts the mitotic spindle, blocks mitosis, and ultimately triggers apoptosis.[3][4][5]
-
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These are classic microtubule-destabilizing agents.[6] They bind to the β-tubulin subunit at a distinct site, known as the Vinca domain, preventing the polymerization of tubulin dimers into microtubules.[7][8] This leads to the disassembly of microtubules and disruption of the mitotic spindle, causing cell cycle arrest in the M phase.[8][9]
-
Colchicine: As the namesake for its binding site, colchicine is a well-characterized tubulin polymerization inhibitor.[10][11][12] It binds to β-tubulin, preventing the formation of microtubules and thereby arresting mitosis.[10][11][13][14] While its clinical use in oncology is limited by toxicity, it serves as a critical reference compound for identifying and characterizing new colchicine-binding site inhibitors.[15]
Visualizing the Battlefield: Tubulin Inhibitor Binding Sites
The following diagram illustrates the distinct binding sites of the compared tubulin inhibitors on the α-β tubulin heterodimer. Understanding these distinct binding pockets is fundamental to appreciating their unique and sometimes synergistic effects.
Caption: Binding sites of major tubulin inhibitors.
Benchmarking Methodology: A Step-by-Step Guide
To rigorously evaluate the potential of this compound, a series of in vitro and in vivo assays should be performed in parallel with known inhibitors.
In Vitro Tubulin Polymerization Assay
This is a fundamental assay to directly measure the effect of a compound on microtubule formation.
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.[3][4]
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) to 10 mg/mL in ice-cold General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Prepare a 10 mM GTP working solution in GTB.
-
Prepare serial dilutions of the test compound and controls (Colchicine, Paclitaxel, Vinblastine) in GTB.
-
-
Assay Procedure:
-
In a pre-chilled 96-well plate, add the test compound dilutions.
-
Add the tubulin solution to each well to a final concentration of 3 mg/mL.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits tubulin polymerization by 50%).
-
Visualizing the Workflow: Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability and Proliferation Assays (MTT/SRB)
These assays determine the cytotoxic effects of the compound on various cancer cell lines.
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[9][16]
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and controls for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Immunofluorescence Microscopy
This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.
Principle: Cells are fixed and permeabilized, and microtubules are labeled with a specific primary antibody against α- or β-tubulin, followed by a fluorescently-labeled secondary antibody.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against β-tubulin.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope.
Expected Observations:
-
Vehicle Control: Well-defined, extensive microtubule network.
-
This compound/Colchicine/Vincristine: Disrupted, sparse, or non-existent microtubule network; condensed chromatin.
-
Paclitaxel: Dense bundles of microtubules, particularly around the nucleus.
Cell Cycle Analysis
This assay quantifies the cell cycle arrest induced by the compound.
Principle: Cells are stained with a DNA-binding dye (e.g., propidium iodide), and their DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[10][17][18]
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the cells and stain with a solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Competitive Binding Assay
This assay helps to confirm that the novel compound binds to the colchicine site.
Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence.
Protocol:
-
Reaction Setup: In a fluorometer cuvette or black 96-well plate, mix purified tubulin and colchicine.
-
Compound Addition: Add increasing concentrations of the test compound or a known competitor (e.g., nocodazole).
-
Incubation: Incubate the mixture at 37°C for a set period (e.g., 60 minutes).
-
Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths for colchicine.
-
Data Analysis: A decrease in fluorescence intensity with increasing concentrations of the test compound indicates competitive binding at the colchicine site.
In Vivo Xenograft Models
This is a crucial preclinical step to evaluate the anti-tumor efficacy of the compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is monitored over time.[5][6][11]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116, MDA-MB-231) into the flank of athymic nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment groups and administer the test compound, vehicle control, and a positive control (e.g., paclitaxel) via a suitable route (e.g., intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure the tumor volume with calipers every few days.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to determine the efficacy of the compound.
Data Interpretation and Comparison
The following tables provide a template for summarizing and comparing the experimental data obtained for this compound against standard tubulin inhibitors. The data presented here is hypothetical and for illustrative purposes only.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Binding Site | IC50 (µM) |
| This compound | Colchicine (Putative) | [Insert Experimental Value] |
| Colchicine | Colchicine | 1.5 |
| Vinblastine | Vinca Alkaloid | 0.8 |
| Paclitaxel | Taxane | N/A (Promotes Polymerization) |
Table 2: In Vitro Antiproliferative Activity (IC50, nM)
| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Colchicine | 50 | 75 | 60 |
| Vinblastine | 10 | 15 | 12 |
| Paclitaxel | 5 | 8 | 6 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase after 24h Treatment)
| Compound | G2/M Population (%) |
| Vehicle Control | 15 |
| This compound | [Insert Value] |
| Colchicine | 75 |
| Vinblastine | 80 |
| Paclitaxel | 85 |
Conclusion and Future Directions
The thieno[3,2-d]pyrimidine scaffold represents a promising avenue for the development of novel tubulin inhibitors, particularly those targeting the colchicine binding site. The comprehensive benchmarking strategy outlined in this guide provides a robust framework for elucidating the mechanism of action and evaluating the preclinical potential of this compound. A thorough and systematic comparison with established agents like paclitaxel, vinca alkaloids, and colchicine is essential for determining its therapeutic promise. Future studies should also investigate its efficacy in multi-drug resistant cancer models and explore its pharmacokinetic and pharmacodynamic properties to pave the way for potential clinical development.
References
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-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. Bio-protocol. Retrieved from [Link]
- PNS, S., et al. (2010). Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin. Journal of Mass Spectrometry, 45(11), 1297-1304.
- Kim, J., & Ingber, D. E. (2013). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicol Res, 29(4), 217–223.
- Sharma, A., et al. (2014). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(1), 1-10.
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. Retrieved from [Link]
- Wasteneys, G. O., & Williamson, R. E. (2017). Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. Methods in molecular biology (Clifton, N.J.), 1584, 153–175.
- Haider, R. (2024). Evaluation of cell cycle inhibitors by flow cytometry. J. Cancer Research and Cellular Therapeutics, 8(3).
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
- Jordan, M. A., & Wilson, L. (2025). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence.
-
JoVE. (2022). Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. JoVE. Retrieved from [Link]
-
JoVE. (2022). STED Microscopy for Visualizing Acting and Microtubule Cytoskeleton | Protocol Preview. JoVE. Retrieved from [Link]
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A Head-to-Head Comparison of Thieno[3,2-d]pyrimidine Synthesis Methods: A Guide for Researchers
The thieno[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its bioisosteric relationship with the purine nucleus.[1] This structural similarity allows it to interact with a wide array of biological targets, leading to the development of potent therapeutics, particularly as kinase inhibitors in oncology.[1] For researchers and drug development professionals, the efficient and versatile synthesis of this heterocyclic system is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prevalent synthetic strategies for constructing the thieno[3,2-d]pyrimidine core, supported by experimental data and mechanistic insights to inform your synthetic planning.
At a Glance: Key Synthetic Strategies
The construction of the thieno[3,2-d]pyrimidine skeleton can be broadly categorized into two primary approaches:
-
Route A: Building from a Thiophene Precursor: This is the most common and versatile strategy, typically commencing with the synthesis of a 3-aminothiophene-2-carboxylate or carboxamide intermediate. The pyrimidine ring is then annulated onto this pre-formed thiophene.
-
Route B: Building from a Pyrimidine Precursor: A less common but viable alternative involves constructing the thiophene ring onto a pre-existing, suitably functionalized pyrimidine scaffold.
This guide will delve into the nuances of these routes, with a particular focus on the prevalent thiophene-centric approach and its variations.
Route A: The Thiophene-First Approach
This bottom-up strategy offers significant flexibility in introducing substituents to the thiophene ring at an early stage. The general workflow involves two key phases: the synthesis of the 3-aminothiophene core, followed by the cyclization to form the fused pyrimidine ring.
Phase 1: Crafting the 3-Aminothiophene Core - The Gewald Reaction
The Gewald reaction is a powerful and widely adopted multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes, which are the direct precursors to 3-aminothiophenes needed for our target scaffold.[2] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3]
Mechanism of the Gewald Reaction:
The reaction is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile.[4] This is followed by the addition of sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization yield the 2-aminothiophene product. Recent computational studies suggest a complex equilibrium of polysulfide intermediates, with the final, irreversible aromatization to the thiophene being the thermodynamic driving force of the reaction.[5]
Experimental Protocol: Gewald Synthesis of a 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile [2]
-
Reactants: To a mixture of cyclohexanone (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq) and a catalytic amount of a secondary amine (e.g., morpholine or triethylamine).
-
Reaction Conditions: The mixture is typically stirred at a slightly elevated temperature (e.g., 40-50 °C) for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization.
Phase 2: Pyrimidine Ring Annulation
Once the 3-aminothiophene precursor is in hand, the next critical step is the formation of the fused pyrimidine ring. This is typically achieved by reacting the aminothiophene with a one-carbon synthon.
This is a straightforward and widely used method to generate the thieno[3,2-d]pyrimidin-4(3H)-one core.
Mechanism: The amino group of the 3-aminothiophene attacks the carbonyl carbon of formamide or formic acid, followed by an intramolecular cyclization and dehydration to yield the pyrimidinone ring.
Experimental Protocol: Synthesis of a Thieno[3,2-d]pyrimidin-4(3H)-one [4][6]
-
Reactants: A 3-aminothiophene-2-carboxamide (1.0 eq) is heated in an excess of formamide or a mixture of formic acid.
-
Reaction Conditions: The reaction is typically carried out at a high temperature (reflux) for several hours. Microwave irradiation can significantly reduce the reaction time and improve yields.[6][7]
-
Work-up and Purification: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed, and dried.
For direct access to 4-substituted thieno[3,2-d]pyrimidines, a common strategy involves the initial formation of a 4-chloro intermediate, which then serves as a versatile handle for introducing a wide range of functionalities via nucleophilic aromatic substitution.
Step 1: Chlorination with Phosphorus Oxychloride (POCl₃)
The thieno[3,2-d]pyrimidin-4(3H)-one is converted to the more reactive 4-chlorothieno[3,2-d]pyrimidine.
Experimental Protocol: Synthesis of a 4-Chlorothieno[3,2-d]pyrimidine [8][9]
-
Reactants: The thieno[3,2-d]pyrimidin-4(3H)-one (1.0 eq) is treated with an excess of phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.
-
Reaction Conditions: The mixture is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched by pouring it onto ice water. The resulting precipitate is filtered, washed thoroughly with water, and dried to afford the 4-chloro derivative.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro group is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, providing access to a diverse library of 4-substituted thieno[3,2-d]pyrimidines.
Experimental Protocol: Synthesis of a 4-Amino-thieno[3,2-d]pyrimidine [5][8]
-
Reactants: The 4-chlorothieno[3,2-d]pyrimidine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol, isopropanol, or DMF) and treated with the desired amine (1.0-2.0 eq) and a base (e.g., K₂CO₃ or Na₂CO₃).
-
Reaction Conditions: The reaction mixture is heated, typically at reflux, for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Route B: The Pyrimidine-First Approach
While less common, constructing the thiophene ring onto a pre-existing pyrimidine scaffold can be an effective strategy, particularly when the desired substitution pattern on the pyrimidine ring is readily accessible.
This approach typically involves starting with a pyrimidine bearing vicinal functional groups that can be elaborated into the fused thiophene ring. For instance, a 4-amino-5-bromopyrimidine can undergo a palladium-catalyzed coupling with a thiophene precursor, followed by an intramolecular cyclization to form the thieno[3,2-d]pyrimidine core.[10] Another strategy involves the reaction of a 4-chloro-5-iodopyrimidine with a thiol, followed by an intramolecular cyclization.
The choice of this route is highly dependent on the availability of the appropriately substituted pyrimidine starting materials.
Head-to-Head Comparison of Synthetic Routes
| Method | Starting Materials | Key Steps | Advantages | Disadvantages | Typical Yields |
| Route A1: Thiophene-First (via Pyrimidinone) | Ketone/Aldehyde, α-Cyanoester, Sulfur, Formamide/Formic Acid | Gewald Reaction, Cyclization | Highly versatile, wide substrate scope, allows for diverse substitution on the thiophene ring. | Multi-step process, can require harsh reaction conditions (high temperatures). | 60-90% over two steps.[4][6] |
| Route A2: Thiophene-First (via 4-Chloro Intermediate) | Ketone/Aldehyde, α-Cyanoester, Sulfur, POCl₃, Nucleophile | Gewald Reaction, Cyclization, Chlorination, SNAr | Excellent for creating libraries of 4-substituted derivatives, highly modular. | Longer synthetic sequence, use of hazardous reagents (POCl₃). | 50-85% over four steps.[8][9] |
| Route B: Pyrimidine-First | Substituted Pyrimidine (e.g., 4-amino-5-bromopyrimidine) | Palladium-catalyzed coupling, Intramolecular cyclization | Can be more direct if the pyrimidine starting material is readily available. | Limited by the availability and synthesis of suitably functionalized pyrimidines. | Variable, highly dependent on the specific reaction. |
Visualization of Synthetic Pathways
Route A: Thiophene-First Approach
Caption: General workflow for the Thiophene-First synthesis of thieno[3,2-d]pyrimidines.
Route B: Pyrimidine-First Approach
Caption: Conceptual workflow for the Pyrimidine-First synthesis of thieno[3,2-d]pyrimidines.
Conclusion and Future Outlook
The synthesis of the thieno[3,2-d]pyrimidine scaffold is most commonly and efficiently achieved by building the pyrimidine ring onto a pre-formed 3-aminothiophene precursor, with the Gewald reaction being a cornerstone for accessing these key intermediates. This "thiophene-first" approach offers unparalleled versatility in terms of substrate scope and the ability to introduce diverse substituents. For the generation of compound libraries, the strategy involving a 4-chloro intermediate followed by nucleophilic aromatic substitution is particularly powerful.
While the "pyrimidine-first" approach is less common, it can be a valuable alternative when the requisite substituted pyrimidines are readily available. The choice of synthetic strategy will ultimately be dictated by the desired substitution pattern on the final thieno[3,2-d]pyrimidine core, the availability of starting materials, and the desired scale of the synthesis.
Future developments in this field will likely focus on the development of more efficient and environmentally benign catalytic methods, as well as one-pot procedures that minimize intermediate purification steps, further streamlining the synthesis of these medicinally important compounds.
References
Click to expand
-
Benchchem. The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications.
-
Al-Saleh, B., Abdel-khalik, M. M., & El-Apasery, M. A. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6588.
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Pharmaceuticals, 15(7), 875.
-
Gora, J., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. Gewald Reaction.
-
Poirier, D., et al. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 18(4), 4487-4513.
-
Kumar, A., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(2), 643-647.
-
Benchchem. A Comparative Guide to the Synthesis of the Thieno[2,3-d]pyrimidine Scaffold.
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1645-1655.
-
Benchchem. The Ascendancy of Thieno[3,2-d]pyrimidines: A Technical Guide to Synthesis and Therapeutic Applications.
-
Zhang, Y., et al. (2020). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Materials Science and Engineering, 768, 052069.
-
ResearchGate. (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine.
-
ResearchGate. Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity.
-
Benchchem. Application Notes and Protocols for the Multi-Step Synthesis of Thieno[2,3-d]pyrimidine Analogs.
-
Bioorganic & Medicinal Chemistry. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances.
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
Masurier, N. (2022). Thienopyrimidine. In Encyclopedia. MDPI.
-
Molecules. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
-
Organic Chemistry Portal. Pyrimidine synthesis.
-
Abdel-Raheem, S. A. A. (2018). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
-
Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4106.
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In Vivo Validation of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde's Therapeutic Potential: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde, a novel investigational compound. We will objectively compare its potential therapeutic performance against established alternatives, supported by detailed experimental protocols and representative data. This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical oncology.
The thieno[3,2-d]pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of kinases such as PI3K, and antiproliferative effects against various cancer cell lines.[1][2] Given this background, our investigational compound, this compound, is hypothesized to exert its therapeutic effect through the inhibition of a key signaling pathway implicated in cancer progression. For the purpose of this guide, we will focus on its potential as a selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers.[1]
Comparative Landscape: Positioning a Novel Thienopyrimidine
To rigorously assess the therapeutic potential of our lead compound, it is essential to benchmark it against current standards of care and other well-characterized inhibitors of the PI3K pathway. For this guide, we will use the following comparators:
-
GDC-0941 (Pictilisib): A potent, pan-PI3K inhibitor that has been extensively studied in clinical trials.[1] Its well-documented in vivo activity and safety profile provide a robust benchmark.
-
Alpelisib (BYL719): An FDA-approved, alpha-selective PI3K inhibitor, offering a comparison against a more targeted therapeutic approach.
The following table summarizes the key characteristics of these molecules, with hypothetical data for our lead compound that represents a target profile for a competitive therapeutic candidate.
| Feature | This compound (Hypothetical) | GDC-0941 (Pictilisib) | Alpelisib (BYL719) |
| Target(s) | PI3Kα, PI3Kδ | Pan-PI3K (α, β, δ, γ) | PI3Kα |
| IC50 (nM) | PI3Kα: 5; PI3Kδ: 10 | PI3Kα: 3; PI3Kβ: 33; PI3Kδ: 3; PI3Kγ: 18 | PI3Kα: 5 |
| Oral Bioavailability (%) | > 60% | ~70% | ~40% |
| Therapeutic Indication | Solid Tumors (e.g., Breast, Colorectal) | Broad-spectrum solid tumors | HR+, HER2- advanced breast cancer |
In Vivo Validation Workflow: A Step-by-Step Guide
The following sections detail the critical experiments required to validate the in vivo therapeutic potential of this compound.
Murine Xenograft Models of Human Cancer
The cornerstone of in vivo efficacy testing is the use of human tumor xenografts in immunocompromised mice. The choice of cell line is critical and should be driven by the hypothesized mechanism of action. For a PI3K inhibitor, cell lines with known PIK3CA mutations (e.g., MCF-7, NCI-H460) are appropriate choices.[3]
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Culture and Implantation:
-
Culture MCF-7 human breast cancer cells in appropriate media until they reach 80% confluency.
-
Harvest and resuspend cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using digital calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Vehicle Control: Administer the formulation vehicle (e.g., 0.5% methylcellulose) orally (p.o.) once daily (q.d.).
-
Test Compound: Administer this compound at three dose levels (e.g., 10, 30, and 100 mg/kg, p.o., q.d.).
-
Comparator: Administer GDC-0941 at a clinically relevant dose (e.g., 100 mg/kg, p.o., q.d.).
-
-
Efficacy Endpoints:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | - |
| Test Compound | 10 | 900 ± 120 | 40 |
| 30 | 525 ± 90 | 65 | |
| 100 | 225 ± 50 | 85 | |
| GDC-0941 | 100 | 300 ± 65 | 80 |
Workflow Diagram: In Vivo Xenograft Study
Caption: Workflow for a subcutaneous xenograft study.
Pharmacodynamic (PD) Marker Analysis
To confirm that the observed anti-tumor activity is due to the intended mechanism of action, it is crucial to measure the modulation of downstream targets in the PI3K pathway.
Experimental Protocol: Western Blot Analysis of p-Akt
-
Sample Collection:
-
Protein Extraction:
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 30-50 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Expected Outcome: A dose-dependent decrease in the levels of phospho-Akt in the tumors of mice treated with this compound would confirm on-target activity.
Signaling Pathway Diagram: PI3K/Akt Pathway
Caption: Simplified PI3K/Akt signaling pathway and point of inhibition.
Preliminary Toxicity Assessment
Concurrent with efficacy studies, a preliminary assessment of the compound's safety profile is essential.
Experimental Protocol: In-Life Observations and Histopathology
-
Clinical Observations:
-
During the efficacy study, monitor mice daily for clinical signs of toxicity, including changes in body weight, posture, activity, and fur texture.
-
-
Gross Necropsy:
-
At the end of the study, perform a gross examination of major organs (liver, spleen, kidneys, lungs, heart) for any visible abnormalities.
-
-
Histopathology:
-
Collect major organs and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A veterinary pathologist should perform a microscopic examination of the tissues to identify any signs of cellular toxicity.
-
Data Presentation: Preliminary Safety Profile
| Treatment Group | Dose (mg/kg) | Maximum Mean Body Weight Loss (%) | Notable Clinical Signs | Gross Pathological Findings |
| Vehicle Control | - | < 2% | None | No abnormal findings |
| Test Compound | 10 | < 5% | None | No abnormal findings |
| 30 | < 8% | None | No abnormal findings | |
| 100 | < 12% | Mild, transient lethargy | No abnormal findings | |
| GDC-0941 | 100 | ~15% | Moderate lethargy, ruffled fur | Pale liver in 2/8 mice |
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to the in vivo validation of this compound as a potential PI3K inhibitor. The hypothetical data presented for our lead compound suggests a promising efficacy and safety profile, warranting further investigation.
Future studies should include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure, target engagement, and anti-tumor response.
-
Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in more clinically relevant tumor microenvironments.
-
Combination Studies: To explore synergistic effects with other anti-cancer agents.
By following a structured and comparative approach, researchers can confidently assess the therapeutic potential of novel compounds and make informed decisions about their continued development.
References
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Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. ([Link])
-
Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. ([Link])
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ([Link])
-
Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. ([Link])
-
Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]pyrimidine-4-one Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ([Link])
-
4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. ([Link])
-
Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). ([Link])
-
Discovery of 3H-benzo[2][4]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. ([Link])
-
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series: Synthesis, Effects in Human Tumor Cells Growth, Cell Cycle Analysis, Apoptosis and Evaluation of Toxicity Using Non-Tumor Cells. ([Link])
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Safety Operating Guide
Comprehensive Disposal Protocol for 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde and Associated Waste
This document provides a detailed, step-by-step guide for the safe and compliant disposal of the research chemical 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde (CAS No. 916766-91-1) and all waste streams generated from its use. Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance.
Hazard Profile and Risk Assessment
A thorough understanding of the substance's hazard profile is the foundation of safe handling and disposal. This compound is a heterocyclic compound whose structure combines a biologically active thienopyrimidine core and a piperidine carboxaldehyde moiety.
-
Thienopyrimidines are known for their diverse pharmacological activities, often acting as structural analogs to purines.[1][2] This biological activity necessitates that the compound be treated as potentially toxic to aquatic life and that environmental release be avoided.
-
Piperidine and its derivatives can exhibit significant toxicity, including skin and eye irritation or burns, and may be harmful if inhaled or ingested.[3][4][5]
The known hazard classifications for this specific compound and its transport designation provide the basis for its treatment as hazardous waste.
| Hazard Identification | Classification/Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [6] |
| UN Number | 2811 | [7] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. | [7] |
| Hazard Class | 6.1 (Toxic Substances) | [7] |
This profile mandates that this compound be managed as a regulated hazardous chemical waste from its point of generation through final disposal.[8][9]
The Core Principle of Waste Management: A Hierarchy of Responsibility
The legal and ethical responsibility for safe chemical management rests upon the individual generating the waste.[8] All activities should be planned to minimize waste generation. The guiding principle is that no procedure should begin without a clear plan for the disposal of all potential waste streams.[8]
The strategic hierarchy for managing laboratory waste is as follows:
-
Source Reduction: Reduce the scale of operations and purchase only the necessary amount of the chemical.[8]
-
Reuse or Redistribution: If possible and permissible, unused, unexpired chemicals should be shared with other researchers.[8]
-
Treatment and Disposal: When waste is unavoidable, it must be disposed of through proper channels, adhering to all institutional and regulatory guidelines.[8][9]
Personal Protective Equipment (PPE) for Disposal Operations
Proper PPE is non-negotiable when handling the pure compound or its waste. Contaminated PPE must be doffed correctly and disposed of as hazardous waste to prevent secondary exposure.[10][11]
| Task | Minimum Required PPE |
| Handling Pure Solid Compound | Nitrile gloves (double-gloving recommended), chemical splash goggles, a lab coat, and closed-toe shoes. Work must be performed in a certified chemical fume hood. |
| Handling Dilute Solutions | Nitrile gloves, chemical splash goggles, a lab coat, and closed-toe shoes. |
| Packaging Waste Containers | Nitrile gloves, chemical splash goggles, and a lab coat. |
| Spill Cleanup | Chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile), chemical splash goggles, a lab coat or apron, and shoe covers. Respiratory protection may be required based on the spill size and location.[12] |
Step-by-Step Disposal Procedures
Never dispose of this chemical down the drain or in the regular trash.[13] All waste must be segregated, properly contained, and labeled for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11][14]
Disposal of Unused/Expired Pure Compound
-
Do Not Attempt to Neutralize: The chemical structure is not amenable to simple acid-base neutralization.
-
Containerize: Keep the compound in its original, clearly labeled manufacturer's container if possible.[8]
-
Package Securely: If the original container is compromised, transfer the solid to a new, clean, dry, and chemically compatible container (e.g., a wide-mouth amber glass jar with a screw cap).
-
Label as Waste: Affix a completed hazardous waste label to the container.
-
Segregate: Store with other solid organic toxic waste, away from strong oxidizing agents, acids, and bases.[3]
Disposal of Contaminated Labware (Glassware, Plastics)
-
Gross Decontamination: Scrape as much solid residue as possible into the solid waste container using a spatula. Rinse the item with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The resulting solvent rinse (rinsate) must be collected and disposed of as liquid hazardous waste (see Section 4.4).
-
Segregation:
-
Disposable Items: Place rinsed plasticware, weigh boats, and other disposable items into a designated, lined container for solid chemical waste.
-
Reusable Glassware: After the initial solvent rinse, glassware can typically be washed using standard laboratory procedures.
-
Broken Glassware: Place rinsed, broken glassware into a designated "Hazardous Sharps/Broken Glass" container. This container must be puncture-proof and clearly labeled.[11]
-
Disposal of Contaminated Sharps (Needles, Syringes)
-
Immediate Disposal: Needles and syringes used to transfer solutions of the compound must be disposed of immediately after use into a designated, puncture-resistant sharps container.[10][11]
-
Do Not Recap Needles: Use the one-handed scoop method if recapping is absolutely unavoidable, but direct disposal is the safest practice.[15]
-
Labeling: The sharps container must be labeled as "Hazardous Waste Sharps" and list the chemical contaminants.
Disposal of Aqueous and Organic Solvent Waste Solutions
-
Segregation is Key: Do not mix incompatible waste streams.[10]
-
Organic/Solvent Waste: Collect all organic solvent rinsates and solutions containing the compound in a dedicated, properly labeled hazardous waste container. If halogenated solvents were used, this must be collected in a "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect all aqueous solutions containing the compound in a dedicated "Aqueous Hazardous Waste" container.
-
-
Container Selection: Use only approved, chemically-resistant containers (e.g., high-density polyethylene or glass) with secure, sealing caps.[13]
-
Headspace: Leave at least 10% headspace in liquid waste containers to allow for vapor expansion.
Disposal of Contaminated PPE
-
Grossly Contaminated Items: Gloves, bench paper, or other PPE that are heavily contaminated with the pure solid or concentrated solutions must be placed in the designated solid hazardous waste stream.[10]
-
Lightly Contaminated Items: PPE with incidental contact may be disposed of according to institutional policy, but when in doubt, treat it as hazardous waste.
Waste Accumulation and Labeling
Proper accumulation and labeling are mandated by regulatory agencies like the EPA and OSHA.[11][13]
-
Designate a Satellite Accumulation Area (SAA): This is a location at or near the point of waste generation where waste is collected.[9][16] The SAA must be under the control of laboratory personnel.
-
Select Compatible Containers: Ensure waste containers are made of a material compatible with the waste type (e.g., glass for organic solvents). The container must be in good condition with no leaks or cracks.[10][11]
-
Keep Containers Closed: Waste containers must be securely closed at all times except when waste is being added.[13]
-
Labeling: Every waste container must have a hazardous waste label as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name(s) of all contents. For mixtures, list all components.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The name and contact information of the principal investigator or lab manager.
-
The accumulation start date.
-
Emergency Procedures: Spill and Exposure Response
A clear plan of action is essential for mitigating the harm from an accidental release.[12]
Spill Cleanup Protocol
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, volatile, or in a poorly ventilated space, evacuate the area and contact EHS.
-
Control & Contain: Prevent the spill from spreading by creating a dike around the spill with absorbent material. Prevent material from entering drains.[12][17]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Absorb: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect: Carefully sweep or scoop the absorbed material and place it into a heavy-duty plastic bag or a designated container.
-
Decontaminate: Wipe the spill area with a cloth or paper towels dampened with soap and water. Place all cleanup materials (including used PPE) into the waste bag/container.[18][19]
-
Package & Label: Seal the container and affix a hazardous waste label, identifying the contents as "Spill Debris" containing this compound. Contact EHS for pickup.[12]
Personnel Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][20]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[21]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management of waste streams associated with this compound.
Caption: Decision workflow for the proper segregation and disposal of waste.
References
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
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Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. (2021). Molecules, 26(16), 4986. Retrieved from [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2024, January 13). Lab Manager. Retrieved from [Link]
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Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University Environmental Health & Safety. Retrieved from [Link]
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Design and Synthesis of New Thienopyrimidine Derivatives as Potential Anticancer Agents. (2023). Molecules, 28(20), 7158. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
